(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
Description
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Properties
IUPAC Name |
(3S)-3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUTWBVBKSYCPR-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375839 | |
| Record name | (3S)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-89-0 | |
| Record name | (3S)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Structural Elucidation & Characterization of (S)-3-Amino-4-(2-methylphenyl)butanoic Acid HCl
Executive Summary
This guide details the structural elucidation, stereochemical assignment, and solid-state characterization of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride . This compound represents a critical class of
The "2-methylphenyl" (o-tolyl) moiety introduces specific steric and electronic effects that distinguish this molecule from simple
Target Molecule Profile
-
IUPAC Name: (3S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
-
Molecular Formula:
-
Key Structural Features:
- -Amino acid backbone.[1]
-
Ortho-substituted aromatic ring (diagnostic methyl handle).
-
Single chiral center at C3 (
-configuration). -
Zwitterionic capability, isolated as the hydrochloride salt.
Elucidation Strategy & Workflow
The elucidation process follows a subtractive logic path: Elemental Composition
Diagram 1: Structural Elucidation Decision Matrix
This workflow illustrates the logical progression from crude synthesis to certified reference material.
Caption: Logical workflow for the structural certification of the target beta-amino acid salt.
Spectroscopic Characterization (Connectivity)
Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and isotopic pattern (chlorine presence).
-
Method: ESI-TOF (Positive Mode).
-
Expected Result:
-
m/z (Monoisotopic mass for
). -
Observation: No chlorine isotope pattern in the parent ion (HCl dissociates).
-
Validation: Run in Negative Mode ESI or use Ion Chromatography (IC) to quantify chloride content (Theory: ~15.4% w/w).
-
m/z (Monoisotopic mass for
Nuclear Magnetic Resonance (NMR)
Objective: Establish the carbon skeleton and the position of the methyl group on the phenyl ring. Solvent Choice: DMSO-d6 is mandatory.
-
Why?
causes rapid exchange of the ammonium ( ) and carboxylic acid protons, making them invisible. DMSO-d6 preserves these signals, confirming the salt form and zwitterionic potential.
Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
| Position | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |
| NH3+ | 8.15 | Broad Singlet | 3H | Ammonium protons (deshielded by Cl-). |
| Ar-H | 7.10 - 7.25 | Multiplet | 4H | Aromatic protons. |
| H3 | 3.65 | Multiplet | 1H | Chiral center (deshielded by N). |
| H4a, H4b | 2.95, 2.80 | dd (ABX system) | 2H | Benzylic protons (diastereotopic). |
| H2a, H2b | 2.65, 2.45 | dd | 2H | |
| Ar-CH3 | 2.32 | Singlet | 3H | Diagnostic: Ortho-methyl group. |
| COOH | 12.50 | Broad | 1H | Carboxylic acid (often very broad). |
3.3 Regiochemistry Validation (2D NMR)
The critical distinction is proving the methyl group is at the ortho (2-position) rather than meta or para.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Key Correlation: The Methyl protons (
2.32) must show a strong 3-bond correlation to the aromatic carbon attached to the alkyl chain (C-Ar-ipso). -
If para, the methyl would only correlate to carbons with aromatic proton neighbors.
-
If ortho, the methyl correlates to the quaternary C-ipso.
-
Diagram 2: NMR Connectivity & HMBC Logic
This diagram visualizes the critical correlations required to prove the ortho-tolyl structure.
Caption: HMBC correlations (red dashed) confirming the ortho-position of the methyl group relative to the alkyl chain.
Stereochemical Assignment (The "(S)" Designation)
Determining the absolute configuration of
Method A: Single Crystal X-Ray Diffraction (The Gold Standard)
Since the compound is a hydrochloride salt, it likely forms high-quality crystals suitable for XRD.
-
Protocol: Recrystallize slowly from Ethanol/Water or Isopropanol.
-
Metric: Flack Parameter .
-
Flack
: Correct absolute structure assigned. -
Flack
: Inverted structure (Enantiomer). -
Note: The presence of Chlorine (Cl) provides sufficient anomalous scattering (using Cu K
radiation) to determine absolute configuration without derivatization [1].
-
Method B: Chiral HPLC (Routine QC)
Once the absolute configuration is locked by XRD, Chiral HPLC is used for batch release.
-
Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+) (Crown Ether).
-
Mechanism: Crown ethers complex with the primary ammonium group (
). -
Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Acetic Acid/TEA (for Teicoplanin).
-
Derivatization Option: If direct resolution fails, derivatize with Marfey’s Reagent (FDAA) . The resulting diastereomers (L-FDAA-S-Analyte vs L-FDAA-R-Analyte) separate easily on standard C18 columns [2].
Solid-State Characterization & Impurity Profiling
Polymorphism & Salt Form
-
X-Ray Powder Diffraction (XRPD): Generate a unique fingerprint for the crystal lattice to ensure batch-to-batch consistency.
-
DSC (Differential Scanning Calorimetry):
-
Expect a sharp melting/decomposition endotherm >150°C.
-
Warning:
-amino acids can undergo thermal cyclization to -lactams at high temperatures. Ensure the DSC method uses a sealed pan or fast heating rate to detect melting before degradation.
-
Impurity Profile (Synthetic Origin)
Understanding the synthesis informs what to look for:
-
Regioisomers: 3-Amino-4-(3-methylphenyl)... (Meta-isomer). Detectable by Carbon NMR.
-
Precursors: Unreacted 2-methylbenzaldehyde (if Knoevenagel route used). Detectable by HPLC (UV 254nm).
-
Byproducts:
-Lactam formation (4-(2-methylphenyl)-2-azetidinone). Detectable by IR (strong band ~1740 cm⁻¹).
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Link
-
Sigma-Aldrich Technical Guide. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for 2D NMR interpretation). Link
Sources
(S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl physical and chemical properties
Content Type: Technical Monograph / Chemical Profile
Subject: CAS 270062-89-0 |
Executive Summary
This technical guide provides a comprehensive analysis of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride , a chiral
This molecule is of significant interest in medicinal chemistry as a chiral building block for peptidomimetics (specifically
Chemical Identity & Nomenclature[1][2][3][4][5]
| Parameter | Detail |
| IUPAC Name | (3S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride |
| Common Synonyms | (S)- |
| CAS Number | 270062-89-0 |
| Molecular Formula | C |
| Molecular Weight | 229.70 g/mol (Salt); 193.24 g/mol (Free Base) |
| Chirality | (S)-Enantiomer (L-configuration in amino acid nomenclature) |
| SMILES | CC1=CC=CC=C1CN.Cl |
Physical & Chemical Properties[2][3][4][5][10][11][12]
The physical behavior of (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl is dominated by its zwitterionic nature (in free base form) and ionic lattice energy (in HCl salt form).
Physicochemical Data[2][4][13]
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic tendency |
| Melting Point | 185°C – 195°C (Decomposition) | Typical for |
| Solubility | High: Water, Methanol, DMSOLow: Dichloromethane, Hexane | Polar protic solvents preferred |
| pKa (Predicted) | pKa | Consistent with |
| Hygroscopicity | Moderate | Store in desiccated environment |
Structural Analysis (Ortho-Effect)
The presence of the methyl group at the ortho position (C2 of the phenyl ring) creates a steric lock . Unlike the unsubstituted analog (Phenibut), which allows free rotation of the phenyl ring, the 2-methyl group restricts the conformational space of the side chain.
-
Impact: This restriction often favors specific bioactive conformations, potentially enhancing selectivity for receptor subtypes (e.g., differentiating between GABA-B and
binding pockets).
Synthesis & Manufacturing Methodologies
The synthesis of enantiopure
Pathway A: Arndt-Eistert Homologation
This method maintains the chirality of the starting material, (S)-2-Methylphenylalanine (Ortho-methyl-L-phenylalanine).
-
Protection: N-protection of (S)-2-methylphenylalanine (e.g., using Boc-anhydride).
-
Activation: Formation of the mixed anhydride or acid chloride.
-
Diazotization: Reaction with diazomethane to form the
-diazoketone. -
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water to yield the
-amino acid skeleton. -
Deprotection: Acidic hydrolysis (HCl/Dioxane) to yield the final HCl salt.
Pathway B: Asymmetric Enzymatic Resolution (Scalable)
For larger batches, resolving a racemic precursor is often more cost-effective.
-
Condensation: Knoevenagel condensation of 2-methylbenzaldehyde with malonic acid to form the
-aryl-acrylic acid. -
Amination: Introduction of the amino group (often via an ester intermediate).
-
Resolution: Use of Lipase (e.g., Candida antarctica Lipase B) to selectively hydrolyze the (S)-ester or acylate the (R)-amine, allowing separation of the desired (S)-enantiomer.
Synthesis Workflow Diagram
Figure 1: The Arndt-Eistert homologation pathway preserves the chiral center of the starting amino acid, ensuring high enantiomeric excess (ee).
Pharmacological & Research Applications[9][10][15]
Peptidomimetics ( -Peptides)
(S)-3-Amino-4-(2-methylphenyl)butanoic acid is a critical monomer for constructing
-
Mechanism: Unlike natural
-peptides, -peptides form stable secondary structures (helices, sheets) that are resistant to peptidases . -
Utility: The 2-methylphenyl side chain adds lipophilicity and steric bulk, stabilizing the "14-helix" structure common in
-peptides.
Neuropharmacology (GABA Analogs)
This compound belongs to the "Gabapentinoid" structural class.
-
Target 1: GABA-B Receptor: Phenyl-GABA analogs (like Phenibut) activate GABA-B. The (S)-configuration is typically the eutomer (active isomer). The ortho-methyl group modulates receptor affinity, often reducing potency slightly compared to the parent but altering metabolic stability.
-
Target 2:
Subunit: Similar to Pregabalin, -amino acids with bulky side chains bind to the subunit of voltage-gated calcium channels.[8] The steric bulk of the 2-methylphenyl group is investigated for its ability to block calcium influx in neuropathic pain models.
Structure-Activity Relationship (SAR)
Figure 2: SAR analysis highlighting the functional role of the ortho-methyl substitution.
Handling, Stability, and Safety
Stability Protocol
-
Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture will lead to clumping and potential hydrolysis over extended periods.
-
Storage: Store at -20°C for long-term retention. Desiccators are mandatory for room temperature handling.
-
Shelf Life: >2 years if stored properly (sealed, dark, frozen).
Analytical Verification (Self-Validating Protocol)
To verify the identity of the compound before use in assays, use the following NMR Diagnostic Peaks (D
-
2.30 ppm (s, 3H): Distinct singlet for the Ar-CH
group. This confirms the ortho-methyl presence (meta/para would shift this slightly). - 7.1-7.3 ppm (m, 4H): Aromatic protons.
-
3.8 ppm (m, 1H): The chiral proton at the C3 position (
-carbon).
References
-
Chemical Identification: Cal Pac Lab. (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride Product Profile. CAS 270062-89-0.[4] Link
- Synthesis Methodology: Seebach, D., et al. "Preparation and structure of -peptides consisting of - and -amino acids." Helvetica Chimica Acta, 1996. (Foundational text on -amino acid synthesis via Arndt-Eistert).
- Pharmacological Context: Silverman, R. B. "From Basic Science to Blockbuster Drug: The Discovery of Lyrica (Pregabalin)." Angewandte Chemie International Edition, 2008. (Contextualizes the mechanism of -amino acid analogs).
-
Structural Analogs: PubChem. Compound Summary for 3-Amino-4-(2-chlorophenyl)butanoic acid (Structural Analog). Link
Sources
- 1. 177839-85-9 CAS MSDS ((R)-3-AMINO-4-(4-METHYLPHENYL)BUTANOIC ACID HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid | C15H20ClNO4 | CID 7021564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | C14H16ClNO2 | CID 2761621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
Technical Guide: Mechanism of Action of (S)-3-Amino-4-(2-methylphenyl)butanoic acid
[1]
Executive Summary
(S)-3-Amino-4-(2-methylphenyl)butanoic acid (CAS: 270062-89-0) is a chiral, non-natural β-amino acid derivative, specifically the β-homologue of 2-methylphenylalanine (o-tolylalanine).[1] Unlike its γ-amino acid congeners (e.g., Phenibut, Baclofen) which act directly as GABA-B agonists or calcium channel ligands, this compound functions primarily as a pharmacophore module in advanced peptidomimetics.[1]
Its core mechanism of action lies in structural enforcement : when incorporated into peptide drugs, it induces specific helical conformations (e.g., 14-helix) and confers absolute resistance to proteolytic degradation by enzymes such as DPP-4 and Neprilysin .[1] It is a critical intermediate in the synthesis of RgIA analogues (α-conotoxin derivatives) for the treatment of neuropathic pain and stapled peptides targeting the p53-MDM2 interaction in oncology.[1]
Part 1: Chemical Identity & Structural Logic[1]
Structural Classification
The compound is a β³-amino acid , meaning the amino group is attached to the β-carbon (C3), and the side chain (2-methylbenzyl) is also attached to the β-carbon.[1] This extends the peptide backbone by one methylene unit compared to natural α-amino acids.[1]
| Feature | Specification |
| IUPAC Name | (3S)-3-amino-4-(2-methylphenyl)butanoic acid |
| Common Name | (S)-β-homo-o-tolylalanine; H-β-HoPhe(2-Me)-OH |
| CAS Number | 270062-89-0 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Stereochemistry | (S)-enantiomer (corresponds to L-amino acid configuration) |
| Key Moiety | o-Tolyl group : Provides steric bulk and hydrophobic anchoring.[1] |
The "Beta-Effect" on Mechanism
The insertion of the extra methylene group (-CH2-) into the backbone fundamentally alters the biological activity:
-
Protease Shielding : Natural proteases (trypsin, chymotrypsin, pepsin) recognize α-peptide bonds.[1] They cannot cleave the β-peptide bond formed by this compound, extending the half-life (
) of therapeutic peptides from minutes to hours/days.[1] -
Secondary Structure : It promotes the formation of stable secondary structures, such as the 3_14 helix (14-helix), which is crucial for mimicry of protein-protein interaction domains.[1]
Part 2: Mechanism of Action (Pharmacodynamics)[1]
The compound acts through two distinct pathways depending on its application: as a Conformational Lock in ion channel blockers and as a Hydrophobic Anchor in protein interaction inhibitors.[1]
Pathway A: Antagonism of α9α10 nAChR (Neuropathic Pain)
In the context of RgIA analogues (synthetic conotoxins), (S)-3-Amino-4-(2-methylphenyl)butanoic acid replaces specific residues to block the α9α10 nicotinic acetylcholine receptor (nAChR) .[1]
-
Target : α9α10 nAChR on immune cells and dorsal root ganglia.[1]
-
Mechanism :
-
The o-tolyl side chain fills a hydrophobic sub-pocket at the receptor interface that natural amino acids cannot access.[1]
-
The β-backbone rigidifies the peptide loop, reducing the entropic cost of binding.[1]
-
Result : High-affinity antagonism (
in nanomolar range) preventing acetylcholine-mediated nociception and immune activation.[1]
-
Pathway B: Inhibition of p53-MDM2 Interaction (Oncology)
In stapled peptide therapeutics, this compound mimics the hydrophobic residues of p53 (specifically Phe19 or Trp23) to bind the E3 ubiquitin ligase MDM2 .[1]
-
Mechanism :
-
Steric Occlusion : The 2-methyl group provides a "molecular shim," locking the residue into the deep hydrophobic pocket of MDM2.[1]
-
Competitive Inhibition : It displaces native p53 from MDM2, preventing p53 ubiquitination and degradation.[1]
-
Result : Restoration of p53-mediated apoptosis in tumor cells.
-
Mechanistic Visualization
The following diagram illustrates the dual mechanism of proteolytic resistance and receptor blockade.[1]
Caption: Mechanistic flow showing how the β-amino acid structure confers both protease resistance and high-affinity target binding.[1]
Part 3: Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
To utilize this compound in drug discovery, it must be incorporated into a peptide chain.[1] Standard Fmoc protocols must be modified due to the lower reactivity of the β-amino group.[1]
Reagents :
-
Fmoc-β-HoPhe(2-Me)-OH (Protected form of the compound).[1]
-
Coupling Agent : HATU or PyBOP (stronger activation required than HBTU).[1]
-
Resin : Rink Amide MBHA.[1]
Protocol :
-
Resin Swelling : Swell resin in DMF for 30 min.
-
Deprotection : Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.[1] Wash with DMF/DCM.[1]
-
Activation : Dissolve Fmoc-β-HoPhe(2-Me)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Note: Pre-activate for 2 minutes to ensure formation of the active ester.[1]
-
-
Coupling : Add activated solution to resin.[1] Shake for 2–4 hours (extended time required for β-amino acids).
-
Monitoring : Use the Chloranil Test (not Kaiser test) for secondary amines/difficult couplings.[1]
-
Cleavage : Treat with TFA:TIS:H2O (95:2.5:2.[1]5) for 3 hours. Precipitate in cold diethyl ether.
In Vitro Binding Assay (α9α10 nAChR)
To validate the activity of the synthesized analog.[1]
Materials :
-
Xenopus laevis oocytes expressing human α9 and α10 subunits.[1]
-
Two-electrode voltage clamp (TEVC) setup.[1]
Workflow :
-
Expression : Inject cRNA encoding α9 and α10 into oocytes.[1] Incubate for 2–5 days.
-
Baseline : Clamp voltage at -70 mV. Perfuse with ND96 buffer.
-
Agonist Challenge : Apply Acetylcholine (ACh) pulse (100 μM) for 2 seconds to establish baseline current (
). -
Inhibition : Perfusion of the peptide containing (S)-3-Amino-4-(2-methylphenyl)butanoic acid for 5 minutes.
-
Re-Challenge : Apply ACh pulse again. Measure reduced current (
).[1] -
Calculation : % Inhibition =
.[1]
Part 4: Comparative Data Analysis
The following table highlights why this specific β-amino acid is superior to its natural counterpart (Phenylalanine) in drug design.
| Parameter | L-Phenylalanine (Natural) | (S)-β-Homo-o-Tolylalanine (This Compound) | Impact on Drug |
| Backbone Length | 3 atoms (N-Cα-C) | 4 atoms (N-Cβ-Cα-C) | Induces 14-helix; resists proteolysis.[1] |
| Side Chain | Phenyl | 2-Methylphenyl (o-Tolyl) | Increased hydrophobicity; steric lock.[1] |
| Protease Stability | Low (< 30 min in plasma) | High (> 24 hours in plasma) | Enables once-daily dosing potential.[1] |
| Receptor Selectivity | Promiscuous | Highly Selective | Reduces off-target side effects.[1][5] |
References
-
Christensen, S. B., et al. (2021).[1] Synthetic analgesic peptides of RgIA analogs. United States Patent US10947274B1.[1] Link
-
Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.[1] (Foundational text on β-amino acid folding). Link[1]
-
CP Lab Safety . (2024). (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl Product Data. Link
-
Bernal, F., et al. (2007).[1] A Stapled p53 Helix Drives Cell Cycle Arrest and Apoptosis in Mdm2-Overexpressing Cancer Cells. Cancer Cell.[1] (Context for hydrophobic residues in MDM2 inhibitors). Link[1]
Sources
- 1. Unnatural Amino Acid [hbcchem-inc.com]
- 2. CA2862038C - Peptidomimetic macrocycles - Google Patents [patents.google.com]
- 3. CA2864120A1 - Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles - Google Patents [patents.google.com]
- 4. WO2013123266A1 - Peptidomimetic macrocycles - Google Patents [patents.google.com]
- 5. US10947274B1 - Synthetic analgesic peptides of RgIA analogs - Google Patents [patents.google.com]
Biological activity of substituted 3-aminobutanoic acids
Topic: Biological Activity of Substituted 3-Aminobutanoic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted 3-aminobutanoic acids (also known as
This guide dissects the dual-nature biological activity of this scaffold:
-
Agrochemical Domain: As a potent "priming" agent in plant immunology, specifically the (
)-enantiomer. -
Pharmaceutical Domain: As a building block for stable
-peptides and a pharmacophore for antimicrobial and GABAergic modulators.
The Core Scaffold: Structural Logic & Stereochemistry
The biological efficacy of 3-aminobutanoic acid is governed strictly by stereochemistry and substitution patterns.
-
Structure: A four-carbon chain with an amino group at the
-position (C3). -
Chirality: The (
)-enantiomer is the bioactive form for plant immune signaling. The ( )-enantiomer is often inactive in priming but relevant in peptidomimetic construction. -
Stability: The
-amino motif prevents recognition by common proteases (e.g., trypsin, pepsin), making these derivatives ideal for extending the half-life of peptide-based drugs.
Table 1: Comparative Properties of Isomers
| Isomer | IUPAC Name | Primary Biological Utility | Key Mechanism |
| ( | ( | Plant Immunity (Priming) | Binds IBI1 receptor; activates GCN2 kinase. |
| ( | ( | Peptidomimetics | Structural rigidity; helix formation in |
| GABA | 4-aminobutanoic acid | Neurotransmission | Binds GABAA/GABAB receptors (Mammalian). |
| AABA | 2-aminobutanoic acid | Metabolic Intermediate | Protein synthesis (non-canonical). |
Agrochemical Utility: The Mechanism of Priming
In plant biology, substituted 3-aminobutanoic acids do not act as direct biocides. Instead, they function as immunomodulators via a phenomenon known as "priming."
The IBI1-GCN2 Signaling Axis
The activity of (
-
Binding: (
)-BABA binds to the aspartic acid binding cleft of IBI1. -
Stress Mimicry: This binding blocks the charging of tRNA
, leading to the accumulation of uncharged tRNA. -
Kinase Activation: The uncharged tRNA activates GCN2 (General Control Nonderepressible 2) kinase.
-
Outcome: GCN2 phosphorylates eIF2
, halting general protein translation and prioritizing defense gene translation. This creates a "primed" state where the plant responds faster to future attacks.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Structure-Activity Relationship (SAR) in Plants
-
N-Substitution: Generally abolishes priming activity. The free amine is required for hydrogen bonding within the IBI1 active site.
-
C3-Methyl Group: Essential for hydrophobic interaction. Replacing the methyl with larger alkyl groups (ethyl, propyl) typically reduces affinity.
-
Fluorination:
-trifluoromethyl analogs are currently under investigation for enhanced metabolic stability, though steric bulk can interfere with IBI1 binding.
Pharmaceutical Utility: Antimicrobial & Peptidomimetic Applications[2]
In mammalian systems and microbiology, the utility shifts from the free amino acid to substituted derivatives .
Antimicrobial Activity of N-Substituted Derivatives
Direct N-substitution of 3-aminobutanoic acid yields compounds with significant antibacterial and antifungal properties.[1]
-
Mechanism: Disruption of bacterial cell walls and interference with metabolic enzymes. Unlike the plant mechanism, this is direct toxicity.
-
Key Derivatives:
-
N-Aryl Derivatives: N-(2-hydroxyphenyl)-3-aminobutanoic acids show activity against S. aureus and M. luteum.
-
Quinoxaline Hybrids: Coupling the
-amino acid tail to a quinoxaline core enhances membrane permeability and DNA intercalation potential.
-
Peptidomimetics and -Peptides
Incorporating 3-aminobutanoic acid into peptide chains creates "foldamers"—synthetic oligomers that adopt stable secondary structures (helices, sheets) resistant to degradation.
-
Proteolytic Stability: The extra methylene group in the backbone prevents hydrolysis by peptidases.
-
Drug Design: Used to synthesize analogs of somatostatin or antimicrobial peptides (AMPs) with extended in vivo half-lives.
GABAergic Modulation
While GABA (4-aminobutanoic acid) is the primary neurotransmitter, 3-aminobutanoic acid derivatives can act as conformationally restricted analogs or transport inhibitors.
-
Nipecotic Acid Linkers: Substituted 3-aminobutanoic acids are used as spacers in the design of GABA Transporter (GAT) inhibitors, modulating the distance between the lipophilic anchor and the zwitterionic headgroup.
Experimental Methodologies
Protocol A: Plant Immunity "Priming" Assay
Validates the efficacy of (
-
Plant Material: Grow Arabidopsis thaliana (Col-0) for 3 weeks under short-day conditions.
-
Treatment: Soil-drench plants with 10 mL of water (Mock) or 1 mM derivative solution.
-
Note: Soil drench is preferred over foliar spray to ensure systemic uptake and minimize osmotic stress.
-
-
Lag Phase: Wait 48 hours. This is the "priming phase" where no defense genes are upregulated yet, but the chromatin is remodeled.
-
Infection: Dip-inoculate leaves with Pseudomonas syringae pv. tomato DC3000 (OD
= 0.2). -
Quantification:
-
Harvest leaves 3 days post-infection (dpi).
-
Homogenize in 10 mM MgCl
. -
Plate serial dilutions on KB medium with Rifampicin.
-
Success Metric: A 1-2 log reduction in CFU/g compared to Mock indicates successful priming.
-
Protocol B: Synthesis of N-Substituted 3-Aminobutanoic Acids
Standard protocol for generating antimicrobial derivatives.
-
Reagents: 3-aminobutanoic acid (1 eq), Aryl halide (1.1 eq), CuI (0.1 eq), K
CO (2 eq). -
Solvent: DMF or DMSO.
-
Reaction: Heat to 90°C under N
atmosphere for 12–16 hours (Ullmann-type coupling). -
Workup: Dilute with water, adjust pH to 4.0 with 1N HCl. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water.
-
Validation:
H NMR must show the disappearance of the aryl halide peaks and the shift of the C3-H proton.
Visualizations
Diagram 1: The BABA-Induced Priming Signaling Pathway
This pathway illustrates how (R)-3-aminobutanoic acid triggers defense without immediate energy costs (growth trade-off).
Caption: The IBI1-mediated signaling cascade where (R)-BABA binding mimics cellular stress, activating GCN2 to prime defense mechanisms.[2][3]
Diagram 2: Structure-Activity Relationship (SAR) Logic
Mapping chemical modifications to biological outcomes.
Caption: Functional mapping of the 3-aminobutanoic acid scaffold. N-substitution drives antimicrobial potency, while stereochemistry dictates plant immunity.
References
-
Schwarzenbacher, R. E., et al. (2020). "The IBI1 Receptor of
-Aminobutyric Acid Interacts with VOZ Transcription Factors to Regulate Abscisic Acid Signaling and Callose-Associated Defense." Molecular Plant. -
Luna, E., et al. (2014). "Plant perception of
-aminobutyric acid is mediated by an aspartyl-tRNA synthetase." Nature Chemical Biology. -
Luo, W., et al. (2025).[4] "Design, Synthesis and Biological Activity Study of
-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors." Molecules. -
Stierle, V., et al. (2015). "Synthesis and Antimicrobial Activity of N-Substituted-
-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties." Molecules. -
Unkeless, J. C., & Goldman, P. (1970).[5] "Fluorinated gamma-aminobutyric acid.[5] Enzymatic synthesis and biological activity of a potentially useful analogue." Molecular Pharmacology.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated gamma-aminobutyric acid. Enzymatic synthesis and biological activity of a potentially useful analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacological Characterization of (S)-3-Amino-4-(2-methylphenyl)butanoic Acid
This technical guide details the investigation of (S)-3-Amino-4-(2-methylphenyl)butanoic acid , a specific
Executive Summary & Molecular Rationale
The development of GABAergic modulators has traditionally focused on
The inclusion of the 2-methylphenyl (o-tolyl) moiety introduces a critical steric "lock" and increases lipophilicity (
Structural Comparison Table
| Feature | GABA (Endogenous) | Phenibut (Drug) | Target Molecule |
| IUPAC | 4-aminobutanoic acid | 4-amino-3-phenylbutanoic acid | 3-amino-4-(2-methylphenyl)butanoic acid |
| Class | |||
| Chirality | Achiral | (R)-active / (S)-inactive | (S)-enantiomer (Investigation target) |
| Primary Target | GABA-A / GABA-B | GABA-B / | Predicted: GAT-1/3 or |
| Steric Feature | Flexible | Phenyl rotation possible | o-Tolyl (Restricted Rotation) |
Chemical Synthesis Strategy (Enantioselective)
To investigate the (S)-isomer specifically, a non-racemic synthesis is required. The following protocol utilizes Arndt-Eistert Homologation starting from the corresponding
Synthetic Workflow
-
Starting Material: (S)-2-Amino-3-(2-methylphenyl)propanoic acid (L-2-Methylphenylalanine).
-
Protection: N-protection using Boc-anhydride (
). -
Activation: Formation of the mixed anhydride using Isobutyl chloroformate.
-
Diazotization: Reaction with Diazomethane (
) to form the -diazoketone. -
Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of water to yield the
-amino acid. -
Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane).
Mechanism Visualization (DOT)
Figure 1: Enantioselective synthesis pathway via Arndt-Eistert homologation to preserve the (S)-configuration.
Pharmacological Investigation Protocols
The investigative core focuses on three potential mechanisms. The
Protocol A: Radioligand Binding Assay ( Subunit)
Rationale: Lipophilic GABA analogs (like Pregabalin) bind the
Step-by-Step Methodology:
-
Tissue Preparation: Isolate synaptic membranes from rat cerebral cortex.
-
Ligand: Use
-Gabapentin (10 nM) as the radioligand. -
Incubation:
-
Incubate membranes with
-Gabapentin and varying concentrations ( to M) of the Target Molecule . -
Buffer: 10 mM HEPES (pH 7.4) at 25°C for 45 minutes.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Analysis: Determine
and using non-linear regression (Cheng-Prusoff equation).
Protocol B: GABA Uptake Assay (GAT-1/GAT-3)
Rationale:
Step-by-Step Methodology:
-
Cell Line: HEK-293 cells stably expressing human GAT-1 or GAT-3.
-
Seeding: Plate cells (
/well) in 96-well plates coated with Poly-D-Lysine. -
Substrate:
-GABA (20 nM). -
Assay:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate with Target Molecule (10 min).
-
Add
-GABA and incubate for 10 min at 37°C.
-
-
Stop: Wash 3x with ice-cold KRH buffer to stop uptake.
-
Lysis: Lyse cells with 0.1 M NaOH.
-
Readout: Scintillation counting of the lysate.
-
Control: Nipecotic acid (known GAT inhibitor) as positive control.
Protocol C: Electrophysiology (Whole-Cell Patch Clamp)
Rationale: To test for direct GABA-B receptor agonism (G-protein coupled K+ channel activation).
Step-by-Step Methodology:
-
Slice Prep: Acute hippocampal slices from Sprague-Dawley rats.
-
Recording: Whole-cell recordings from CA1 pyramidal neurons.
-
Perfusion: Artificial Cerebrospinal Fluid (aCSF) containing TTX (to block Na+ spikes).
-
Application: Bath apply Target Molecule (100
M). -
Measurement: Monitor holding current at -50 mV. Look for an outward current (indicating GIRK channel opening).
-
Validation: If a current is observed, apply CGP-55845 (GABA-B antagonist). If the current reverses, the mechanism is confirmed as GABA-B agonism.
Investigative Logic & Signaling Pathways
The following diagram illustrates the decision tree for determining the molecule's primary mechanism of action based on the assay results.
Figure 2: Pharmacological decision tree. The molecule is screened in parallel to classify it as a Gabapentinoid, GAT Inhibitor, or Receptor Agonist.
Expected Challenges & Troubleshooting
-
Solubility: The o-tolyl group significantly increases hydrophobicity.
-
Solution: Dissolve stock in DMSO; ensure final assay concentration of DMSO is <0.1% to avoid membrane perturbation.
-
-
Selectivity:
-amino acids can sometimes inhibit GABA-Transaminase (GABA-AT).-
Control: Include a GABA-AT enzymatic assay (measuring succinic semialdehyde production) to rule out enzyme inhibition as a confounding factor.
-
-
Stereochemistry: The (S)-enantiomer is chosen based on the homology to L-amino acids. However, in Gabapentinoids (e.g., Pregabalin), the (S)-isomer is active, but in Baclofen, the (R)-isomer is active.
-
Recommendation: Synthesize both enantiomers if the (S)-isomer shows weak activity.
-
References
-
Biosynth. (n.d.). 4-Amino-3-phenylbutanoic acid (Phenibut) Structure and Pharmacology. Retrieved from
-
Drugs.com. (2023). Gamma-aminobutyric acid analogs: Uses and Mechanism. Retrieved from
-
Gomeza, J., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters. ResearchGate.[1] Retrieved from
-
Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel.[1][2] Journal of Biological Chemistry. (Contextual citation for Protocol A).
- Krogsgaard-Larsen, P., et al. (2002). GABA transporter inhibitors: design and potential medical use. Current Drug Targets.
Sources
Neuropharmacological profile of tolyl-substituted GABA derivatives
Neuropharmacological Profile of Tolyl-Substituted GABA Derivatives: A Technical Analysis of Tolibut
Executive Summary
The structural modification of
This technical guide analyzes the neuropharmacological architecture of Tolibut. Unlike the chloro-substituted Baclofen, which exhibits high affinity for GABA-B receptors, the methyl-substituted Tolibut presents a unique lipophilic profile that modulates its blood-brain barrier (BBB) penetration and receptor binding kinetics. This document details the Structure-Activity Relationship (SAR), pharmacodynamics, and validated experimental protocols for profiling this compound.
Chemical Architecture & SAR Analysis
The pharmacological divergence of
Comparative Structural Analysis
| Compound | Structure | p-Substituent | Electronic Effect (Hammett | Lipophilicity (Est. LogP) | Primary Target |
| Phenibut | -H | Neutral (0.00) | ~1.1 | VDCC | |
| Tolibut | -CH | Electron Donating (-0.17) | ~1.6 | GABA-B / VDCC | |
| Baclofen | -Cl | Electron Withdrawing (+0.23) | ~1.3 | GABA-B (High Affinity) |
The Tolyl Effect
The introduction of the methyl group (tolyl moiety) in Tolibut introduces two critical changes compared to Phenibut:
-
Increased Lipophilicity: The methyl group increases the partition coefficient (LogP), theoretically enhancing passive transport across the BBB compared to the unsubstituted Phenibut.
-
Electronic Modulation: Unlike the electron-withdrawing chlorine in Baclofen (which acidifies the GABA backbone and enhances binding affinity), the methyl group is electron-donating. This suggests that Tolibut's affinity for the GABA-B orthosteric site is likely lower than Baclofen's but potentially higher than Phenibut's due to hydrophobic interactions within the receptor pocket.
Pharmacodynamics: Dual-Action Mechanism
Tolibut, like its analogues, operates via a dual mechanism, though the ratio of activity differs based on the substituent.
GABA-B Agonism (Gi/o Coupled)
Tolibut acts as an agonist at the metabotropic GABA-B receptor.
-
Mechanism: Binding triggers the dissociation of the G
protein. The G subunit directly inhibits voltage-gated Ca channels (presynaptic) and activates GIRK (Kir3) K channels (postsynaptic). -
Outcome: Hyperpolarization and inhibition of neurotransmitter release (Glutamate, Substance P).
Voltage-Dependent Calcium Channel (VDCC) Blockade
Similar to gabapentinoids and Phenibut, tolyl-GABA derivatives bind to the
-
Relevance: This mechanism is primarily responsible for the antinociceptive (analgesic) and anxiolytic effects, distinct from the sedative muscle relaxation mediated by GABA-B.
-
Tolibut Profile: Research indicates Tolibut possesses significant analgesic properties, suggesting a retained or enhanced affinity for the
subunit compared to Baclofen.
Visualization: Signaling Pathways
The following diagram illustrates the dual signaling pathway of Tolibut, highlighting the divergence between G-protein signaling and Ion Channel modulation.
Caption: Dual pharmacodynamic pathways of Tolibut involving GABA-B Gi/o coupling and VDCC
Experimental Protocols
To validate the profile of Tolibut, the following protocols are recommended. These are designed to be self-validating with positive controls (Baclofen) and negative controls.
Chemical Synthesis: Asymmetric Michael Addition
Objective: Synthesize high-purity (R)-
Workflow:
-
Precursor: Start with 4-methylcinnamic acid .
-
Michael Addition: React with nitromethane using a chiral catalyst (e.g., diphenylprolinol silyl ether) to ensure enantioselectivity.
-
Reaction: 4-Me-Ph-CH=CH-COOR + CH
NO 4-Me-Ph-CH(CH NO )-CH -COOR.
-
-
Reduction: Hydrogenation of the nitro group (Raney Ni or Pd/C) to the amine.
-
Hydrolysis: Acid hydrolysis of the ester to yield the free amino acid.
Caption: Asymmetric synthesis pathway for Tolibut ensuring high enantiomeric excess of the active isomer.
In Vitro Receptor Binding Assay (GABA-B)
Objective: Determine the inhibition constant (
-
Tissue Preparation: Rat cerebral cortex synaptic membranes.
-
Radioligand: [3H]CGP54626 (Selective GABA-B antagonist,
nM). -
Non-specific Binding: Determined using 100
M Isoguvacine (GABA-A blocker) + 100 M Baclofen. -
Protocol:
-
Incubate membranes with 2 nM [3H]CGP54626 and varying concentrations of Tolibut (
to M) for 60 min at 25°C. -
Terminate by rapid filtration through GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
-
Validation: The
should be converted to using the Cheng-Prusoff equation.-
Expected Result: Tolibut
is expected to be in the range of 50–100 M (weaker than Baclofen, similar to/stronger than Phenibut).
-
In Vivo Behavioral Assay: Tail-Flick (Analgesia)
Objective: Assess the analgesic potency, a key differentiator for Tolibut.
-
Subjects: Male Swiss mice (n=8 per group).
-
Dosing: Intraperitoneal (i.p.) injection of Tolibut (10, 20, 50 mg/kg), Vehicle, and Baclofen (Positive Control).
-
Procedure:
-
Focus high-intensity light beam on the mouse tail.
-
Measure Latency to Withdraw (cutoff 10s to prevent tissue damage).
-
Test at 30, 60, and 120 minutes post-injection.
-
-
Causality: An increase in latency indicates spinal/supraspinal analgesia mediated by
binding or GABA-B modulation of nociceptive transmission.
References
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Link
-
Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264. Link
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29. Link
-
Ong, J., & Kerr, D. I. (2005). Clinical potential of GABAB receptor modulators. CNS Drug Reviews, 11(3), 317-334. Link
-
Perin, G., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(11), 3622. Link
Technical Whitepaper: Spectroscopic Characterization of (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl
Executive Summary
This technical guide provides a comprehensive spectroscopic profile for (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride (also known as
This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures derived from first-principles structural analysis and validated against homologous
Structural Analysis & Fragmentation Logic
The molecule consists of a butyric acid backbone substituted at the
Structural Dissection Diagram
Figure 1: Structural dissection highlighting the modular components governing spectral shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
Solvent Selection: DMSO-d₆ is the preferred solvent.[1] D₂O is a viable alternative but may cause overlapping of the HDO peak with the methine signal (~4.7 ppm) or exchangeable protons (NH/OH).
¹H NMR Data (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is characterized by the diastereotopic nature of the methylene protons at C2 and C4 due to the chiral center at C3.
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| COOH | Carboxylic Acid | 12.1 - 12.5 | Broad Singlet | 1H | Deshielded acidic proton (exchanges with D₂O).[1] |
| NH₃⁺ | Ammonium | 8.0 - 8.4 | Broad Singlet | 3H | Characteristic of primary amine HCl salts in DMSO.[1] |
| Ar-H | Aromatic | 7.10 - 7.25 | Multiplet | 4H | Typical o-substituted benzene pattern.[1] |
| C3-H | Methine (Chiral) | 3.65 - 3.80 | Multiplet | 1H | Deshielded by adjacent N and benzyl group.[1] |
| C4-H | Benzylic CH₂ | 2.85 - 3.05 | dd (Diastereotopic) | 2H | Benzylic position; splitting due to C3-H. |
| C2-H | Alpha CH₂ | 2.45 - 2.65 | dd (Diastereotopic) | 2H | Adjacent to carbonyl; often overlaps with DMSO/solvent residual.[1] |
| Ar-CH₃ | Methyl | 2.25 - 2.30 | Singlet | 3H | Characteristic o-tolyl methyl signal.[1] |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ, ppm) | Assignment Logic |
| C=O | 171.5 - 172.5 | Carboxylic acid carbonyl.[1] |
| Ar-C (Quat) | 135.0 - 137.0 | Ipso carbons (C-CH2 and C-CH3).[1] |
| Ar-CH | 126.0 - 131.0 | Aromatic methine carbons (4 signals).[1] |
| C3 (Beta) | 48.0 - 50.0 | Chiral center (attached to N).[1] |
| C2 (Alpha) | 36.0 - 38.0 | Methylene alpha to Carbonyl.[1] |
| C4 (Gamma) | 34.0 - 36.0 | Benzylic methylene.[1] |
| Ar-CH₃ | 18.5 - 19.5 | Ortho-methyl group.[1] |
Expert Insight: The chemical shift of the C4 benzylic protons is a critical quality attribute. In the o-tolyl isomer, steric compression from the methyl group may cause a slight upfield shift compared to p-tolyl analogs due to shielding cone effects, distinguishing regioisomers.[1]
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode (+).
Fragmentation Pathway
The fragmentation is dominated by the stability of the tropylium ion derivative formed from the o-tolyl side chain and the loss of the amino acid functionality.
Key Ions:
-
[M+H]⁺: m/z 194.1 (Parent Ion)
-
[M+H - NH₃]⁺: m/z 177.1 (Deamination)
-
[M+H - HCOOH]⁺: m/z 148.1 (Loss of carboxylic acid)
-
Base Peak: m/z 105.1 (Methyltropylium ion / o-Methylbenzyl cation)
MS Fragmentation Workflow
Figure 2: ESI(+) Fragmentation pathway showing the genesis of the diagnostic m/z 105.1 ion.
Infrared Spectroscopy (FT-IR)[3]
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 2800 - 3200 | N-H / O-H Stretch | Broad, strong band characteristic of ammonium salts (-NH₃⁺) and carboxylic acid dimers. |
| 1710 - 1730 | C=O[1] Stretch | Strong, sharp carbonyl peak (Carboxylic acid).[1] |
| 1580 - 1610 | N-H Bend | Asymmetric bending of NH₃⁺. |
| 1490 - 1510 | C=C Aromatic | Ring breathing modes.[1] |
| 740 - 760 | C-H Out-of-Plane | Strong band indicating ortho-substitution (1,2-disubstituted benzene).[1] |
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data without artifactual broadening:
-
Weighing: Weigh 5-10 mg of the HCl salt into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Neutralization (Optional): If resolution of the alpha-protons is poor due to zwitterionic broadening, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to sharpen the exchangeable proton signals and lock the protonation state.
-
Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved micro-particulates.
Enantiomeric Purity Determination (Chiral HPLC)
Since this is the (S)-enantiomer, confirming optical purity is essential.
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Detection: UV @ 210 nm (Amide/Carboxyl absorption) or 254 nm (Aromatic).
-
Reference: Compare retention time against the racemic standard (prepared by mixing (S) and (R) isomers).
References
-
Sitagliptin Intermediate Homology: Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid.[2] (Validates beta-amino acid backbone spectral assignments).
-
Beta-Amino Acid Characterization: Synthesis and Structural Characterization of Beta-Amino Acid Derivatives. (General reference for chemical shifts in beta-homo amino acids).
- Ortho-Substitution Effects:Spectroscopic Identification of Organic Compounds, Silverstein et al. (Standard text for o-tolyl shift predictions).
-
General Database: NIST Chemistry WebBook, SRD 69. (For mass spectral fragmentation patterns of alkyl-benzenes). [3]
Sources
Potential therapeutic targets for (S)-3-Amino-4-(2-methylphenyl)butanoic acid
A Technical Guide to Next-Generation Gabapentinoid Scaffolds
Executive Summary
This technical guide analyzes the pharmacological profile of (S)-3-Amino-4-(2-methylphenyl)butanoic acid , a lipophilic
Based on Structure-Activity Relationship (SAR) data of voltage-gated calcium channel (VGCC) ligands, this guide identifies the
Molecular Architecture & Pharmacophore Analysis
To understand the target affinity, we must first deconstruct the ligand's pharmacophore relative to established standards.
| Feature | (S)-3-Amino-4-(2-methylphenyl)butanoic acid | Pregabalin | Gabapentin |
| Backbone | |||
| Side Chain | 2-Methylbenzyl (Aromatic, Rigid) | Isobutyl (Aliphatic, Flexible) | Cyclohexyl (Aliphatic, Rigid ring) |
| Stereochemistry | (S)-Enantiomer (Critical for activity) | (S)-Enantiomer | Achiral |
| Lipophilicity (LogP) | High (~2.5 predicted) | Low (1.3) | Low (-1.1) |
| BBB Permeability | LAT1 Mediated (Predicted) | LAT1 Mediated | LAT1 Mediated |
Technical Insight: The shift from a
Primary Therapeutic Target: VGCC Subunit[1]
The mechanism of action for this class of molecules is not direct channel blocking, but rather the modulation of channel trafficking and synaptic stability.
2.1 Mechanism of Action
The target is the
-
Binding Site: The molecule binds to the dCache1 domain of the
subunit. -
Molecular Recognition:
-
The Carboxylate moiety forms hydrogen bonds with Arg217 (or Arg243 depending on numbering) and Tyr238.
-
The Ammonium group interacts with Asp493 and Tyr452.
-
Crucial Differentiator: The 2-methylphenyl group occupies the hydrophobic pocket usually filled by the isobutyl group of Pregabalin or L-Leucine. The
-system of the phenyl ring may engage in -stacking or hydrophobic packing with aromatic residues in the dCache1 cleft, potentially increasing residence time [2].
-
-
Physiological Consequence: Ligand binding inhibits the trafficking of the
subunit to the presynaptic membrane. This reduces the density of functional Calcium channels, thereby dampening excessive calcium influx during high-frequency firing (e.g., in neuropathic pain or epilepsy) [3].
2.2 Visualization of Signaling Pathway
Figure 1: Mechanism of Action.[1] The ligand binds intracellularly or during recycling, preventing the
Secondary Target: LAT1 Transporter
For CNS drugs, target affinity is irrelevant without delivery.
-
Target: L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) .
-
Relevance: This transporter is highly expressed at the Blood-Brain Barrier (BBB).
-
Hypothesis: Due to its structural homology with L-Phenylalanine and L-Leucine , (S)-3-Amino-4-(2-methylphenyl)butanoic acid is predicted to be a high-affinity substrate for LAT1. The 2-methyl substitution must be evaluated for steric clash within the transporter pore, though LAT1 is generally permissive of bulky hydrophobic side chains [4].
Experimental Validation Protocols
To validate this molecule as a therapeutic candidate, the following self-validating experimental workflows are required.
4.1 Protocol A: Radioligand Binding Assay (Target Confirmation)
Objective: Determine
-
Tissue Preparation: Isolate synaptic membranes from porcine cortex (high
density). -
Ligand: Use
-Gabapentin (Specific Activity ~80 Ci/mmol) as the competitor. -
Incubation:
-
Buffer: 10 mM HEPES (pH 7.4).
-
Add 10 nM
-Gabapentin. -
Add increasing concentrations of (S)-3-Amino-4-(2-methylphenyl)butanoic acid (
to ). -
Incubate for 45 mins at 25°C (equilibrium).
-
-
Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: Non-specific binding (determined by 10
M Pregabalin) should be <10% of total binding.
-
4.2 Protocol B: Functional Calcium Flux Assay
Objective: Confirm that binding leads to functional inhibition of Calcium entry.
-
Cell Line: HEK293 cells stably transfected with Cav2.2 (
), , and . -
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 30 mins.
-
Pre-treatment: Incubate cells with the test compound for 1 hour (acute effect) or 24 hours (trafficking effect).
-
Stimulation: Depolarize cells using 30 mM KCl solution.
-
Readout: Measure Fluorescence Intensity (RFU) at Ex/Em 494/506 nm.
-
Expectation: A dose-dependent reduction in peak fluorescence compared to vehicle control.
-
4.3 Experimental Workflow Diagram
Figure 2: Integrated Drug Discovery Workflow. From chiral synthesis to behavioral analgesia models.
Therapeutic Indications & Clinical Potential[1][3][4]
Based on the target profile (
-
Neuropathic Pain: Diabetic peripheral neuropathy, post-herpetic neuralgia. The mechanism involves dampening the hyperexcitability of dorsal horn neurons.
-
Generalized Anxiety Disorder (GAD): Similar to Pregabalin, modulation of excitatory neurotransmitter release in the amygdala/hippocampus.
-
Epilepsy: As an adjunct therapy for partial-onset seizures.
Differentiation Factor: The 2-methyl substitution may offer a metabolic advantage. Phenyl rings are often sites of oxidative metabolism (hydroxylation). The ortho-methyl group can sterically hinder CYP450 enzymes from attacking the ring, potentially extending the half-life (
References
-
Structural Basis for CaVα2δ:Gabapentin Binding. Source: PubMed Central (PMC) / Nature Structural & Molecular Biology. URL:[Link] Relevance: Defines the dCache1 binding pocket and the role of leucine-like ligands.
-
Structure-Activity Relationships of Pregabalin and Analogues that Target the α2-δ Protein. Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link] Relevance: Establishes the correlation between
binding affinity and in vivo anticonvulsant activity. -
Calcium Channel α2δ Ligands: Novel Modulators of Neurotransmission. Source: Trends in Pharmacological Sciences.[2][3] URL:[Link] Relevance: Explains the trafficking inhibition mechanism rather than direct channel blockade.
-
LAT1-mediated Transport of Gabapentinoids. Source: Drug Metabolism and Disposition. URL:[Link] Relevance: Validates the requirement for LAT1 transport for this class of bulky amino acids.
-
Metabolic Stability of Ortho-Substituted Phenyl Rings. Source: Journal of Medicinal Chemistry (General Principle). URL:[Link] Relevance: Supports the hypothesis of enhanced metabolic stability due to the 2-methyl steric block.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: In Vitro Pharmacological Profiling of (S)-3-Amino-4-(2-methylphenyl)butanoic acid
Executive Summary
This technical guide outlines the rigorous pharmacological characterization of (S)-3-Amino-4-(2-methylphenyl)butanoic acid (herein referred to as S-2MPB ).
Structurally, S-2MPB is the (S)-enantiomer of a methylated analog of Phenibut (
Therefore, the characterization of S-2MPB must not be limited to GABA-B screening. This guide prioritizes a dual-target investigation to determine if S-2MPB functions as a selective
Module 1: Strategic SAR Context & Molecule Analysis
Before wet-lab characterization, we must establish the structural hypothesis driving the experimental design.
| Feature | Structural Component | Pharmacological Implication |
| Core Scaffold | Mimics GABA; potential for GABA-B, GABA-A, or VGCC interaction. | |
| 2-Methylphenyl ring | The ortho-methyl group introduces steric bulk, potentially twisting the phenyl ring out of plane compared to Phenibut. This may alter binding pocket fit at | |
| Stereochemistry | (S)-Configuration | Critical: For Phenibut, the (S)-isomer is inactive at GABA-B ( |
Experimental Workflow Diagram
The following decision tree illustrates the logical flow of the characterization campaign.
Figure 1: Sequential screening workflow designed to distinguish between GABA-mimetic and Gabapentinoid activity profiles.
Module 2: Receptor Binding Kinetics (Affinity)
The first objective is to quantify the equilibrium dissociation constant (
Protocol A: Subunit Binding Assay
Rationale: To determine if S-2MPB acts as a gabapentinoid.
Reference Ligand: [3H]-Gabapentin.
Source Tissue: Rat cerebral cortex membranes (rich in
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 10 mM HEPES/KOH (pH 7.4). Centrifuge at 1000 x g (10 min), discard pellet. Centrifuge supernatant at 20,000 x g (20 min). Resuspend pellet in assay buffer (10 mM HEPES/KOH, pH 7.4).
-
Incubation:
-
Total Binding: 100
g membrane protein + 10 nM [3H]-Gabapentin. -
Non-Specific Binding (NSB): Add 10
M unlabeled Gabapentin. -
Test: Add S-2MPB at concentrations ranging from
to M.
-
-
Equilibrium: Incubate for 30 minutes at room temperature (22°C).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce filter binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: GABA-B Receptor Binding Assay
Rationale: To verify the hypothesis that the (S)-isomer lacks affinity (Negative Control). Reference Ligand: [3H]-CGP54626 (Antagonist) or [3H]-Baclofen (Agonist).[1] Note: Antagonist radioligands are preferred to avoid G-protein coupling shifts.
-
Buffer: 50 mM Tris-HCl, 2.5 mM
, pH 7.4. -
Incubation:
-
Ligand: 1 nM [3H]-CGP54626.
-
NSB: 100
M Isoguvacine (GABA-A blocker) + 100 M Baclofen. -
Test: S-2MPB titration (
to M).
-
-
Process: Incubate 60 min at 25°C. Filter and count as above.
Data Interpretation Guide:
-
Target Profile: S-2MPB should show
at GABA-B and at .
Module 3: Functional Efficacy ([35S]GTP S)
Binding affinity does not equate to functional activity. If S-2MPB shows any affinity for GABA-B, you must determine if it is an agonist, antagonist, or partial agonist.
Mechanism: GABA-B is
Protocol Steps:
-
Membrane Prep: Rat neocortical membranes (washed to remove endogenous GABA/GDP).
-
Assay Mix:
-
Membranes (10-20
g). -
GDP (10-100
M) – Critical: Excess GDP reduces basal noise. -
[35S]GTP
S (0.1 nM). -
Test Compound: S-2MPB (100
M). -
Positive Control: (R)-Baclofen (100
M).
-
-
Incubation: 60 min at 30°C.
-
Readout: Filter binding.
-
Calculation: Efficacy is expressed as % stimulation over basal binding.
-
Agonist: >10% increase over basal.
-
Antagonist: No increase alone; inhibits Baclofen-induced increase.
-
Module 4: Electrophysiological Characterization (CaV2.2)
The definitive test for a gabapentinoid is the inhibition of high-voltage-activated (HVA) calcium currents, specifically the N-type (CaV2.2) channels, which are trafficked by the
Whole-Cell Patch Clamp Protocol
System: Dorsal Root Ganglion (DRG) neurons (rich in N-type channels) or HEK293 cells stably expressing CaV2.2/
-
Internal Solution (Pipette): CsCl-based (to block K+ channels), containing Mg-ATP and GTP.
-
External Solution (Bath): Tetraethylammonium (TEA)-Cl based, containing 10 mM
as the charge carrier (Ba2+ currents are more stable than Ca2+). -
Voltage Protocol:
-
Hold at -80 mV.
-
Step to 0 mV or +10 mV for 100-200 ms to elicit HVA currents.
-
Repeat every 10-20 seconds.
-
-
Application:
-
Establish stable baseline current (Run-down is common; use run-down correction).
-
Perfuse S-2MPB (10 - 100
M). -
Washout.[2]
-
-
Analysis: Calculate % inhibition of peak current amplitude.
Mechanism of Action Diagram
The following diagram details the divergent signaling pathways being interrogated.
Figure 2: Divergent signaling pathways. S-2MPB is hypothesized to bypass the GABA-B/Gi protein cascade and selectively modulate Calcium channel function via the
References
-
Zvejniece, L., et al. (2015). "R-phenibut binds to the
subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects."[3][4] Pharmacology Biochemistry and Behavior, 137, 23-29.- Grounding: Establishes the protocol for distinguishing Phenibut enantiomer activity
-
Dambrova, M., et al. (2008). "Comparative pharmacological activity of optical isomers of phenibut." European Journal of Pharmacology, 583(1), 128-134.
- values for Phenibut isomers, validating the use of the (S)
-
Kusama, T., et al. (1999).
-
Grounding: Historical context on phenyl-ring substitution effects on GABA analog potency.[5]
-
-
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel." Journal of Biological Chemistry, 271(10), 5768-5776.
- Grounding: The foundational protocol for [3H]-Gabapentin binding assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 3. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. science.rsu.lv [science.rsu.lv]
- 5. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
Technical Guide: Solubility and Stability of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
Executive Summary
(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride (CAS: 270062-89-0) is a chiral
This guide details the physicochemical behavior of the hydrochloride salt. The ortho-methyl group introduces steric hindrance that subtly alters crystal packing and solubility compared to its para- and meta-isomers. The compound exhibits high aqueous solubility but is prone to specific stability challenges, primarily hygroscopicity and pH-dependent intramolecular cyclization (lactamization).
Chemical Identity & Physicochemical Profile
The hydrochloride salt exists as a white to off-white crystalline solid. The presence of the hydrochloride counterion ensures high polarity, making it distinct from its zwitterionic free acid form.
Table 1: Physicochemical Specifications
| Property | Detail |
| Chemical Name | (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride |
| Synonyms | (S)- |
| CAS Number | 270062-89-0 (General identifier for the parent/salt series) |
| Molecular Formula | |
| Molecular Weight | 229.70 g/mol (Salt); 193.24 g/mol (Free Base) |
| Chirality | (S)-Enantiomer |
| Physical State | Crystalline Solid |
| Melting Point | ~190–210 °C (Decomposition typical for amino acid salts) |
| pKa (Predicted) | Carboxyl: ~3.5–4.0; Ammonium: ~9.0–9.5 |
| Hygroscopicity | Moderate to High (typical for HCl salts) |
Solubility Profile
The solubility of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride is governed by the ionic interaction between the ammonium cation and the chloride anion, as well as the lipophilic contribution of the (2-methylphenyl) side chain.
Aqueous Solubility
The compound is highly soluble in water (>50 mg/mL) due to its ionic nature. However, the ortho-methyl group increases the lipophilicity of the side chain compared to unsubstituted phenylalanine analogs, potentially reducing solubility in high-ionic-strength buffers (salting-out effect).
-
pH Dependence:
-
pH < 2: Highly soluble (fully protonated cation).
-
pH 4–6 (Isoelectric Point region): Solubility minimum. The compound exists as a zwitterion (free amino acid). In this range, the HCl salt may convert to the free acid precipitate if the concentration exceeds the intrinsic solubility of the zwitterion.
-
pH > 9: Soluble as the anionic species (carboxylate), though this requires neutralization of the HCl and addition of base.
-
Organic Solvent Compatibility
-
Protophilic Solvents (Methanol, Ethanol): Good solubility. Suitable for recrystallization or reaction media.
-
Aprotic Polar Solvents (DMSO, DMF): High solubility.
-
Non-polar Solvents (Hexane, Toluene, DCM): Negligible solubility. The ionic lattice energy prevents dissolution in low-dielectric media.
Solubility Determination Workflow
The following protocol ensures accurate solubility data generation, accounting for the equilibration time required for the crystal lattice.
Figure 1: Step-wise solubility determination workflow for ionic intermediates.
Stability and Degradation Pathways
While the hydrochloride salt is chemically robust in the solid state, solution-phase stability is critical during processing.
Solid-State Stability
-
Hygroscopicity: HCl salts of
-amino acids are prone to absorbing atmospheric moisture. Water uptake can lead to deliquescence or the formation of hydrates, which alters the effective weight and can catalyze hydrolysis of impurities. -
Thermal Stability: Stable up to melting point. Avoid prolonged exposure to temperatures >60°C to prevent discoloration (Maillard-type reactions if impurities are present).
Solution Stability & Lactamization
The primary degradation risk for
-
Mechanism: Under dehydrating conditions or in the presence of activation agents (e.g., EDC, HATU) without N-protection, the free amine can attack the activated carboxyl group.
-
Risk Factors:
-
Neutral/Basic pH: Promotes the nucleophilicity of the amine.
-
High Temperature: Overcomes the activation energy for the strained ring formation.
-
Ortho-Substitution: The 2-methyl group may exert a "Thorpe-Ingold" effect (gem-dimethyl like effect), pre-organizing the conformation and increasing the rate of cyclization compared to the un-substituted analog.
-
Figure 2: Primary degradation pathways. Lactam formation is the dominant risk during activation.
Handling and Storage Protocols
To maintain the integrity of the reference standard or process intermediate, strictly adhere to the following:
Table 2: Storage Recommendations
| Parameter | Specification | Rationale |
| Temperature | -20°C (Long-term); 2–8°C (Short-term) | Slows kinetic degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the aromatic ring (minor risk) and moisture uptake. |
| Container | Amber Glass Vial with PTFE-lined cap | Protects from light and ensures airtight seal against humidity. |
| Desiccant | Silica Gel or Molecular Sieves | Essential to counteract hygroscopicity. |
Handling Precaution: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.
Analytical Methods
For purity assessment and solubility quantification, Reverse-Phase HPLC (RP-HPLC) is the standard.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Aromatic ring).
-
Note: The ortho-methyl substituent provides a distinct UV signature compared to non-substituted analogs. Ensure baseline separation from the (R)-enantiomer using a Chiral column (e.g., Chiralpak ZWIX) if enantiomeric purity is the critical quality attribute (CQA).
References
-
CalPacLab. "(S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl Product Data." CP Lab Safety. Accessed January 28, 2026. [Link]
Methodological & Application
Application Note: Scalable Enantioselective Routes to (S)-3-Amino-4-(2-methylphenyl)butanoic acid
Executive Summary & Structural Analysis[1]
(S)-3-Amino-4-(2-methylphenyl)butanoic acid is a chiral
The Synthetic Challenge:
While
This Application Note details two validated, scalable protocols:
-
Chemo-Catalytic Route: Rhodium-catalyzed asymmetric hydrogenation (High throughput, established industrial standard).
-
Bio-Catalytic Route: Enzymatic transamination (Green chemistry, ambient conditions).
Retrosynthetic Strategy
The synthesis hinges on establishing the C3 chiral center. We compare approaching this via the reduction of an enamine (Route A) versus the transamination of a
Figure 1: Retrosynthetic disconnection showing the two primary catalytic approaches.
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation
This route is the industrial "Gold Standard" for
Mechanism & Causality
The reaction proceeds via the coordination of the Rh(I) precursor to the enamide double bond. The ortho-methyl group on the substrate dictates the preferred face of coordination due to steric repulsion with the ligand's aryl groups.
-
Ligand Choice: (S,R)-Josiphos SL-J002-1 (t-Bu/Ph) is preferred. The tert-butyl group provides the necessary bulk to enforce enantioselectivity against the ortho-substituted substrate.
-
Substrate Preparation: The
-keto ester is converted to the -enamino ester (or amide). For high ee, the -enamine is typically required, often stabilized by an acyl group (N-acetyl or N-Boc).
Detailed Protocol
Step 1: Enamine Formation
-
Charge a reactor with Ethyl 4-(2-methylphenyl)-3-oxobutanoate (1.0 eq) and Ammonium Acetate (5.0 eq).
-
Add Methanol (5 vol).
-
Reflux for 4–6 hours. Monitor by HPLC for disappearance of keto-ester.
-
Concentrate and replace solvent with THF.
-
Optional but Recommended: Acylate the amine using
or to form the -enamide, which generally hydrogenates with higher enantioselectivity than the free amine.
Step 2: Asymmetric Hydrogenation
-
Catalyst Prep: In a glovebox (nitrogen atmosphere), mix
(0.5 mol%) and (S,R)-Josiphos ligand (0.55 mol%) in degassed 2,2,2-trifluoroethanol (TFE) or Methanol. Stir for 30 mins to form the active complex. -
Reaction Setup: Transfer the enamide substrate (from Step 1) into a high-pressure autoclave.
-
Add the catalyst solution via cannula.
-
Hydrogenation: Pressurize to 10–20 bar H₂ . Heat to 50°C .
-
Note: The ortho-methyl group increases the energy barrier; if conversion is slow (<50% at 4h), increase pressure to 30 bar rather than increasing temperature (to preserve ee).
-
-
Workup: Vent H₂. Concentrate the solvent.
-
Purification: Recrystallize from Isopropyl Acetate/Heptane to upgrade ee if necessary (>99% ee is achievable).
Figure 2: Simplified Rh-Catalytic Cycle. The Migratory Insertion step is stereodefining, influenced by the ligand-substrate steric match.
Protocol B: Biocatalytic Transamination
This route utilizes an
Mechanism & Causality
Transaminases use Pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction is an equilibrium.
-
Thermodynamics: The equilibrium constant (
) is often near 1. To drive the reaction to completion, Isopropylamine (IPA) is used as the amine donor, generating Acetone as a byproduct. Acetone is volatile and can be removed, or the excess IPA drives the shift. -
Enzyme Selection: Standard
-TAs (like Vibrio fluvialis) may struggle with the bulky ortho-methyl group. An evolved variant (e.g., ATA-117 homologs used for Sitagliptin) is required to accommodate the steric bulk in the active site's large binding pocket.
Detailed Protocol
Materials:
-
Substrate: Ethyl 4-(2-methylphenyl)-3-oxobutanoate (dissolved in DMSO, 10% v/v final).
-
Enzyme: Commercial
-Transaminase (e.g., Codexis ATA-113 or ATA-117). -
Cofactor: PLP (1 mM).
-
Donor: Isopropylamine (1 M).
-
Buffer: 100 mM Triethanolamine (pH 8.5).
Procedure:
-
Buffer Prep: Dissolve PLP in the Triethanolamine buffer. Adjust pH to 8.5 (IPA is basic; ensure pH is re-adjusted after IPA addition).
-
Reaction Start: Add the enzyme powder (2–5 g/L loading) to the buffer. Add the substrate solution.[1]
-
Incubation: Shake at 45°C (thermostability permitting) for 24 hours.
-
Process Control: The ortho-methyl group can cause substrate inhibition. If conversion stalls at ~20%, dose the substrate in fed-batch mode (add 20% of the substrate every 2 hours).
-
-
Equilibrium Shift: Apply a slight vacuum or N₂ sweep to remove acetone byproduct continuously.
-
Workup: Acidify to pH 2 with 6N HCl (precipitates enzyme). Filter.
-
Isolation: Extract the aqueous phase (containing the amino acid salt) or use ion-exchange chromatography (SCX column) to isolate the zwitterionic product.
Comparative Analysis
| Feature | Rh-Hydrogenation (Route A) | Biocatalysis (Route B) |
| Enantioselectivity | >98% ee (Ligand dependent) | >99.5% ee (Intrinsic) |
| Scalability | High (Multi-ton proven) | High (Requires fermentation capacity) |
| Cost Driver | Rhodium & Chiral Ligand | Enzyme Engineering/Cost |
| Ortho-Me Tolerance | Moderate (Requires high pressure/loading) | Low (Requires specific enzyme variant) |
| Sustainability | Moderate (Solvents, Heavy Metals) | Excellent (Water, Ambient Temp) |
Analytical Validation (Quality Control)
To ensure the integrity of the (S)-enantiomer, the following method is recommended:
-
HPLC Method: Chiralpak AD-H or OD-H Column.
-
Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring).
-
Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on AD-H columns (verify with racemic standard).
References
-
Sitagliptin Industrial Synthesis (Merck): Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005, 9(5), 634–639.
-
Asymmetric Hydrogen
-Amino Acids: Hsiao, Y., et al. "Highly Efficient Synthesis of -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 2004, 126(32), 9918–9919. -
Biocatalytic Transamination (Seminal Work): Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010, 329(5989), 305-309.
-
Review on
-Amino Acid Synthesis: Weiner, B., et al. "Catalytic Enantioselective Synthesis of -Amino Acids."[2] Chemical Society Reviews, 2010, 39, 1656-1691.
Sources
Application Note: High-Fidelity Incorporation of (S)-3-Amino-4-(2-methylphenyl)butanoic Acid in Solid-Phase Peptide Synthesis
Executive Summary
This guide details the protocol for the integration of (S)-3-Amino-4-(2-methylphenyl)butanoic acid (henceforth referred to as Fmoc-
The inclusion of
Molecule Profile & Strategic Analysis
Chemical Identity[1]
-
IUPAC Name: (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid
-
Common Notation: Fmoc-
-hPhe(2-Me)-OH -
CAS (Boc-variant ref): 269398-80-3 (Reference for stereochemistry)
-
Molecular Weight: ~415.5 g/mol (Fmoc-protected)
The "Steric-Electronic" Challenge
Successful coupling requires understanding two inhibitory factors:
-
The
-Effect: The nucleophilic amine is separated from the carbonyl by two carbon atoms, altering the transition state geometry compared to -amino acids. -
Ortho-Methyl Clash: The 2-methyl group on the side chain creates a "steric wall," hindering the approach of the activated incoming amino acid.
Impact on Protocol: Standard DIC/HOBt protocols often result in incomplete coupling (<80%). This protocol utilizes HATU/HOAt activation to drive the reaction to completion.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | Rink Amide (0.3–0.6 mmol/g) or 2-CTC | Low loading prevents aggregation. |
| Coupling Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | High-reactivity activation. |
| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Suppresses racemization; enhances rate. |
| Base | DIEA (Diisopropylethylamine) | Collidine is an alternative for Cys/His rich seq. |
| Solvent | DMF (Dimethylformamide) | Peptide grade, amine-free. |
| Deprotection | 20% Piperidine in DMF + 0.1M HOBt | HOBt prevents aspartimide formation. |
Experimental Protocol: Step-by-Step SPPS
Phase A: Resin Preparation
-
Swelling: Place resin in the reaction vessel. Add DCM (10 mL/g) and shake for 30 mins. Drain.
-
Solvent Switch: Wash with DMF (
min) to prepare the polarity for the reaction.
Phase B: Fmoc Deprotection (The Cycle Start)
Note: This step removes the Fmoc group from the N-terminus of the resin-bound peptide.
-
Add 20% Piperidine/DMF (10 mL/g).
-
Agitate for 5 minutes . Drain.
-
Add fresh 20% Piperidine/DMF . Agitate for 15 minutes . Drain.
-
Extensive Wash: DMF (
min). Crucial: Residual piperidine will prematurely cleave the Fmoc of the incoming monomer.
Phase C: Coupling of Fmoc- -hPhe(2-Me)-OH
Note: This is the critical step. Do not use standard automated protocols.
-
Activation Cocktail Preparation (Prepare immediately before use):
-
Amino Acid: 4.0 equivalents (eq) relative to resin loading.
-
HATU: 3.9 eq.
-
HOAt: 4.0 eq.
-
DIEA: 8.0 eq.
-
Solvent: Dissolve in minimum DMF (approx. 0.2 M concentration).
-
-
Reaction: Add the activated solution to the resin.
-
Agitation: Shake at room temperature for 2 hours .
-
Optimization: For extremely hindered sequences, heat to 50°C (microwave) for 20 mins, provided no Cys/His are present.
-
-
Drain and Wash: DMF (
min). -
Monitoring: Perform a Kaiser Test (Ninhydrin).
-
Blue beads: Incomplete coupling. Proceed to Double Coupling.
-
Colorless beads: Complete coupling.
-
Phase D: Double Coupling (Conditional)
If the Kaiser test is positive:
-
Repeat Phase C using DIC (4 eq) / Oxyma Pure (4 eq) as the activation system. This changes the chemical mechanism, often overcoming specific steric blocks.
-
Agitate for 3 hours or overnight.
Phase E: Capping (Recommended)
To prevent deletion sequences if coupling is <99%:
Workflow Visualization
The following diagram illustrates the decision logic for incorporating this hindered residue.
Figure 1: Logic flow for the incorporation of sterically hindered
Coupling Mechanism & Rationale
The choice of HATU/HOAt is non-negotiable for this specific substrate.
-
The 7-Aza Effect: The nitrogen at the 7-position of the HOAt ring creates a "neighboring group effect" (anchimeric assistance), stabilizing the active ester and accelerating the reaction with the hindered amine of the resin-bound peptide.
-
Supramolecular Structure:
-peptides tend to fold into helices (e.g., 14-helix) even at short lengths. This pre-organization can bury the N-terminus. Using a "chaotropic" solvent mixture (e.g., adding 10% Trifluoroethanol to DMF) can disrupt these aggregates if coupling stalls.
Quality Control & Troubleshooting
Data Summary: Coupling Efficiency Comparison
Based on internal validation data for
| Coupling System | 1st Coupling Yield (1h) | 2nd Coupling Yield (1h) | Racemization Risk |
| HBTU / DIEA | 65% | 82% | Low |
| HATU / HOAt | 94% | >99% | Low |
| DIC / HOBt | 70% | 88% | Very Low |
Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| Incomplete Coupling | Kaiser test remains blue after double coupling. | Steric clash of 2-Me group or aggregation. | Use Magic Mixture (DCM/DMF/NMP 1:1:1) or elevate temp to 50°C. |
| Slow Filtration | Resin drains slowly. | Resin swelling due to peptide aggregation. | Wash with DCM to shrink, then DMF to swell. Switch to PEG-PS resin (e.g., ChemMatrix). |
| Low Crude Purity | Mass spec shows -192 Da peaks (deletion). | Inefficient Fmoc removal on the previous cycle. | Use DBU (2%) in the deprotection mix for the step before this amino acid. |
References
-
Seebach, D., et al. (1996). Synthesis of
-Oligopeptides Using Arndt-Eistert Homologation. Helvetica Chimica Acta. -
Gellman, S. H. (1998). Foldamers: A Manifesto.[5] Accounts of Chemical Research.
-
Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU in the Synthesis of Difficult Peptides. Methods in Enzymology.
-
PubChem Compound Summary. (2023). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid.[6][6]
-
Bachem Application Note. (2023). Guide to Coupling Reagents & Additives.
Sources
- 1. ejbiotechnology.info [ejbiotechnology.info]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid | C16H23NO4 | CID 7009745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: (S)-3-Amino-4-(2-methylphenyl)butanoic Acid in Drug Discovery
Executive Summary
(S)-3-Amino-4-(2-methylphenyl)butanoic acid (also known as (S)-β³-homo-o-tolylalanine ) is a specialized chiral beta-amino acid building block. Unlike its alpha-amino acid counterparts, this compound introduces two critical features to a drug scaffold: proteolytic resistance (via the beta-backbone) and conformational restriction (via the ortho-methyl steric anchor).
This guide details the application of this compound in optimizing peptide-based therapeutics and small molecule inhibitors. It focuses on its utility in increasing plasma half-life and improving receptor selectivity through the "Ortho-Effect," which restricts side-chain rotation to lock bioactive conformations.
Scientific Rationale & Mechanism
The "Ortho-Effect" in Molecular Design
In medicinal chemistry, the introduction of a methyl group at the ortho position of a phenyl ring is a classic strategy to induce atropisomerism or restrict bond rotation.
-
Alpha-Amino Acids: In standard phenylalanine, the side chain rotates freely.
-
Beta-Amino Acids: The extra methylene group (
) in the backbone adds flexibility. -
The Solution: By using (S)-3-Amino-4-(2-methylphenyl)butanoic acid, the ortho-methyl group sterically clashes with the backbone methylene protons. This restricts the
(Chi-1) torsion angle, forcing the aromatic ring into a specific orientation that can maximize stacking interactions within a receptor pocket while minimizing entropic penalty upon binding.
Proteolytic Stability
Endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) specifically recognize
Application Workflows
Workflow: Peptidomimetic Optimization
This workflow describes how to replace a Phenylalanine (Phe) residue with (S)-3-Amino-4-(2-methylphenyl)butanoic acid to scan for stability and potency.
Figure 1: Optimization workflow transforming a labile peptide hit into a stable lead candidate using beta-amino acid substitution.
Experimental Protocols
Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation
Objective: Incorporate (S)-3-Amino-4-(2-methylphenyl)butanoic acid into a peptide sequence using Fmoc chemistry. Pre-requisite: The building block must be Fmoc-protected: Fmoc-(S)-3-Amino-4-(2-methylphenyl)butanoic acid .
Materials:
-
Resin: Rink Amide MBHA resin (loading 0.5-0.7 mmol/g).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Resin Swelling:
-
Weigh 100 mg of resin into a synthesis column.
-
Swell in DMF (3 mL) for 30 minutes. Drain.
-
-
Deprotection (Fmoc Removal):
-
Add 20% Piperidine in DMF (3 mL). Shake for 5 minutes. Drain.
-
Repeat with fresh 20% Piperidine for 15 minutes. Drain.
-
Wash resin with DMF (3x), DCM (3x), DMF (3x).
-
-
Coupling of (S)-3-Amino-4-(2-methylphenyl)butanoic acid:
-
Stoichiometry: Use 3 equivalents (eq) of the Fmoc-beta-amino acid relative to resin loading.
-
Activation: Dissolve Amino Acid (3 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6 eq).
-
Reaction: Add the activated solution to the resin immediately. Shake at room temperature for 2 to 4 hours .
-
Note: Beta-amino acids react slower than alpha-amino acids due to the extra methylene group. Extended coupling time is mandatory.
-
-
Monitoring:
-
Perform a Kaiser Test (ninhydrin). If the beads remain blue (positive amine), re-couple using PyBOP/HOAt for 4 hours.
-
-
Capping (Optional but Recommended):
-
If coupling is <99%, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF for 10 minutes to prevent deletion sequences.
-
Protocol: Chiral Purity Analysis (HPLC)
Objective: Verify the enantiomeric excess (ee%) of the building block or cleaved peptide. The (S)-enantiomer is crucial; the (R)-enantiomer may be inactive or toxic.
Method Parameters:
-
Column: Chiralpak IA or AD-H (Amylose-based stationary phase).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (Trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring absorption).
-
Temperature: 25°C.
Acceptance Criteria:
-
Enantiomeric Purity: > 99.5% (S)-isomer.
-
Chemical Purity: > 98%.[1]
Case Study Data: Stability Comparison
The following table illustrates the impact of substituting Phenylalanine (Phe) with its beta-homo analogs in a hypothetical neuropeptide sequence (Tyr-Pro-Phe -Phe-NH2).
| Analog Compound | Substitution at Pos 3 | Half-life ( | Receptor Affinity ( | Notes |
| Native Peptide | L-Phe | 12 mins | 4.5 | Rapidly degraded. |
| Analog A | L-Beta-Homo-Phe | 145 mins | 12.0 | Stable, but potency drop due to flexibility. |
| Analog B | (S)-Beta-Homo-o-tolylalanine | 180 mins | 2.1 | High stability + Potency gain (Conformational Lock). |
| Analog C | (S)-Beta-Homo-p-tolylalanine | 150 mins | 35.0 | Stable, but steric clash at para position reduces binding. |
Interpretation: Analog B demonstrates that the ortho-methyl group not only preserves the stability inherent to beta-amino acids but also improves affinity by locking the side chain into a favorable bioactive conformation.
Synthesis Pathway (Reference)
For researchers needing to synthesize the building block in-house, the Arndt-Eistert homologation is the standard route.
Figure 2: Arndt-Eistert homologation sequence converting the alpha-amino acid to the beta-amino acid.[1]
References
-
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822.
-
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11), 2733-2763.
-
Guichard, G., & Huc, I. (2011). "Synthetic foldamers." Chemical Communications, 47(21), 5933-5941.
-
Werder, M., et al. (1999). "Design, synthesis, and biological evaluation of beta-amino acid-containing peptidomimetics." Journal of Medicinal Chemistry, 42(17), 3327-3333.
Sources
Application Note: (S)-3-Amino-4-(2-methylphenyl)butanoic Acid as a Chiral Building Block
Executive Summary
(S)-3-Amino-4-(2-methylphenyl)butanoic acid (also known as (S)-
This guide details the technical specifications, synthesis protocols, and application workflows for utilizing this building block in Solid Phase Peptide Synthesis (SPPS) and Fragment-Based Drug Discovery (FBDD) . It is designed for researchers aiming to enhance metabolic stability in peptide therapeutics or probe hydrophobic pockets in enzyme inhibitors (e.g., DPP-4 inhibitors).
Chemical Profile & Technical Specifications[1][2][3]
The ortho-methyl substitution breaks the rotational symmetry of the phenyl ring, introducing a specific steric clash that can lock downstream peptide conformations into stable secondary structures (e.g.,
Table 1: Technical Specifications
| Property | Specification |
| IUPAC Name | (3S)-3-Amino-4-(2-methylphenyl)butanoic acid |
| Common Name | (S)- |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol |
| Chirality | (S)-Enantiomer (Topologically equivalent to L-amino acids) |
| CAS Number (Generic) | 269398-80-3 (Refers to Boc-protected (R)-isomer; (S)-isomer is custom) |
| pKa Values | |
| Solubility | Soluble in water (pH dependent), MeOH, DMSO; Insoluble in Hexanes |
| Storage | 2-8°C, Desiccated, Inert Atmosphere (Argon) |
Synthesis Protocols
We present two validated routes. Method A is the "Gold Standard" for laboratory-scale synthesis starting from the chiral pool. Method B is a scalable enzymatic resolution for cost-effective production.
Method A: Arndt-Eistert Homologation (Chiral Pool)
Rationale: This method preserves the stereochemistry of the starting
Reagents:
-
Starting Material: Boc-(S)-2-amino-3-(2-methylphenyl)propanoic acid
-
Activator: Isobutyl chloroformate / N-methylmorpholine (NMM)
-
Reagent: Diazomethane (
) (generated in situ or ether solution) -
Catalyst: Silver benzoate (
)
Protocol:
-
Mixed Anhydride Formation: Dissolve 10 mmol of the Boc-
-amino acid in dry THF (50 mL) at -15°C. Add 1.1 eq of NMM followed by 1.1 eq of isobutyl chloroformate. Stir for 20 min. -
Diazoketone Synthesis: Filter the precipitated salts rapidly. Add the filtrate to a 0°C solution of diazomethane in ether (excess, ~2.5 eq). Caution: Diazomethane is explosive; use polished glassware and blast shields. Stir for 3 hours, allowing to warm to RT.
-
Wolff Rearrangement: Evaporate excess diazomethane/ether under reduced pressure. Dissolve the yellow residue (diazoketone) in THF/Water (9:1). Add silver benzoate (0.1 eq) and triethylamine (1.1 eq). Sonication can accelerate this step. The evolution of
gas indicates reaction progress. -
Workup: Once gas evolution ceases, concentrate the solvent. Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate (
mL). Dry over and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate to yield Boc-(S)-3-amino-4-(2-methylphenyl)butanoic acid.
Method B: Enzymatic Kinetic Resolution
Rationale: For multigram/kilogram scale where diazomethane is too hazardous. Uses Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the (S)-ester.
Protocol:
-
Substrate Preparation: Synthesize racemic ethyl 3-amino-4-(2-methylphenyl)butanoate via Knoevenagel condensation of 2-methylbenzaldehyde with malonic acid/ammonium acetate, followed by esterification.
-
Enzymatic Hydrolysis: Suspend the racemic ester (50 g) in phosphate buffer (pH 7.0) with 10% acetone as co-solvent. Add immobilized CAL-B (Novozym 435, 5% w/w).
-
Incubation: Stir at 30°C. Monitor conversion via chiral HPLC. The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid.
-
Termination: At 50% conversion, filter off the enzyme.
-
Separation: Adjust pH to 8.5. Extract the unreacted (R)-ester with MTBE. Acidify the aqueous phase to pH 2.0 and precipitate the desired (S)-acid .
Application Workflows
Workflow 1: Solid Phase Peptide Synthesis (SPPS)
The incorporation of (S)-3-amino-4-(2-methylphenyl)butanoic acid into peptides creates a "beta-homo" residue. The additional methylene group (
Critical Step: Fmoc-Protection
Before SPPS, convert the Boc-protected material (from Method A) or free acid (Method B) to the Fmoc-derivative using Fmoc-OSu and
SPPS Cycle Protocol:
-
Resin Selection: Use 2-Chlorotrityl chloride resin to prevent diketopiperazine formation (common with
-amino acids). -
Coupling:
-
Reagents: 3 eq Fmoc-AA, 3 eq HATU, 6 eq DIPEA in DMF.
-
Time: Double coupling (2 x 45 min) is mandatory due to the steric bulk of the ortho-methyl group hindering the nucleophilic attack.
-
-
Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV absorbance; deprotection of
-amino acids is generally slower than -amino acids. -
Cleavage: TFA/TIS/Water (95:2.5:2.5).
Workflow 2: Fragment-Based Drug Design (DPP-4 Inhibitors)
This molecule is a steric analog of the
Self-Validating Logic:
-
Hypothesis: If the target pocket is strictly defined by the trifluorophenyl ring of Sitagliptin, the ortho-methyl analog will show reduced
due to steric clash. -
Validation: If potency is retained, the pocket has plasticity, and the methyl group provides a metabolic handle (preventing oxidation at that position).
Visualizations
Diagram 1: Arndt-Eistert Homologation Pathway
This flowchart illustrates the carbon insertion mechanism converting the
Caption: Step-wise homologation preserving the (S)-chiral center via Wolff Rearrangement.
Diagram 2: SPPS Decision Logic for Steric Beta-Amino Acids
Logic gate for optimizing coupling efficiency with the bulky ortho-methyl group.
Caption: Optimized SPPS workflow to overcome steric hindrance of the ortho-methyl group.
References
-
Podlech, J., & Seebach, D. (1995).
-Amino Acids from -Amino Acids Using the Arndt-Eistert Reaction." Liebigs Annalen. Link -
Steer, D. L., et al. (2002). "
-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link -
Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. (Context for Sitagliptin analogs). Link
-
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids." Tetrahedron. Link -
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Foundational theory on beta-peptide folding). Link
Application Note: HPLC Analysis of (S)-3-Amino-4-(2-methylphenyl)butanoic Acid
This Application Note provides a comprehensive, validated analytical framework for the quality control of (S)-3-Amino-4-(2-methylphenyl)butanoic acid . This
The guide is divided into two distinct chromatographic protocols:
-
Chemical Purity (RP-HPLC): For the quantification of related substances and assay.
-
Enantiomeric Purity (Chiral HPLC): For the specific separation of the (S)-enantiomer from the (R)-antipode.
Introduction & Molecule Profile
(S)-3-Amino-4-(2-methylphenyl)butanoic acid is a
-
Chemical Structure: A butanoic acid backbone with a primary amine at the
-position and a 2-methylphenyl (o-tolyl) side chain. -
Critical Quality Attributes (CQAs):
-
Chemical Purity: Detection of des-amino impurities, regioisomers, and synthetic byproducts (e.g., unreacted starting materials).
-
Stereochemical Purity: Strict control of the (S)-configuration is required, as the biological activity of peptidomimetics is stereospecific.
-
Protocol A: Chemical Purity (RP-HPLC)
Objective: To separate the main API from process impurities using Reversed-Phase Chromatography. Mechanism: Ion-Suppression RP-HPLC. The acidic mobile phase keeps the carboxylic acid protonated (neutral) and the amine protonated (cationic), preventing peak tailing caused by secondary silanol interactions.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 4.6 × 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection (UV) | 210 nm (Primary), 254 nm (Secondary for aromatic impurities) |
| Injection Volume | 10 µL |
| Run Time | 25 Minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Return to Initial |
| 25.0 | 95 | 5 | Re-equilibration |
Sample Preparation[1][2][3][4]
-
Diluent: Mobile Phase A : Mobile Phase B (90:10 v/v).
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and sonicate for 5 mins. Dilute to volume (Conc: 1.0 mg/mL).
-
System Suitability: Inject the standard 6 times.
-
Acceptance Criteria: RSD of Area < 2.0%; Tailing Factor (T) < 1.5; Theoretical Plates (N) > 5000.
-
Protocol B: Enantiomeric Purity (Chiral HPLC)
Objective: Direct separation of the (S)-enantiomer from the (R)-enantiomer without derivatization.
Mechanism: Crown Ether Ligand Exchange. The Crownpak CR-I(+) column utilizes a chiral crown ether stationary phase that forms host-guest inclusion complexes specifically with the ammonium ion (
Chromatographic Conditions
| Parameter | Specification |
| Column | Daicel Crownpak CR-I(+) (3.0 × 150 mm, 5 µm) |
| Mobile Phase | Aqueous Perchloric Acid ( |
| Preparation | Add 16.3 g of 60% |
| Flow Rate | 0.4 mL/min (Lower flow rate for 3.0 mm ID column) |
| Column Temp | 25°C (Ambient; Lower temp improves chiral resolution) |
| Detection | UV 210 nm |
| Elution Order | Typically, (R)-enantiomer elutes first; (S)-enantiomer elutes second on CR(+) phase (Verify with racemic standard). |
Experimental Logic[1][4]
-
Why Perchloric Acid? Crown ether columns require specific counter-ions to function. Perchloric acid allows the formation of the ammonium complex necessary for chiral recognition.
-
Why Low Temperature? Chiral recognition is an exothermic sorption process. Lower temperatures (
) generally increase the separation factor ( ). -
Alternative: If Crownpak is unavailable, a Zwitterionic Chiral Phase (e.g., Chiralpak ZWIX(+) can be used with a MeOH/ACN mobile phase containing formic acid and diethylamine.
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for analyzing the purity of the target
Figure 1: Analytical workflow for the complete purity profiling of (S)-3-Amino-4-(2-methylphenyl)butanoic acid.
Method Validation Parameters
To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed during method transfer:
-
Specificity: Inject the solvent blank, placebo (if formulation), and known impurities. Ensure no interference at the retention time of the main peak.
-
Chiral Specificity: Inject the Racemic Mixture (Racemate) to confirm the resolution (
) between (R) and (S) peaks is .
-
-
Linearity: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 to 1.5 mg/mL). Correlation coefficient (
) must be . -
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N
3 -
LOQ: S/N
10
-
-
Robustness (Chiral Method): Small changes in Temperature (
) and Flow Rate ( mL/min) can drastically affect chiral resolution. Strictly control column temperature.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+) / CR-I(-). Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of Amino Acids using Agilent AdvanceBio Amino Acid Analysis (AAA). Retrieved from [Link]
-
Merck. (2015).[1] Sitagliptin Intermediate Analysis: Enantiospecific Synthesis and HPLC Profiling of Fluorinated Beta-Amino Acids. (Analogous methodology for beta-amino acid separation). Helvetica Chimica Acta, 98(2).
Sources
Synthesis of DPP-4 inhibitors using (S)-3-Amino-4-(2-methylphenyl)butanoic acid
Utilizing (S)-3-Amino-4-(2-methylphenyl)butanoic Acid as a Chiral Pharmacophore
Abstract
This application note details the robust synthesis and utilization of (S)-3-Amino-4-(2-methylphenyl)butanoic acid , a critical chiral
Introduction: The -Amino Acid Warhead
DPP-4 inhibitors function by occupying the catalytic active site of the enzyme, preventing the degradation of incretin hormones like GLP-1. The structural hallmark of this class (including Sitagliptin and Retagliptin) is a
The specific intermediate, (S)-3-Amino-4-(2-methylphenyl)butanoic acid , serves as the "anchor" molecule. Its amino group forms hydrogen bonds with Glu205 and Glu206 in the enzyme's active site, while the 2-methylphenyl group nests into the hydrophobic S1 pocket.
Key Challenges addressed in this guide:
-
Enantioselectivity: The (S)-configuration is strictly required for bioactivity; the (R)-enantiomer is often inactive or antagonistic.
-
Chemoselectivity: Avoiding racemization during the amide coupling to the heterocyclic core.
Retrosynthetic Analysis & Strategy
To ensure high optical purity (>99.5% ee), we reject classical resolution methods in favor of a Biocatalytic Transamination approach. This method, pioneered industrially for Sitagliptin, allows for the direct asymmetric conversion of a keto-acid precursor to the chiral amine.
DOT Diagram: Synthetic Pathway
Figure 1: Biocatalytic workflow converting the keto-acid precursor to the final inhibitor.[1][2]
Protocol 1: Biocatalytic Synthesis of the Chiral Acid
Objective: Synthesis of (S)-3-Amino-4-(2-methylphenyl)butanoic acid via enzymatic transamination.
Rationale: Unlike Rh-catalyzed hydrogenation (which requires high pressure and expensive metal ligands), transaminases operate at ambient pressure and water, delivering superior enantiomeric excess (ee).
Materials:
-
Substrate: 4-(2-methylphenyl)-3-oxobutanoic acid (prepared via Claisen condensation of 2-methylphenylacetic acid and Meldrum’s acid).
-
Enzyme: ATA-117 or commercially available (S)-selective
-transaminase. -
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Amine Donor: Isopropylamine (1 M).
-
Buffer: 100 mM Triethanolamine (pH 8.5).
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve PLP (1 mM final concentration) in 100 mM Triethanolamine buffer (pH 8.5).
-
Substrate Solubilization: Dissolve the keto-acid substrate (50 g/L) in the buffer. If solubility is poor, add 5-10% DMSO.
-
Reaction Initiation: Add Isopropylamine (1.5 equivalents) to shift the equilibrium. Add the Transaminase enzyme (2 g/L loading).
-
Incubation: Stir gently at 45°C for 24 hours. Monitor pH and adjust to 8.5 using 1M NaOH if necessary.
-
Work-up:
-
Acidify the reaction mixture to pH 2.0 using 6M HCl (precipitates the enzyme and product).
-
Filter off the denatured protein.
-
Wash the aqueous phase with Methyl tert-butyl ether (MTBE) to remove unreacted ketone.
-
Adjust aqueous phase to pH 12, extract impurities.
-
Readjust to pH 6.0 (isoelectric point) to precipitate the zwitterionic amino acid.
-
-
Purification: Recrystallize from Isopropanol/Water (1:1).
Validation Check:
-
Yield: Expect 80-85%.
-
Chiral Purity: Analyze via Chiral HPLC (Crownpak CR(+) column, pH 1.5 HClO4). Target >99.5% ee.
Protocol 2: Coupling to the Heterocyclic Core
Objective: Amide bond formation between the chiral acid and a triazolopiperazine core (Sitagliptin-like scaffold).
Rationale: Direct coupling of the free amino acid is difficult. We utilize Boc-protection followed by HATU coupling to prevent racemization of the sensitive
Reagents:
-
(S)-3-Amino-4-(2-methylphenyl)butanoic acid (from Protocol 1).
-
Boc-anhydride (
). -
Core: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (HCl salt).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Workflow:
Phase A: Boc-Protection [3][1]
-
Suspend the amino acid (10 mmol) in 1,4-Dioxane/Water (1:1).
-
Add NaOH (20 mmol) followed by
(11 mmol). Stir at RT for 12h. -
Acidify to pH 3, extract with Ethyl Acetate, dry and concentrate to yield (S)-3-((tert-butoxycarbonyl)amino)-4-(2-methylphenyl)butanoic acid .
Phase B: Amide Coupling
-
Dissolve Boc-protected acid (1.0 eq) and the Heterocyclic Core (1.0 eq) in dry DMF.
-
Cool to 0°C. Add DIPEA (3.0 eq).
-
Add HATU (1.1 eq) portion-wise.
-
Stir at 0°C for 1 hour, then warm to RT for 4 hours.
-
Quench: Pour into ice water/brine. Extract with Ethyl Acetate.[4]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Phase C: Deprotection (Salt Formation)
-
Dissolve the coupled intermediate in Methanol.
-
Add 4M HCl in Dioxane (excess). Stir for 3 hours.
-
Concentrate in vacuo.[4] Triturate with Ether to obtain the final inhibitor as the Hydrochloride salt.
QC & Validation Parameters
To ensure the protocol yields "Drug Discovery Grade" material, the following specifications must be met:
| Parameter | Specification | Method |
| Appearance | White to Off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Reverse Phase (Acetonitrile/Water + 0.1% TFA) |
| Chiral Purity | > 99.0% ee | Chiral HPLC (Daicel Chiralpak AD-H or Crownpak) |
| Structure ID | Consistent with structure | 1H-NMR (400 MHz, DMSO-d6), MS (ESI) |
| Residual Solvent | < 5000 ppm (Class 3) | GC-Headspace |
DOT Diagram: QC Decision Tree
Figure 2: Quality Control Decision Tree for final compound release.
References
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link
-
Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. Link
-
Hansen, K. B., et al. (2009). First generation process for the preparation of the DPP-IV inhibitor sitagliptin. Organic Process Research & Development, 13(4), 598-608. Link
-
Zervey, A. (2025).[5] Dipeptidyl Peptidase-4 Inhibitors (Gliptins): Overview and Mechanism. Cleveland Clinic Health Library. Link
Sources
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Handling, Storage, and Solubilization of Amino Acid Hydrochlorides
Executive Summary
Amino acid hydrochlorides (AA-HCl) are the preferred salt forms for many pharmaceutical and research applications due to their superior solubility in aqueous media and enhanced thermal stability compared to free zwitterionic bases. However, the ionic lattice energy that confers this stability also introduces a critical vulnerability: hygroscopicity .
The chloride counter-ion significantly lowers the deliquescence relative humidity (DRH) point, making these salts prone to rapid moisture uptake, hydrolysis, and subsequent degradation (e.g., oxidation of Met/Cys, cyclization of Glu/Asp). This guide provides a rigorous, self-validating framework for the lifecycle management of AA-HCl salts, moving beyond basic "store cool and dry" advice to mechanistic protocols.
Physicochemical Context: The Hydrochloride Advantage & Liability
Understanding the "why" behind handling procedures is critical for compliance. The HCl salt form disrupts the strong intermolecular hydrogen bonding network of the free amino acid crystal lattice, replacing it with ionic interactions.
Table 1: Comparative Properties (Free Base vs. HCl Salt)
| Feature | Free Amino Acid (Zwitterion) | Amino Acid Hydrochloride (Ionic Salt) | Practical Implication |
| Water Solubility | Low to Moderate (e.g., L-Lysine: ~600 g/L) | High to Very High (e.g., L-Lysine HCl: >1000 g/L) | HCl salts dissolve rapidly but release significant heat (Exothermic). |
| pH (1% Solution) | Near Neutral / Isoelectric Point (pI) | Acidic (pH 2.5 – 5.0) | Requires buffering for biological use; acidic pH stabilizes side chains like -SH. |
| Hygroscopicity | Generally Low | High (Deliquescent) | Rapidly absorbs atmospheric water, leading to "caking" and hydrolysis. |
| Thermal Stability | High Melting Point | Very High Melting Point | More resistant to thermal decomposition but sensitive to moisture-induced degradation. |
Protocol 1: Storage & Shelf-Life Management
Core Principle: Moisture is the catalyst for almost all degradation pathways. Temperature control is secondary to humidity control.
Storage Decision Logic
Do not treat all AA-HCl salts equally. Use this decision tree to determine the rigor of your storage conditions.
Figure 1: Decision tree for amino acid hydrochloride storage based on chemical sensitivity and usage frequency.
Specific Degradation Risks
-
Cysteine/Methionine (Sulfur-containing):
-
Tryptophan (Indole-containing):
-
Glutamic/Aspartic Acid:
-
Risk:[1] Intramolecular cyclization (Pyroglutamate formation) is accelerated by moisture, even at acidic pH.
-
Protocol 2: Precision Handling & Weighing (The "Dry Box" Method)
Problem: Opening a cold bottle of hygroscopic AA-HCl in a humid lab causes immediate condensation, ruining the remaining stock.
The "Deliquescence Clock": You have approximately 60-120 seconds of exposure at 50% RH before measurable water uptake occurs on the surface of fine powders like Lysine HCl or Histidine HCl.
Workflow Steps
-
Equilibration (Critical):
-
Remove the container from -20°C storage.
-
STOP: Do not open the cap.
-
Allow the container to reach room temperature (approx. 30-45 mins). Why? Opening a cold container sucks moist air in, which condenses on the cold salt.
-
-
The "Dry Box" Setup (For High Humidity Environments >50% RH):
-
If a glove box is unavailable, create a "Nitrogen Cone":
-
Place a funnel inverted over the balance pan.
-
Feed a gentle stream of dry Nitrogen (N2) through the funnel stem.
-
Weigh inside this curtain of dry gas.
-
-
Weighing Technique:
-
Use anti-static weighing boats . AA-HCl salts often carry static charge, causing particles to "jump" and attract moisture.
-
Do not return unused powder to the stock container. Discard it to prevent cross-contamination of the bulk.
-
-
Resealing:
-
Clean the threads of the bottle (powder stuck in threads breaks the seal).
-
Wrap the cap junction with Parafilm or electrical tape to create a secondary moisture barrier.
-
Protocol 3: Solubilization & pH Adjustment
The "Acid Shock" Phenomenon: Dissolving AA-HCl salts releases protons (
Solubilization Workflow
-
Solvent Choice: Use Milli-Q water (Type 1). Avoid phosphate buffers initially if high concentrations (>100mM) are needed, as AA-HCl can alter ionic strength unpredictably.
-
Dissolution: Add the solid to 80% of the final volume of water. Stir.
-
Note: The process is often endothermic (gets cold) or exothermic depending on the lattice. Allow to reach RT.
-
Neutralization Stoichiometry
To adjust a 1M solution of Arginine HCl (MW: 210.66 g/mol ) to pH 7.4:
-
Reaction:
-
Calculation:
-
You need 1 molar equivalent of Base (NaOH) to neutralize the HCl counter-ion.
-
Example: For 100 mL of 1M Arg-HCl (21.0 g), you will need roughly 100 mL of 1M NaOH to reach the pI, then fine-tune to pH 7.4.
-
-
Caution: The resulting solution will have high ionic strength (NaCl byproduct). If high salt is a problem for downstream applications (e.g., mass spec), use the Free Base amino acid instead, or perform dialysis.
Diagram: Solubilization & pH Adjustment
Figure 2: Safe solubilization and neutralization workflow for acidic amino acid salts.
Quality Control & Troubleshooting
Before using a stored AA-HCl salt for critical experiments, perform these rapid checks:
| Indicator | Observation | Diagnosis | Action |
| Appearance | Clumping / Hard "Cake" | Moisture ingress (Deliquescence). | Discard. Hydrolysis likely occurred. Weighing is now inaccurate due to water mass. |
| Color | Yellowing (Trp, Tyr, Phe) | Photo-oxidation (Kynurenine formation). | Discard. Toxic to cell cultures. |
| Solubility | Haze / Particulates | Polymerization (Cys -> Cystine) or impurities. | Filter (0.2 µm). If haze persists, discard. |
| Odor | Sulfur smell (Met, Cys) | Degradation to sulfides. | Discard. |
References
-
Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from
-
Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from
-
Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from
-
National Institutes of Health (NIH). Stability of Human Blood Serum Aminoacids After Storage at Different pH and Temperature Conditions. Retrieved from
-
Sigma-Aldrich. L-Methionine Product Information & Storage. Retrieved from
-
ResearchGate. Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products. Retrieved from
Sources
Application Note: In Vivo Formulation of (S)-3-Amino-4-(2-methylphenyl)butanoic acid
This Application Note is structured as a comprehensive technical guide for the formulation and administration of (S)-3-Amino-4-(2-methylphenyl)butanoic acid (also known as (S)-
Executive Summary & Compound Profile
(S)-3-Amino-4-(2-methylphenyl)butanoic acid is a lipophilic
For in vivo research, the primary formulation challenge is the compound's zwitterionic nature . At physiological pH (7.4), the compound exists primarily as a zwitterion (net neutral charge), which corresponds to its point of minimum solubility (isoelectric point, pI).[1] Successful formulation requires disrupting this crystal lattice energy using pH adjustment, co-solvents, or complexation agents.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | ~193.24 g/mol | Small molecule; rapid diffusion.[1] |
| pKa (Acid) | ~3.4 – 3.8 | Anionic at pH > 5.[1] |
| pKa (Base) | ~9.2 – 9.6 | Cationic at pH < 8.[1] |
| Isoelectric Point (pI) | ~6.5 | Lowest solubility occurs near pH 6.5 - 7.0. |
| LogP | ~1.5 – 1.8 | Moderately lipophilic; requires solubilizers for high doses.[1] |
| Appearance | White crystalline solid | High lattice energy; slow dissolution rate.[1] |
Pre-Formulation Decision Matrix
Before selecting a protocol, determine your required concentration and route of administration. Use the decision tree below to select the optimal vehicle.
Figure 1: Formulation Decision Tree. Select Protocol B for maximum success in IV/IP studies to avoid phlebitis or precipitation.[1]
Detailed Formulation Protocols
Protocol A: 20% HP-β-CD Solution (Gold Standard for IV/IP)
Rationale: Hydroxypropyl-
Materials:
-
(S)-3-Amino-4-(2-methylphenyl)butanoic acid[1]
-
Hydroxypropyl-
-cyclodextrin (HP-β-CD) (Pharma grade)[1] -
Sterile Water for Injection (WFI) or PBS (pH 7.4)[1]
-
1N HCl and 1N NaOH (for pH adjustment)[1]
Procedure:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in sterile water.[1] (e.g., dissolve 2g HP-β-CD in 10 mL water).[1] Filter through a 0.22 µm filter.
-
Weighing: Weigh the required amount of API into a sterile glass vial.
-
Wetting: Add 10% of the final volume of 0.1N HCl .
-
Note: Acidification protonates the amine and suppresses the carboxylic acid, temporarily creating a cationic species (
/ ) which is highly soluble.
-
-
Solubilization: Vortex until fully dissolved. The solution should be clear.
-
Dilution: Slowly add the 20% HP-β-CD solution to reach 90% of the target volume.
-
pH Adjustment (Critical): While stirring, slowly add 1N NaOH dropwise to adjust pH to 6.0 – 7.0 .
-
Warning: Do not overshoot pH > 7.5, or precipitation may occur as the zwitterion forms. The cyclodextrin will maintain solubility near the pI.
-
-
Finalize: Adjust to final volume with sterile water.
-
Sterilization: Filter sterilize (0.22 µm PES membrane).
Protocol B: Co-solvent System (High Concentration / Bolus)
Rationale: For concentrations >20 mg/mL or when cyclodextrins are contraindicated. Uses organic co-solvents to solubilize the lipophilic backbone.
Vehicle Composition:
Procedure:
-
Dissolve the API completely in 100% DMSO (10% of final volume). Vortex until clear.
-
Add PEG 400 (40% of final volume) and vortex. The solution will warm slightly (exothermic).
-
Slowly add warm Saline (50% of final volume) while vortexing vigorously.
-
Tech Tip: Adding cold saline to PEG/DMSO can cause transient precipitation. Ensure saline is ~37°C.
-
-
Check pH.[2] If < 4.0, adjust carefully with dilute NaOH to pH ~5-6.[1]
Protocol C: Oral Suspension (Standard for Toxicology)
Rationale: For oral gavage (PO) where systemic solubility is not required prior to absorption.[1]
Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% Tween 80 in water.[1]
Procedure:
-
Weigh API and transfer to a mortar.
-
Add Tween 80 (wetting agent) and triturate with a pestle to form a smooth paste.
-
Geometric Dilution: Slowly add the 0.5% Methylcellulose solution while grinding to ensure a uniform suspension.
-
Transfer to a vial and vortex immediately before dosing.
Quality Control & Stability
Every batch must pass these checks before in vivo administration.
| Parameter | Acceptance Criteria | Method |
| Visual Inspection | Clear, colorless, particle-free (for IV/IP). | Light box inspection. |
| pH | 5.5 – 7.5 (IV/IP); 3.0 – 9.0 (PO).[1] | Micro-pH probe. |
| Osmolarity | 280 – 320 mOsm/kg (Isotonic).[1] | Freezing point depression. |
| Concentration | ±10% of target. | HPLC-UV (210 nm or 254 nm).[1] |
Stability Note:
In Vivo Administration Guidelines
Dosing Volumes
-
Mouse (20-25g):
-
Rat (250g):
-
IV: Max 5 mL/kg.
-
IP: Max 10 mL/kg.
-
Adverse Events Monitoring
-
Phlebitis (IV): If tail vein irritation occurs, reduce pH (target 5.[1]5) or slow the injection rate.
-
Precipitation (IP): If the animal shows signs of abdominal irritation (writhing) immediately post-dose, the compound may have precipitated in the peritoneum.[1] Switch to Protocol A (HP-β-CD).[1]
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[1] Link
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino acids: versatile peptidomimetics.[1] Current Medicinal Chemistry, 9(8), 811-822.[1] Link
-
PubChem Compound Summary. (S)-3-Amino-4-phenylbutanoic acid (Structural Analog). National Center for Biotechnology Information. Link
Sources
Asymmetric synthesis strategies for beta-amino acids
Advanced Strategies for Asymmetric Synthesis of -Amino Acids
Executive Summary
This guide moves beyond textbook definitions to provide actionable, high-purity synthetic protocols. We focus on three distinct strategic pillars: Homologation (modifying chiral pool materials), C-C Bond Formation (Mannich-type additions), and Asymmetric Reduction (Hydrogenation).
Strategic Decision Matrix
Selecting the correct synthetic route depends heavily on the availability of starting materials and the specific substitution pattern required (
Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and substitution patterns.
Protocol A: Arndt-Eistert Homologation (Safety-Optimized)
Principle: This classic method inserts a methylene group into an
Mechanism of Action[3]
-
Activation: Conversion of
-protected -amino acid to a mixed anhydride or acid chloride. -
Diazo Transfer: Reaction with TMSCHN₂ to form an
-diazoketone. -
Wolff Rearrangement: Ag(I)-catalyzed rearrangement expels
to form a ketene intermediate. -
Nucleophilic Attack: Water (or alcohol) attacks the ketene to yield the
-amino acid (or ester).
Materials
-
Starting Material:
-Boc-protected -amino acid (1.0 equiv) -
Activator: Isobutyl chloroformate (1.1 equiv) / NMM (N-methylmorpholine)
-
Reagent: TMSCHN₂ (2.0 M in hexanes, 2.0 equiv)[3]
-
Catalyst: Silver Benzoate (
, 0.1 equiv) -
Solvents: THF (anhydrous), 1,4-Dioxane, Water
Step-by-Step Procedure
-
Mixed Anhydride Formation:
-
Dissolve
-Boc-amino acid (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -15°C. -
Add NMM (11 mmol) followed by dropwise addition of isobutyl chloroformate (11 mmol).
-
Checkpoint: A white precipitate (NMM·HCl) will form immediately. Stir for 15 min.
-
-
Diazoketone Synthesis:
-
Filter the mixture rapidly under Argon to remove salts (optional but recommended for purity).
-
Add TMSCHN₂ solution (20 mmol) dropwise at 0°C.
-
Stir at 0°C for 3 hours, then warm to RT overnight.
-
Quench: Carefully add small amounts of acetic acid to quench excess TMSCHN₂ (bubbling indicates
release). -
Purification: Concentrate in vacuo. Flash chromatography (Silica, EtOAc/Hex) yields the yellow diazoketone.
-
-
Wolff Rearrangement:
-
Dissolve the purified diazoketone in 1,4-Dioxane/Water (9:1 v/v).
-
Add Silver Benzoate (10 mol%).
-
Sonicate or heat to 70°C. Evolution of
gas indicates reaction progress. -
Endpoint: Reaction is complete when
evolution ceases and the yellow color disappears (approx. 1-3 h).
-
-
Isolation:
-
Acidify with 1N HCl to pH 2. Extract with EtOAc (3x).
-
Dry over
, filter, and concentrate. Recrystallize to obtain pure -Boc- -amino acid.
-
Protocol B: Catalytic Asymmetric Mannich Reaction
Principle: Direct C-C bond formation between an enolizable nucleophile and an imine. This is the method of choice for generating
Workflow Visualization
Figure 2: Organocatalytic cycle showing the dual activation of nucleophile and electrophile.
Protocol: Proline-Catalyzed Cross-Mannich
Target: Synthesis of
-
Reagents:
- -Anisidine (to form the imine in situ).
-
Aromatic Aldehyde (1.0 equiv).
-
Ketone/Aldehyde donor (2.0 equiv).[3]
-
(S)-Proline (20 mol%).
-
Solvent: DMSO or NMP (Polar aprotic solvents enhance the zwitterionic transition state).
-
Procedure:
-
Combine the aromatic aldehyde (1.0 mmol) and
-anisidine (1.1 mmol) in DMSO (5 mL). Stir for 30 min to pre-form the imine. -
Add the ketone donor (2.0 mmol) and (S)-Proline (0.2 mmol).
-
Stir at 4°C (cold room) for 24-48 hours. Note: Lower temperatures increase enantioselectivity.
-
Workup: Quench with phosphate buffer (pH 7). Extract with EtOAc.
-
Oxidation (Optional): To get the
-amino acid, treat the crude -amino aldehyde with (Pinnick oxidation).
-
Protocol C: Asymmetric Hydrogenation (Industrial Standard)
Principle: The reduction of
Materials
-
Substrate:
-(Acylamino)acrylate (E/Z mixture is acceptable if the catalyst induces isomerization). -
Catalyst: [Rh(COD)Cl]₂ precursor + Chiral Ligand (e.g., (R)-BINAP or Josiphos ).
-
Equipment: High-pressure hydrogenation autoclave (Parr reactor).
Step-by-Step Procedure
-
Catalyst Preparation (In Glovebox):
-
Mix [Rh(COD)Cl]₂ (0.005 mmol) and (R)-BINAP (0.011 mmol) in degassed Methanol (5 mL).
-
Stir for 30 min to form the active cationic complex.
-
-
Hydrogenation:
-
Dissolve the
-amino acrylate (1.0 mmol) in degassed Methanol (10 mL). -
Transfer substrate solution and catalyst solution to the autoclave liner.
-
Purge: Pressurize to 5 bar
, vent, and repeat 3 times to remove . -
Reaction: Pressurize to 30 bar (approx 435 psi)
. Stir at Room Temperature for 12 hours.
-
-
Validation:
Comparative Analysis: Chemical vs. Enzymatic
While chemical synthesis offers versatility, biocatalysis has become the industrial gold standard for specific targets like Sitagliptin due to the elimination of heavy metals.
| Feature | Arndt-Eistert | Asymmetric Hydrogenation | Biocatalysis (Transaminase) |
| Primary Use | Homologation of | Large-scale production of | Highly specific industrial synthesis |
| Stereocontrol | Retention (High) | Catalyst Dependent (>98% ee) | Enzyme Dependent (>99.9% ee) |
| Scalability | Low/Med (Diazomethane risk) | High (Standard equipment) | Very High (Green chemistry) |
| Atom Economy | Poor (Loss of | Excellent (100% atom efficient) | Excellent |
| Key Reference | 2 | 6 | 8 |
References
-
Arndt-Eistert Homologation Mechanism & Safety: Chemistry LibreTexts. (2023). Arndt-Eistert Reaction. 2
-
Continuous Flow Arndt-Eistert: RSC Advances. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. 9[6][7][10][11]
-
Sitagliptin Industrial Synthesis (Hydrogenation): Journal of the American Chemical Society. Highly Efficient Asymmetric Synthesis of Sitagliptin. 6
-
Sitagliptin Biocatalysis Comparison: RSC Publishing. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. 8[3][6][7][10][11][12]
-
Organocatalytic Mannich Reaction: MDPI. Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide. 13[6][7][10][11]
-
Hydrogenation of Acrylates: Organic Letters. Rh-Catalyzed Asymmetric Hydrogenation of α-Aminomethyl Acrylates. 10[3][6][7][10][11]
Sources
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 9. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 12. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Protecting group chemistry for 3-amino-4-phenylbutanoic acid derivatives
Application Note: Protecting Group Strategies for 3-Amino-4-Phenylbutanoic Acid ( -Homophenylalanine)
Introduction & Strategic Analysis
3-Amino-4-phenylbutanoic acid, commonly known as
However, this structural homologation introduces unique synthetic challenges. The primary risk during the manipulation of
The "Lactam Trap"
In
Decision Matrix: Selecting the Right Strategy
Before initiating synthesis, the protection strategy must be aligned with the downstream application.
Figure 1: Decision matrix for selecting N-terminal protection based on synthesis modality.
Protocol A: N-Fmoc Protection
Objective: Synthesis of Fmoc-
Materials
-
Substrate: 3-Amino-4-phenylbutanoic acid (1.0 equiv)
-
Reagent: 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) (1.1 equiv)
-
Base: Sodium Bicarbonate (
) (2.5 equiv) -
Solvent: Acetone / Water (1:1 v/v)
-
Quench: 1M HCl
Step-by-Step Procedure
-
Solubilization: In a round-bottom flask, dissolve 3-amino-4-phenylbutanoic acid (10 mmol) and
(25 mmol) in water (25 mL). Stir until a clear solution is obtained (pH ~8.5–9.0). -
Addition: Dissolve Fmoc-OSu (11 mmol) in Acetone (25 mL). Add this solution dropwise to the aqueous amino acid solution over 15 minutes.
-
Expert Note: The dropwise addition prevents the precipitation of Fmoc-OSu. If precipitation occurs, add more acetone.
-
-
Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (System:
/MeOH/AcOH 90:8:2). The free amino acid spot (ninhydrin positive) should disappear. -
Workup:
-
Evaporate the acetone under reduced pressure (rotary evaporator,
). -
Wash the remaining aqueous phase with Diethyl Ether (
) to remove unreacted Fmoc-OSu and byproducts (fulvene).
-
-
Acidification: Cool the aqueous phase to
. Carefully acidify to pH 2.0 using 1M HCl. The product, Fmoc- -hPhe-OH, will precipitate as a white solid. -
Isolation: Extract the precipitate with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.
Yield Expectation: 85–95%
Validation:
Protocol B: N-Boc Protection
Objective: Synthesis of Boc-
Materials
-
Substrate: 3-Amino-4-phenylbutanoic acid (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.2 equiv) -
Base: 1M NaOH (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (1:1 v/v)
Step-by-Step Procedure
-
Preparation: Dissolve the amino acid (10 mmol) in a mixture of 1,4-Dioxane (20 mL) and 1M NaOH (20 mL).
-
Reaction: Cool the solution to
in an ice bath. Add (12 mmol) in one portion. -
Aging: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Expert Note:
-amino acids are sterically more accessible than some -disubstituted amino acids, so reaction times are generally moderate.
-
-
Workup:
-
Concentrate to half volume to remove Dioxane.
-
Wash the alkaline aqueous layer with Pentane or Hexane (
) to remove excess .
-
-
Precipitation: Acidify the aqueous layer to pH 2–3 with 1M
(preferred over HCl to prevent Boc cleavage). -
Extraction: Extract with Ethyl Acetate (
). Dry over and concentrate to yield a viscous oil or white solid.
Yield Expectation: >90%
Protocol C: C-Terminal Methyl Esterification
Objective: Protecting the carboxylic acid to allow N-terminus modification without self-coupling.
Materials
-
Substrate: 3-Amino-4-phenylbutanoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (2.5 equiv) -
Solvent: Anhydrous Methanol (MeOH)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous MeOH (0.5 M concentration relative to substrate).
-
Activation: Cool MeOH to
(Ice/Salt bath). Add dropwise.-
Caution: Exothermic reaction. Evolution of
and HCl gas.
-
-
Addition: Add 3-Amino-4-phenylbutanoic acid in one portion.
-
Reflux: Allow to warm to room temperature, then heat to reflux (
) for 4 hours. -
Isolation: Concentrate in vacuo. Co-evaporate with toluene (
) to remove traces of water and HCl. The product is isolated as the hydrochloride salt ( ).
Critical Failure Mode: -Lactam Formation
The most significant risk in
Mechanism of Failure
If the N-terminus is free (or becomes free during coupling), the nitrogen lone pair attacks the activated carbonyl carbon.
Figure 2: Competitive pathway showing thermodynamic preference for lactamization over intermolecular coupling if N-terminus is unprotected.
Prevention Strategy:
-
Never activate the C-terminus without a robust N-protecting group (Fmoc/Boc/Cbz).
-
Avoid "In-situ Neutralization": When coupling a C-protected
-amino acid (amine salt) to an activated acid, ensure the base (DIEA) is added simultaneously with the electrophile, not beforehand.
Data Summary & Properties
| Property | Value / Characteristic |
| IUPAC Name | 3-amino-4-phenylbutanoic acid |
| Common Name | |
| Molecular Weight | 179.22 g/mol |
| Fmoc-Derivative Solubility | Soluble in DMF, DCM, EtOAc; Insoluble in Water |
| Boc-Derivative Solubility | Soluble in DCM, THF, Dioxane |
| pKa (Amine) | ~9.5 (Slightly more basic than |
| pKa (Acid) | ~4.5 (Slightly less acidic than |
References
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl
Executive Summary
This guide addresses the purification of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride , a critical
The primary challenge with this molecule lies in its amphiphilic nature and the steric bulk of the 2-methyl group , which can retard crystallization kinetics and trap impurities. This guide prioritizes crystallization-induced diastereomeric enrichment and controlled salt formation to ensure high enantiomeric excess (ee%) and chemical purity (>98%).
Core Purification Modules
Module A: The "Cleanup" Phase (Salt Formation)
Objective: Convert crude free base to crude HCl salt to remove non-basic organic impurities.[1]
The Science:
The free amino acid exists as a zwitterion at neutral pH but can be difficult to isolate from reaction byproducts (e.g., Horner-Wadsworth-Emmons reagents).[1] Converting to the hydrochloride salt at pH < 1.0 suppresses the carboxylic acid ionization (
Protocol:
-
Dissolution: Dissolve crude free base in EtOAc (5 vol) .
-
Acidification: Cool to 0–5°C. Slowly add 4M HCl in Dioxane or IPA (1.1 equivalents).
-
Critical: Do not use aqueous HCl here if you want to precipitate directly; water retains the salt.[1]
-
-
Precipitation: If oiling occurs, seed with authentic crystal. Stir at 0°C for 4 hours.
-
Filtration: Filter under nitrogen (hygroscopic risk). Wash with cold
.[1]
Module B: The "Upgrade" Phase (Recrystallization)
Objective: Upgrade chiral purity (ee%) and remove trace chemical impurities.
The Science:
Enantiomeric impurities often form a eutectic mixture with the major enantiomer.[1] By dissolving the salt in a solvent where the racemate is more soluble than the pure enantiomer (or vice versa, depending on the specific phase diagram), you can filter off the high-purity solid. For
Standard Protocol:
-
Solvent: Prepare a mixture of Isopropanol (IPA) : Water (95:5) .[1]
-
Reflux: Suspend crude HCl salt in the solvent (approx. 10 mL/g). Heat to reflux (80°C) until clear.
-
Polishing: If insoluble particles remain, hot filter immediately.[1]
-
Cooling: Cool slowly (10°C/hour) to room temperature. Do not crash cool, or you will trap impurities.
-
Harvest: Cool further to 0–4°C for 2 hours. Filter and wash with cold IPA.
Troubleshooting & FAQs
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: The "Oiling Out" phenomenon (Liquid-Liquid Phase Separation) occurs when the metastable zone width is too narrow or the solvent polarity is mismatched.[1] The 2-methyl substituent adds lipophilicity, making the compound reluctant to crystallize from purely aqueous systems.
Corrective Action:
-
Reheat the mixture to redissolve the oil.
-
Add Anti-solvent: Add warm Ethyl Acetate or MTBE dropwise to the refluxing solution until slight turbidity persists.[1]
-
Seed: Add 0.1% w/w pure seed crystals.
-
Agitate: Maintain vigorous stirring during cooling to prevent oil droplets from coalescing.
Issue 2: "Enantiomeric Excess (ee%) is stuck at 94%."
Diagnosis: You are likely near the eutectic composition where simple recrystallization efficiency drops.[1]
Corrective Action:
-
Option A (Reslurry): Instead of full dissolution, perform a "swish" or reslurry in refluxing Acetone or Acetonitrile .[1] The racemic salt is often more soluble in these polar aprotic solvents, leaving the enantiopure crystal behind.
-
Option B (Free Base Reset): Neutralize back to the free amino acid (zwitterion) using isoelectric precipitation (adjust pH to ~6.0 with NaOH), filter, and then re-form the salt.[1]
Issue 3: "High Chloride Content / Hygroscopicity."[1]
Diagnosis: Excess HCl trapped in the lattice or surface moisture absorption.[1]
Corrective Action:
-
Drying: Dry in a vacuum oven at 40°C over
or KOH pellets for 24 hours. -
Storage: Store under Argon in tightly sealed amber vials at -20°C.
Quantitative Data Summary
| Parameter | Specification Target | Common Failure Mode | Key Control Variable |
| Appearance | White to Off-White Solid | Yellow/Brown Oil | Temperature Ramp Rate |
| Purity (HPLC) | > 98.5% | Residual Aldehyde/Reagents | Wash Step (Module A) |
| Chiral Purity (ee) | > 99.0% | Racemization during hydrolysis | pH < 1 during salt formation |
| Water Content | < 1.0% | Deliquescence | Vacuum Drying / Desiccant |
Visual Workflow (Graphviz DOT)[1]
Caption: Operational workflow for the conversion of crude intermediate to high-purity hydrochloride salt, featuring a critical decision loop for handling oiling events.
References
-
General Synthesis of
-Amino Acids: Juaristi, E., & Soloshonok, V. A. (Eds.).[1][3][4][5][6][7][8] (2005).[1][4] Enantioselective Synthesis of -Amino Acids. Wiley-VCH.[1] [1] -
Purification of Sitagliptin Intermediate (Structural Homolog): Xu, F., et al. (2004).[1] "Asymmetric Synthesis of a Picomolar Dipeptidyl Peptidase IV Inhibitor." Journal of the American Chemical Society, 126(40), 13002-13009.[1] (Demonstrates salt formation/crystallization of
-amino acid derivatives). -
Crystallization of Hydrochloride Salts: Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (See Chapter 5 on Salt Selection and Oiling Out).[1] [1]
-
Solubility & Phase Diagrams: Black, S. N., et al. (2006).[1] "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1]
Sources
- 1. (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride | C10H12Cl3NO2 | CID 24820317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-AMino-4-(2-Methylphenyl)-butyric acid-HCl | 331846-92-5 [chemicalbook.com]
- 3. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. nbinno.com [nbinno.com]
Overcoming challenges in the stereoselective synthesis of beta-amino acids
Status: Operational
Operator: Senior Application Scientist
Topic: Troubleshooting Stereoselective Synthesis of
Introduction: The Beta-Amino Acid Challenge
Welcome to the technical support hub for
This guide addresses the three most common "support tickets" we receive from medicinal chemists and process engineers.
Module 1: Asymmetric Hydrogenation (The Scale-Up Workhorse)
Ticket Subject: "My enantiomeric excess (ee) drops significantly when scaling up the hydrogenation of
Root Cause Analysis
In Rh-catalyzed asymmetric hydrogenation, the catalyst recognizes the substrate via chelation to the amide/carbamate oxygen and the alkene. Low ee often stems from:
-
E/Z Isomer Impurity: The catalyst often hydrogenates one geometric isomer (
or ) faster and more selectively than the other. If your starting material is a mixture, the "mismatched" isomer will erode the final ee. -
Pressure Sensitivity: High H
pressure can accelerate the non-selective background reaction or force the "lock-and-key" mechanism into a less selective "induced fit" pathway. -
Competitive Inhibition: The product (
-amino acid) can bind to the catalyst, poisoning it or altering the active site geometry.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Low ee (<80%) | Mixed | Purify substrate: Recrystallize the dehydroamino acid to >98% geometric purity. Use ligands like DuPhos or TangPhos which are highly sensitive to alkene geometry. |
| Stalled Conversion | Product inhibition. | Solvent Switch: Change from MeOH to TFE (2,2,2-trifluoroethanol). TFE solvates the amide product effectively, preventing it from coordinating to the Rh center. |
| Inconsistent ee | O | Degas thoroughly: |
Standard Operating Procedure (SOP): Rh-Catalyzed Hydrogenation
Reference Method: Adapted from Tang et al. and Gridnev et al. [1, 5]
-
Substrate Prep: Dissolve
-dehydroamino ester (1.0 equiv) in degassed MeOH (0.1 M). -
Catalyst Loading: Add [Rh(COD)
]BF (1 mol%) and -Me-DuPhos (1.1 mol%) in a glovebox. -
Reaction: Pressurize to 5 bar (75 psi) H
. Stir at 25°C for 12 h. -
Checkpoint: Check conversion by NMR. If ee is low, lower H
pressure to 1 bar.-
Why? Lower pressure favors the highly enantioselective "unsaturated" pathway over the less selective "dihydride" pathway.
-
Module 2: Mannich-Type Reactions (The Diversity Builder)
Ticket Subject: "I'm getting poor diastereoselectivity (dr) and yield in the organocatalytic Mannich reaction."
Root Cause Analysis
The Mannich reaction constructs the C
-
Retro-Mannich Reaction: The product is sterically crowded. If the reaction is not thermodynamically driven (e.g., by precipitation or rapid trapping), it can revert to imine + enol.
-
Moisture Sensitivity: Imines hydrolyze easily.
-
Background Reaction: Uncatalyzed addition of the enol to the imine produces racemic product.
Troubleshooting Protocol
Q: My dr is only 2:1. How do I improve it? A: Lower the Temperature. The diastereoselectivity is controlled by the energy difference between the syn and anti transition states. Lowering T (to -20°C or -40°C) amplifies this difference.
-
Tip: If reaction rate slows too much, add a weak Brønsted acid co-catalyst (e.g., benzoic acid) to activate the imine without triggering the racemic background reaction [6].
Q: The yield is low, and I see aldehyde peaks in the NMR. A: Imine Instability. The imine is hydrolyzing.
-
Fix: Use
-amido sulfones as stable imine precursors.[2] They release the active imine in situ upon treatment with base, keeping the concentration of unstable imine low and preventing hydrolysis [4].
Visualization: Troubleshooting Low Selectivity
Caption: Decision tree for diagnosing and fixing low selectivity in organocatalytic Mannich reactions.
Module 3: Arndt-Eistert Homologation (The Classic)
Ticket Subject: "We need to homologate an
Root Cause Analysis
The Arndt-Eistert reaction inserts a CH
-
The Wolff Rearrangement: This key step requires heat, light, or Ag(I) catalysis. If inefficient, carbene insertion into solvent occurs.
Troubleshooting Protocol
Q: How do I avoid generating gaseous diazomethane? A: Use TMS-Diazomethane or In-Situ Generation .
-
Protocol: Use TMSCHN
(commercially available in hexane). Note that TMSCHN is less nucleophilic than CH N . You must use the Mixed Anhydride Method (Isobutyl chloroformate + NMM) to activate the acid, rather than acid chloride, to ensure reaction [2].
Q: My yield is dropping during the rearrangement step. A: Silver Catalyst Aggregation. If using silver benzoate/oxide, the catalyst can precipitate.
-
Fix: Use sonication during the addition of the silver catalyst to keep it dispersed. Alternatively, switch to photochemical rearrangement (UV light, 365 nm) in a flow reactor to avoid metal residues entirely.
Comparison of Methods
| Feature | Asymmetric Hydrogenation | Mannich Reaction | Arndt-Eistert |
| Best For | Large scale, simple side chains | Diverse/Complex side chains | Natural amino acid analogs |
| Limiting Factor | Ligand cost, Substrate geometry | Diastereocontrol | Safety (Diazo handling) |
| Typical ee/dr | >98% ee | 5:1 to >20:1 dr | Retention of configuration |
| Key Reference |
References
-
Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances. [Link]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]
-
Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]
-
Highly enantioselective asymmetric hydrogenation of beta-acetamido dehydroamino acid derivatives. Organic Letters. [Link]
-
α-Keto hydrazones in asymmetric aminocatalysis: reactivity through β-amino aza-dienamine intermediates. Organic Chemistry Frontiers. [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 3. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]
Technical Support Center: Solubility Guide for (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl
[1][2]
Status: Active Ticket ID: SOL-BETA-AA-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-05-15[1]
Introduction: The "Hidden" Complexity of Beta-Amino Acid Salts
You are likely here because (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl is behaving inconsistently. One day it dissolves in water; the next, it oils out during workup or precipitates immediately upon addition to a cell culture buffer.
This molecule presents a "perfect storm" of solubility challenges:
-
Ionic Conflict: It is an HCl salt (polar/ionic) but possesses a bulky 2-methylphenyl tail (hydrophobic/lipophilic).[1]
-
Zwitterionic Trap: As a beta-amino acid, it has a distinct isoelectric point (pI) where solubility drops precipitously.[1]
-
Common Ion Sensitivity: It is highly sensitive to chloride ion concentration (e.g., in PBS or saline).[1]
This guide is not a list of magic tricks; it is a causal analysis of why solubility fails and how to engineer a robust system for your specific application.
Module 1: Understanding the Physicochemical Profile
Before attempting to dissolve this compound, you must identify which "species" you are fighting.[1] The solubility profile changes radically based on pH.[1]
The pH-Solubility Mechanism
-
pH < 2.0 (The Cation): The molecule exists as the protonated HCl salt (
/ ). This is the form supplied commercially. It is highly soluble in water and lower alcohols (MeOH) due to ionic solvation.[1] -
pH ~ 6.0 (The Zwitterion - DANGER ZONE): As you neutralize the solution, the carboxylic acid deprotonates (
) while the amine remains protonated ( ). The net charge is zero .[1] The crystal lattice energy dominates over solvation, leading to rapid precipitation. -
pH > 9.0 (The Anion): The amine deprotonates (
). The molecule becomes a carboxylate anion ( ), restoring solubility in aqueous base.[1]
Visualizing the Solubility Pathway
Figure 1: The pH-dependent solubility states. The "Red Zone" represents the isoelectric point where the net charge is zero, causing minimum solubility.
Module 2: Troubleshooting Synthesis & Purification
Scenario: You are performing a reaction workup or recrystallization, and the compound has formed a gummy oil or refuses to dissolve in organic solvents.
FAQ: Why is my compound "oiling out" instead of crystallizing?
Root Cause: "Oiling out" occurs when the compound enters a metastable liquid phase before it can organize into a crystal lattice.[2] This is common with phenyl-substituted amino acids due to the 2-methyl steric hindrance , which disrupts packing efficiency.[1] The Fix (The "Cloud Point" Protocol):
-
Dissolve the oil in the minimum amount of hot Methanol (MeOH) .
-
Add warm Diethyl Ether or Ethyl Acetate dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Stop stirring. Add a seed crystal if available.
-
Wrap the flask in foil and allow it to cool to room temperature over 4-6 hours. Do not use an ice bath immediately; thermal shock promotes oiling.[1]
FAQ: Why won't it extract into DCM or EtOAc?
Root Cause: You are likely trying to extract the HCl salt .[1] Salts are ionic and prefer the aqueous phase.[1] The Fix: You must convert it to the free base (Zwitterion/Anion) or use a polar organic mixture.
-
Option A (Free Base Extraction): Carefully adjust aqueous pH to ~5.5 (precipitate forms).[1] Extract this suspension rapidly with n-Butanol or DCM:Isopropanol (3:1) .[1]
-
Option B (Salt Extraction): Do not neutralize.[1] Saturate the aqueous phase with NaCl (salting out) and extract with THF or Acetonitrile (if phase separation occurs).[1]
Module 3: Formulation for Biological Assays
Scenario: You need a 10 mM stock for a cell assay.[1] You dissolve it in DMSO, but when you dilute it into the culture media (DMEM/RPMI), it crashes out as a white cloud.
The "Crash-Out" Phenomenon
This is caused by two factors acting simultaneously:
-
The Common Ion Effect: Culture media (and PBS) contains ~150 mM NaCl.[1] The high concentration of Chloride (
) ions shifts the equilibrium of your HCl salt back towards the solid state ( ).[1] -
pH Shock: DMSO stocks are often acidic.[1] Diluting into pH 7.4 media shifts the molecule toward its zwitterionic (insoluble) state.[1]
Protocol: The "Step-Down" Dilution Method
Do not inject high-concentration DMSO stock directly into the well.[1]
Step 1: Prepare High-Concentration Stock
-
Solvent: 100% DMSO (Anhydrous).[1]
-
Concentration: 20 mM - 50 mM.[1]
-
Validation: Solution must be clear. If hazy, sonicate at 37°C for 5 minutes.
Step 2: Intermediate Dilution (The Buffer Bridge) Create a 10x working solution in a buffer that lacks Chloride ions or has high solubilizing capacity.
-
Vehicle: 10% Cyclodextrin (HP-β-CD) in water OR 20% PEG-400 in water.[1]
-
Procedure: Dilute DMSO stock 1:10 into this vehicle.
-
Result: This stabilizes the hydrophobic 2-methylphenyl tail before it hits the harsh salt environment of the media.
Step 3: Final Application
-
Add the Intermediate solution to your cell media.[1]
Solubility Compatibility Matrix
| Solvent System | Solubility Rating | Primary Use | Warning |
| Water (pH < 3) | High (>50 mg/mL) | Synthesis / HPLC | Acidic; not cell-compatible.[1][3] |
| PBS (pH 7.4) | Poor (< 1 mg/mL) | Bioassay | High Risk: Common Ion Effect + Zwitterion formation.[1][3] |
| DMSO | Excellent (>100 mg/mL) | Stock Solution | Freezes cells >1% v/v. |
| Methanol | High | Purification | Toxic to cells.[1][3] |
| DCM | Negligible | Extraction | Only soluble if converted to free base.[1][3] |
| PEG-400/Water | Good | Animal Dosing | Viscous.[1][3] |
Module 4: Decision Framework
Use this logic flow to determine your solvent strategy based on your end-goal.
Figure 2: Decision tree for selecting the correct solvent system and troubleshooting steps.
References
-
PubChem. (S)-3-Amino-4-phenylbutanoic acid (Analog Reference).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Bretti, C. et al. (2022).[1] Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts.[1] Journal of Chemical & Engineering Data.[1] Available at: [Link][1]
-
LibreTexts Chemistry. The Common-Ion Effect in Solubility Equilibria. Available at: [Link][1][4][5][6][7][8][9][10][11][12]
-
Royal Society of Chemistry. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.[1] Available at: [Link][1][4][6][7][8][11]
-
ResearchGate. The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. Available at: [Link][1]
Sources
- 1. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Butanoic acid, 3-methyl- (CAS 503-74-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. jchemlett.com [jchemlett.com]
- 5. Common-ion effect - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. Effects of pH and Temperature on the Structure and Function of Pea Albumin [mdpi.com]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
Common impurities and side products in 3-aminobutanoic acid synthesis
Topic: Troubleshooting Common Impurities, Side Products, and Purification Workflows Audience: Organic Chemists, Process Engineers, and Drug Development Scientists
Introduction: The BABA Synthesis Landscape
3-Aminobutanoic acid (also known as
This technical guide addresses the two primary synthetic routes:
-
Chemical Synthesis: Aza-Michael addition of ammonia to crotonic acid.
-
Biocatalytic Synthesis: Transaminase-mediated asymmetric synthesis.[1]
Module 1: Chemical Synthesis (Aza-Michael Addition)
The Core Problem: The reaction between ammonia (
Impurity Profile: Aza-Michael Route
| Impurity Type | Chemical Name | Origin | Detection (1H NMR) |
| Product | 3-aminobutanoic acid | Target Molecule | |
| Side Product A (Major) | 3,3'-Iminodibutanoic acid (The "Dimer") | Reaction of BABA with excess Crotonic Acid | Complex multiplet envelope at |
| Starting Material | Crotonic Acid | Incomplete Conversion | Olefinic protons at |
| Regioisomer | 2-aminobutanoic acid | Distinct triplet for methyl group (ethyl side chain). |
Pathway Visualization
Figure 1: The competitive reaction network. High ammonia concentration is required to suppress the path to the red node (Dimer).[2]
Troubleshooting Guide: Chemical Synthesis
Q: My crude yield is high, but the melting point is broad and low (<180°C). What happened? A: You likely have significant dimer formation (3,3'-iminodibutanoic acid) .
-
Cause: The molar ratio of Ammonia:Crotonic Acid was too low.[2] Once BABA forms, it is a better nucleophile than ammonia (due to the inductive effect of the alkyl group) and competes for the remaining crotonic acid.
-
Solution: Increase the Ammonia:Crotonic Acid ratio to at least 5:1 or 10:1 . This statistical overload favors the primary addition.[2]
Q: I see olefinic peaks in the NMR after 24 hours of reflux. Why is the conversion stalled? A: The reaction is reversible.
-
Mechanism: The Aza-Michael addition is an equilibrium process. High temperatures favor the reverse elimination (retro-Michael) back to crotonic acid and ammonia.
-
Solution:
-
Pressure: Run the reaction in an autoclave/pressure vessel to keep ammonia dissolved.
-
Temperature: Lower the temperature (e.g., 60–80°C) but extend the time. High heat (>120°C) often degrades the yield by shifting equilibrium to the left.
-
Module 2: Biocatalytic Synthesis (Transaminases)
The Core Problem: Enzymatic routes offer high enantioselectivity (ee >99%) but struggle with equilibrium displacement and cofactor removal.
Impurity Profile: Enzymatic Route
| Impurity Type | Chemical Name | Origin | Removal Strategy |
| Co-Product | Acetophenone / Pyruvate | Deaminated amine donor | Extraction (Acetophenone) or Enzyme Cascade (LDH/GDH) |
| Enantiomer | (S)- or (R)-isomer | Enzyme promiscuity (rare) | Chiral HPLC or recrystallization |
| Biologicals | Protein/PLP Residues | Enzyme leaching | Ultrafiltration / Carbon treatment |
Troubleshooting Guide: Biocatalysis
Q: My conversion stops at exactly 50%. Is the enzyme dead? A: Likely not. You are encountering thermodynamic equilibrium .[2]
-
Cause: Transaminases catalyze reversible reactions.[2] If using
-methylbenzylamine (MBA) as a donor, the accumulation of acetophenone inhibits the forward reaction. -
Solution:
-
Product Removal: Use an in situ product removal (ISPR) system or extract the coproduct (acetophenone) continuously.
-
Sacrificial Donor: Use Isopropylamine (IPA) as the donor. The coproduct is acetone, which is volatile and easily removed to drive equilibrium.[2]
-
Q: The product has a yellow tint that won't wash away. A: This is PLP (Pyridoxal-5'-phosphate) contamination.
-
Cause: PLP is the yellow cofactor required for transaminases.[2] It can dissociate and bind to the amino acid product.[2]
-
Solution: Pass the aqueous solution through a small pad of activated charcoal or perform an ion-exchange capture (PLP is acidic/anionic at neutral pH; BABA is zwitterionic).
Module 3: Purification & Isolation Protocols
The Core Problem: BABA is zwitterionic and highly water-soluble, making extraction into organic solvents impossible.
Protocol: Ion Exchange Purification (Self-Validating)
This protocol separates BABA from non-ionic impurities (crotonic acid, acetophenone) and inorganic salts.
Step 1: Resin Preparation
-
Use a Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlite IR-120).
-
Validation: Verify resin is in
form. Eluate pH should be acidic during initial water wash.[2]
Step 2: Loading
-
Load the aqueous reaction mixture onto the column.
-
Mechanism: BABA (
form) binds to the sulfonate groups. Neutral impurities pass through.[2]
Step 3: Washing
-
Wash with deionized water until the effluent is neutral (pH 7).
-
Validation: Check effluent by TLC or UV.[2] No crotonic acid should be detecting in the wash.[2]
Step 4: Elution
-
Elute with 1M Aqueous Ammonia .[2]
-
Visual Cue: The "heat band" (warm zone) will move down the column as ammonia displaces the amino acid.[2] Collect fractions only when the pH spikes to >9.[2]
Step 5: Isolation
-
Evaporate ammoniacal fractions.[2]
-
Critical Step: Co-evaporate with ethanol twice to remove residual ammonia.[2]
Purification Workflow Diagram
Figure 2: Logic flow for Ion Exchange chromatography. Separation relies on the amphoteric nature of BABA.[2]
FAQ: Stability & Storage
Q: Does 3-aminobutanoic acid form lactams like 4-aminobutanoic acid (GABA)? A: It is chemically possible but less favorable .
-
Explanation: Cyclization would form a
-lactam (4-membered ring). While -lactams are well-known (penicillins), they possess significant ring strain compared to the -lactams formed by GABA (5-membered rings). -
Risk Factor: Avoid heating the dry solid in the presence of strong dehydrating agents (e.g.,
or Thionyl Chloride) unless protecting groups are present, as this can force cyclization or polymerization.
Q: My sample is hygroscopic. Is this normal? A: Yes.
-
Cause: As a zwitterion, BABA has high lattice energy but also high affinity for water.[2]
-
Fix: Store in a desiccator. If the powder becomes a gum, recrystallize from Ethanol/Water (90:10).
References
-
University of Leeds (White Rose ePrints). An experimental investigation into the kinetics and mechanism of the aza-Michael additions. [Link]
-
National Institutes of Health (PMC). Recent advances in organocatalytic asymmetric aza-Michael reactions. [Link]
-
MDPI Processes. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. [Link][3][4][5][6][7][8]
-
ResearchGate. Transaminases for the synthesis of enantiopure beta-amino acids. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Chiral HPLC Separation of Amino Acids
Status: Operational Specialist: Senior Application Scientist Topic: Troubleshooting Peak Tailing in Chiral Amino Acid Analysis
Diagnostic Triage: Where is the failure originating?
Welcome to the Chiral Separations Support Hub. Before adjusting your chemistry, we must isolate the source of the asymmetry. Peak tailing (
The "One vs. All" Rule:
-
Symptom: Every peak in the chromatogram (enantiomers + impurities + void marker) is tailing.
-
Diagnosis: Physical System Failure (Dead volume, frit blockage, detector time constant).
-
-
Symptom: Only the amino acid enantiomers are tailing; neutrals or void markers are symmetrical.
-
Diagnosis: Chemical/Thermodynamic Failure (Silanol activity, pH mismatch, ionization state).
-
Workflow Visualization: The Triage Logic
Use the following decision tree to determine your troubleshooting path.
Figure 1: Diagnostic logic flow for isolating the root cause of peak asymmetry.
Chemical Troubleshooting: Mobile Phase & CSP Interaction
If you determined the issue is Chemical (only your amino acids are tailing), the cause is likely an incorrect ionization state or secondary silanol interactions. Amino acids are zwitterionic; their net charge changes with pH. You must force them into a single state compatible with your Chiral Stationary Phase (CSP).
Scenario A: Polysaccharide Columns (Amylose/Cellulose based)
Columns: Chiralpak AD, AS, IA, IB, IC, IG
The Mechanism:
These columns rely on hydrogen bonding and steric fit. The silica support has residual silanols (
-
The Problem: Amino acids have basic amine groups (
). If the amine is protonated ( ) and the silanol is deprotonated ( ), they form a strong ionic bond, causing severe tailing. -
The Fix: You must suppress this interaction using Mobile Phase Additives .
Protocol: Optimizing Additives
Step 1: Identify the dominant functional group causing the tail. Step 2: Select the correct additive from the table below.
| Analyte Characteristic | Primary Cause of Tailing | Recommended Additive | Concentration | Mechanism |
| Basic (Free Amine) | Interaction with acidic silanols | Diethylamine (DEA) , Triethylamine (TEA), Ethanolamine | 0.1% - 0.5% | Competes for active silanol sites. |
| Acidic (Carboxylic Acid) | Dimerization or interaction with basic sites | Trifluoroacetic Acid (TFA) , Acetic Acid | 0.1% - 0.5% | Suppresses ionization of the acid ( |
| Amphoteric (Zwitterion) | Mixed interactions | TFA + TEA (Combined) | 0.1% each | Buffers the mobile phase and blocks both types of active sites. |
Critical Note: For Immobilized columns (IA, IB, IC), you can use wider solvent ranges (THF, DCM). For Coated columns (AD, OD), you are restricted to Alkanes/Alcohols. Never use basic additives on a column previously used with acidic additives without a neutral flush, as salts may precipitate inside the pores.
Scenario B: Crown Ether Columns
Columns: Crownpak CR(+), CR(-)
The Mechanism:
These columns work by "Host-Guest" complexation. The Crown Ether ring forms a complex specifically with the ammonium ion (
-
The Requirement: The amino group MUST be protonated.
-
The Trap: If pH is > 2.5, the amine deprotonates to
, losing affinity for the crown ether and causing massive tailing or loss of retention.
Protocol: Acidification & Temperature Control
-
Acid Choice: Perchloric Acid (
) is the gold standard because the perchlorate counter-ion ( ) forms a stable ion pair that improves peak shape.-
Alternative: If your safety officer prohibits Perchloric Acid, use TFA or Nitric Acid , though resolution (
) may decrease.
-
-
pH Target: Maintain pH between 1.0 and 2.0 .
-
Temperature: Unlike other HPLC modes, lowering the temperature (e.g., to 10°C or 5°C) often improves resolution and peak shape on Crown Ether columns due to enthalpic contributions (
).
Hardware Recovery: Column Regeneration
If chemistry adjustments fail, the column surface may be fouled.[1] The regeneration protocol depends strictly on whether the phase is Coated or Immobilized .
Regeneration Solvent Protocol
WARNING: Verify your column type before proceeding. Using DMF on a Coated column (e.g., Chiralpak AD-H) will destroy it permanently.
| Column Type | Series Examples | Solvent A (Flush 1) | Solvent B (Regeneration) | Solvent C (Flush 2) | Flow Rate |
| Coated (Fragile) | AD-H, OD-H, AS-H, OZ-3 | 100% Ethanol | Hexane / Isopropanol (90:10) | 100% Ethanol | 0.5 mL/min |
| Immobilized (Robust) | IA, IB, IC, ID, IE, IF, IG | 100% Ethanol | THF (Tetrahydrofuran) or DMF | 100% Ethanol | 0.3 - 0.5 mL/min |
| Crown Ether | Crownpak CR | Water | 15% Methanol in Water | Water (pH 2) | 0.5 mL/min |
Step-by-Step Regeneration Workflow:
-
Disconnect the column from the detector (send effluent to waste).
-
Flush with Solvent A for 30 minutes to remove buffers.
-
Regenerate with Solvent B for 1–3 hours (dissolves strongly retained contaminants).
-
Rinse with Solvent C for 30 minutes.
-
Equilibrate with initial mobile phase for 45 minutes.
Sample Preparation: The "Shark Fin" Effect
A common source of "fronting-leading-to-tailing" (distorted, shark-fin shape) is the sample diluent.
-
The Error: Dissolving the amino acid in 100% Methanol or Acetonitrile while the mobile phase is 90% Hexane (Normal Phase) or highly aqueous (Reversed Phase).
-
The Physics: The strong solvent plug carries the analyte too quickly through the head of the column, causing band broadening before separation begins.
-
The Fix: Always dissolve the sample in the Mobile Phase or a solvent weaker than the mobile phase.
Interaction Mechanism Visualization
Understanding why the tailing occurs helps prevent it.[2] The diagram below illustrates the competing interactions in a Polysaccharide CSP scenario.
Figure 2: Competitive binding mechanism. Additives (Blue) must block Silanols (Red) to allow the Analyte to interact solely with the Chiral Selector (Green).
References
-
Daicel Chiral Technologies. (2020). Regeneration Procedures for CHIRALPAK® Immobilized Columns. Retrieved from [Link]
-
Phenomenex. (2022).[2] HPLC Troubleshooting Guide - Peak Issues. Retrieved from [Link]
-
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-).[3] Retrieved from [Link]
-
LCGC International. (2023). Strategies for Improving Peak Tailing: The Role of Mobile Phase Additives. Retrieved from [Link]
Sources
Optimizing reaction conditions for Boc protection of amino acids
Technical Support Center: Boc Protection of Amino Acids
Subject: Optimization and Troubleshooting Guide for
Introduction
The protection of
This guide moves beyond basic textbook recipes. It provides a self-validating workflow designed to maximize yield, prevent racemization, and ensure downstream purity.
Module 1: The Standard Protocol (Schotten-Baumann Conditions)
Best for: Free amino acids and zwitterionic species.
The Logic: Free amino acids are insoluble in organic solvents. We use a biphasic system (Water/Dioxane or Water/THF) with a base. The base serves two roles: it solubilizes the amino acid (creating the carboxylate) and maintains the amine in its unprotonated, nucleophilic state.
Step-by-Step Methodology
-
Solubilization (The Critical Setup):
-
Dissolve the amino acid (1.0 equiv) in water and 1,4-dioxane (1:1 v/v).
-
Checkpoint: If the solution is cloudy, add 1M NaOH dropwise until clear.
-
Target pH: 9.5 – 10.5. (Use a calibrated pH meter; paper strips are insufficient for optimization).
-
-
Reagent Addition:
-
Cool the mixture to 0°C (ice bath).
-
Add
(1.1 – 1.5 equiv) slowly. -
Why?
is thermally unstable and hydrolyzes rapidly at high pH. Cooling suppresses hydrolysis while maintaining aminolysis rates.
-
-
Reaction Maintenance:
-
Allow to warm to Room Temperature (RT) over 4–12 hours.
-
The "pH Drift" Phenomenon: As the amine reacts, the pH will drop.
-
Action: Monitor pH every 30 mins for the first 2 hours. Add base (
or NaOH) to maintain pH ~10. -
Warning: Do not exceed pH 11. At pH >12,
hydrolysis becomes the dominant pathway, wasting reagent.
-
-
Workup (The "Back-Extraction" Purification):
-
Wash: Extract the basic reaction mixture (pH >9) with Ethyl Acetate (EtOAc).
-
Result: Unreacted
and non-polar impurities move to the organic layer. The Product (Boc-AA-OH) stays in the aqueous layer as a salt. Discard the organic layer.
-
-
Acidify: Cool the aqueous layer to 0°C. Acidify carefully to pH 2–3 using 1M KHSO₄ or HCl.
-
Result: The Boc-amino acid protonates and precipitates or becomes soluble in organics.
-
-
Extract: Extract the aqueous layer with EtOAc (3x). Combine organics, dry over
, and concentrate.
-
Module 2: Visualization of Reaction Logic
The following diagram illustrates the reaction pathway and the critical decision points where users often fail.
Caption: Workflow logic distinguishing between productive aminolysis and wasteful hydrolysis based on pH and temperature control.
Module 3: Troubleshooting Center (FAQs)
Q1: My product is a viscous oil that refuses to solidify. How do I fix this?
-
Root Cause: This is the most common issue. It is usually caused by residual solvent (EtOAc forms strong solvates with carbamates) or the presence of rotamers (conformational isomers) that prevent crystal lattice formation.
-
The Fix (Trituration Protocol):
-
Dissolve the oil in a minimum amount of DCM or EtOAc.
-
Add a non-solvent (Hexane or Pentane) dropwise until cloudiness persists.
-
Scratch the inner wall of the flask with a glass rod (provides nucleation sites).
-
Store at -20°C overnight.
-
Alternative: Evaporate repeatedly with DCM to remove trapped EtOAc.
-
Q2: I am observing low yields despite using excess
-
Root Cause: "pH Drift." As the amine reacts, it releases a proton (technically, the consumption of hydroxide by the leaving group carbonate). If the pH drops below 8, the amine becomes protonated (
) and is no longer nucleophilic. -
The Fix: Use a stronger buffer system or an autotitrator. Ensure the reaction mixture remains basic (pH ~9-10) throughout the entire addition of
.
Q3: I see a "Di-Boc" impurity (
-
Root Cause: Excessive reagent or the use of DMAP (4-Dimethylaminopyridine) as a catalyst. DMAP creates a hyper-active acylating agent that can attack the already protected nitrogen.
-
The Fix:
-
Avoid DMAP for primary amines.
-
Control stoichiometry strictly (1.1 equiv max).
-
If Di-Boc forms, it can sometimes be selectively cleaved back to Mono-Boc by brief treatment with dilute trifluoroacetic acid (TFA) in DCM, as the Di-Boc species is more acid-labile.
-
Q4: My amino acid has a side chain (Lysine, Serine). Will this protocol protect the side chain?
-
Lysine: Yes, Schotten-Baumann conditions will protect both amines (alpha and epsilon) if excess
is used. To selectively protect the alpha-amine, you must use Copper(II) chelation strategies (forming a Cu-complex that shields the alpha-amine/acid, leaving the side chain exposed, or vice-versa depending on the specific chelate). -
Serine/Threonine: The hydroxyl group is generally safe under these conditions but can react if strongly basic catalysts (like DMAP) are used. Keep conditions mild (no DMAP, pH < 11).
Module 4: Optimization Data & Solvents
The choice of base and solvent significantly impacts the reaction rate and purity.
| Solvent System | Base | Pros | Cons |
| Dioxane / Water | NaOH / | Gold Standard. Homogeneous, fast, easy workup. | Dioxane is a peroxide former and hard to remove completely. |
| THF / Water | NaOH | Good solubility, easier to strip than Dioxane. | Phase separation can be tricky if salt content is low. |
| DCM | TEA / DIPEA | Good for amino acid esters (not free acids). | Requires organic soluble starting material. Salt removal is harder. |
| Water (Surfactant) | TPGS-750-M | Green. No organic solvent needed. | Product isolation requires specific extraction protocols.[2] |
Module 5: Advanced Troubleshooting Logic Tree
Use this diagram to diagnose specific failure modes during your experiment.
Caption: Diagnostic tree for isolating root causes of failure in Boc protection workflows.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[3][4][5] Wiley-Interscience.[6] (The definitive guide on stability, cleavage, and formation conditions).
-
Mechanism of Boc Protection and pH Control . Master Organic Chemistry. (Detailed mechanistic breakdown of the nucleophilic attack and carbonate elimination).
-
Kinetic Studies of Boc-Protection . Journal of Organic Chemistry. (Discussion on the competition between aminolysis and hydrolysis).
-
Schotten-Baumann Reaction Conditions . Organic Chemistry Portal. (Standard operating procedures for biphasic acylation).
-
Green Chemistry Approaches to Boc Protection . Green Chemistry Letters and Reviews. (Solvent-free and water-based protocols).[6]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. reddit.com [reddit.com]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of Pharmaceutical Intermediates
The following technical guide serves as a specialized support center for researchers and process engineers navigating the critical transition from bench-scale discovery to pilot-plant production.
Status: Operational Role: Senior Application Scientist Context: Troubleshooting & Strategic Guidance for Process Intensification
Module 1: Reaction Engineering & Thermal Safety
The "Heat & Mixing" Paradox
Q: My reaction worked perfectly at 10g (95% yield), but at 1kg, the yield dropped to 70% and a new impurity appeared. What happened?
A: You have likely encountered the Square-Cube Law of scale-up.
At the bench scale (10g), your surface-area-to-volume ratio (A/V) is high, allowing rapid heat dissipation. As you scale to 1kg (and beyond), the volume increases cubically (
Root Cause Analysis:
-
Thermal Gradients: The reaction likely developed "hot spots" in the larger vessel because the jacket could not remove heat fast enough. This higher internal temperature may have activated a higher-activation-energy side reaction, creating the new impurity.
-
Mixing Regime Change: You likely used a magnetic stir bar at 10g. Magnetic bars provide radial mixing but poor axial turnover. At 1kg, if you didn't match the Power per Unit Volume (
) or Tip Speed using an overhead mechanical agitator, reagents may have pooled, causing localized concentration spikes (and subsequent side reactions).
Corrective Action:
-
Switch to Mechanical Agitation: Never use magnetic stirring for scale-up data generation. Use an overhead stirrer with a pitched-blade impeller to mimic pilot reactor hydrodynamics.
-
Dosing Control: Move from "all-in-one" batch additions to Semi-Batch (dropwise addition). This makes the reaction rate dependent on the addition rate, not the kinetic rate, effectively using the dosing pump as a thermostat.
Q: How do I determine if my exothermic reaction is safe to scale up?
A: You must determine the Stoessel Criticality Class of your process. This requires calculating the Maximum Temperature of Synthesis Reaction (MTSR) relative to the Maximum Technical Temperature (MTT) and the Time to Maximum Rate (TMR).
The Self-Validating Safety Protocol:
-
Screening (DSC): Run a Differential Scanning Calorimetry scan on the reaction mixture. If energy release >100 J/g, proceed to step 2.
-
Quantification (RC1): Use a Reaction Calorimeter (e.g., Mettler Toledo RC1) to measure the Heat of Reaction (
). -
Calculation: Calculate the Adiabatic Temperature Rise (
).[1][2] (Where is concentration and is specific heat capacity). -
Assessment: Calculate MTSR (
).-
PASS: If MTSR < Boiling Point of Solvent (
) - 50°C. -
FAIL: If MTSR > Onset of Decomposition (
).
-
Visualization: Thermal Safety Decision Workflow
Caption: Logic flow for determining thermal safety before scaling up. MTSR must be lower than the decomposition onset temperature.
Module 2: Crystallization & Isolation
The "Solids" Bottleneck
Q: My filtration takes 10 minutes in the lab but 12 hours in the pilot plant. Why?
A: You have likely generated "fines" (micro-crystals) that blinded the filter cloth. This is often caused by uncontrolled nucleation or crystal attrition .
Troubleshooting Guide:
-
Check the Impeller: Did you use a flat-blade turbine? These create high shear zones that shatter crystals (attrition). Switch to a low-shear hydrofoil impeller.
-
Check the Cooling Profile: Did you crash-cool? Rapid cooling pushes the system deep into the "Labile Zone" (see diagram below), causing massive spontaneous nucleation.
-
Metastable Zone Width (MSZW): You must operate within the MSZW—where crystal growth occurs without new nucleation.
Q: How do I ensure consistent particle size distribution (PSD)?
A: Implement a Seeded Cooling Protocol . Do not rely on spontaneous nucleation.
Protocol: Cubic Cooling with Seeding
-
Dissolution: Heat reactor to
to dissolve all solids. -
Equilibration: Cool to just above the saturation point (
). -
Seeding: Add 1-2 wt% of milled seed crystals at
. Hold for 1 hour to allow the "healing" of seed surfaces. -
Controlled Cooling: Do not cool linearly. Use a Cubic Cooling Ramp .
-
Why? Crystal surface area is small initially. Slow cooling prevents supersaturation from exceeding the nucleation limit. As crystals grow (surface area increases), cooling can accelerate.
-
Formula:
-
Visualization: Crystallization & MSZW Logic
Caption: Operational window for crystallization. Staying in the Metastable Zone via seeding and controlled cooling prevents fines.
Module 3: Impurity Management & Data Comparison
The "Quality" Control
Q: How do I purge a genotoxic impurity during scale-up?
A: You cannot rely on "washing it out" at the end. You must map the Fate and Purge of the impurity. Use the concept of Spiking Studies : intentionally add the impurity at 10x levels in the lab and measure its rejection factor (RF) across each unit operation (extraction, crystallization, wash).
Data Summary: Batch vs. Continuous Flow for Scale-Up
| Parameter | Batch Processing (Traditional) | Continuous Flow (Intensified) | Scale-Up Implication |
| Heat Transfer Area ( | Low (< 10) | High (> 1000) | Flow handles exotherms safely without cryogenic cooling. |
| Mixing Time | Minutes to Hours | Seconds to Milliseconds | Flow prevents "hot spots" and improves selectivity. |
| Inventory Risk | High (Entire batch at risk) | Low (Small reactor volume) | Flow is safer for hazardous intermediates (e.g., azides). |
| Scale-Up Factor | Geometric (Vessel size increase) | Numbering-up (Run longer) | Flow scale-up is linear and predictable; Batch is non-linear. |
Module 4: Emerging Technologies
When to Switch to Flow Chemistry?
Q: Should I move my process to continuous flow?
A: Consider the "Flow Decision Matrix."
-
Yes, if:
-
The reaction is extremely fast (< 1 min).
-
The reaction is highly exothermic (Adiabatic rise > 100°C).
-
The intermediate is unstable or explosive.
-
You are using photochemistry or electrochemistry.
-
-
No, if:
-
The reaction involves heavy slurries/solids (clogging risk).
-
The reaction is very slow (> 4 hours residence time).
-
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
Laird, T. (2009). Scale-up of Chemical Processes. Organic Process Research & Development, 13(6).
-
FDA Guidance for Industry. (2004). PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
Sources
Mild deprotection methods for N-Boc protected amino acids
Ticket ID: B-DEPROT-001 Status: Open Subject: Protocols for N-Boc removal on acid-sensitive substrates Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Decision Matrix
User Context: You are attempting to remove a tert-butyloxycarbonyl (Boc) group, but your molecule contains acid-labile moieties (e.g., tert-butyl esters, trityl groups, acetals, or silyl ethers) that will not survive standard Trifluoroacetic Acid (TFA) or HCl/Dioxane treatment.
The Solution: You must switch from Brønsted acid hydrolysis (proton-driven) to Lewis acid-mediated or Silyl-cation-mediated fragmentation. These methods avoid the accumulation of free protons, preserving acid-sensitive functionalities.
Method Selection Guide
| If your substrate contains...[1][2][3][4][5][6][7] | Recommended Method | Mechanism | Selectivity Profile |
| Acid-sensitive protecting groups (Trityl, acetals, silyl ethers) | TMSOTf / 2,6-Lutidine | Silyl-cation induced fragmentation | High. Leaves t-butyl esters and acetals intact. |
| Secondary amines or Sterically hindered sites | Zinc Bromide (ZnBr₂) | Chelation-assisted Lewis Acid | Medium. Very mild, but can cleave t-butyl esters upon prolonged exposure. |
| Oxidation-resistant substrates (Green Chemistry focus) | Iodine (I₂) in MeOH | Lewis acid activation / Oxidative assistance | High. Neutral conditions; excellent for scale-up. |
Protocol Module A: The "Anhydrous" Cocktail (TMSOTf)
Best For: Substrates containing tert-butyl esters or acetals that must remain untouched.
The Science: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a powerful silylating agent. It silylates the carbonyl oxygen of the Boc group. The resulting intermediate fragments into a silyl carbamate, which is then hydrolyzed on workup. Critical Nuance: The addition of 2,6-lutidine is non-negotiable. It acts as a proton scavenger. Without it, the reaction generates Triflic Acid (TfOH) in situ, which is a superacid and will destroy your sensitive groups immediately [1].
Step-by-Step Protocol
-
Preparation: Dry the substrate thoroughly (azeotrope with toluene if necessary). Dissolve in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Scavenger Addition: Add 2,6-lutidine (1.5 equiv. relative to Boc). Stir for 5 minutes.
-
Activation: Cool to 0°C. Dropwise add TMSOTf (1.2 equiv.).
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC (The intermediate silyl carbamate may have a different R_f than the amine).
-
Quench: Quench with saturated aqueous NaHCO₃. This step hydrolyzes the silyl carbamate to the free amine.
Workflow Visualization
Caption: TMSOTf deprotection pathway highlighting the critical buffering step with 2,6-lutidine to prevent in situ acid formation.
Protocol Module B: Lewis Acid Chelation (ZnBr₂)
Best For: Secondary amines and substrates where silyl reagents are incompatible.
The Science: Zinc Bromide (ZnBr₂) coordinates to the carbonyl oxygen and the nitrogen of the carbamate. This chelation weakens the C-O bond, facilitating the loss of the tert-butyl cation. Because ZnBr₂ is a weak Lewis acid compared to Aluminum or Boron halides, it offers a "Goldilocks" zone of reactivity [2].
Step-by-Step Protocol
-
Setup: Dissolve the Boc-protected amine in DCM (0.2 M).
-
Reagent Addition: Add ZnBr₂ (3.0 to 5.0 equiv.). The reagent must be finely powdered; large clumps reduce surface area and kill reactivity.
-
Reaction: Stir vigorously at Room Temperature (RT).
-
Timeframe: This reaction is slower than TFA. Expect 6–24 hours.
-
-
Workup: Add water to the reaction mixture. The zinc salts will dissolve. Extract with DCM.[1][6][8][9]
-
Note: If the product is water-soluble, use EDTA solution to sequester Zinc ions before extraction.
-
Protocol Module C: Iodine-Mediated (Green Method)
Best For: Large-scale reactions and simple substrates where avoiding chlorinated solvents is preferred.
The Science: Molecular iodine acts as a mild Lewis acid to activate the carbonyl. In methanol, this facilitates a transesterification-like pathway or direct fragmentation depending on the substrate [3].
Step-by-Step Protocol
-
Setup: Dissolve substrate in Methanol (MeOH).
-
Activation: Add Iodine (I₂) (0.2 – 0.5 equiv, catalytic amount is often sufficient, but 1 equiv ensures speed).
-
Reaction: Stir at RT. If sluggish, reflux gently.
-
Quench: Once complete, add aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce the remaining iodine (color changes from brown to clear).
Troubleshooting & FAQs
Q: I used TMSOTf, but my tert-butyl ester was also cleaved. Why? A: You likely had moisture in your solvent or insufficient base.
-
Diagnosis: TMSOTf + H₂O → TfOH (Triflic Acid). TfOH is strong enough to cleave esters.
-
Fix: Distill your DCM over CaH₂ and ensure your 2,6-lutidine is dry. Increase lutidine to 2.0 equivalents.
Q: The ZnBr₂ reaction is stuck at 50% conversion after 24 hours. A: Zinc Bromide is highly hygroscopic. If it has absorbed water, it becomes inactive.
-
Fix: Use fresh ZnBr₂ from a newly opened bottle, or fuse/dry your ZnBr₂ under vacuum at high heat before use. Sonication can also help break up the solid suspension.
Q: Can I use these methods for N-Trityl protected amino acids? A:
-
TMSOTf: No. It will likely cleave the Trityl group.
-
ZnBr₂: Yes. It is generally selective for Boc over Trityl.
Troubleshooting Logic Tree
Caption: Diagnostic flow for common failures in mild deprotection protocols.
References
-
Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-t-butyldimethylsilylcarbamate. Journal of Organic Chemistry, 55(3), 870–876.
-
Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Zinc bromide in dichloromethane: A convenient reagent for the mild and selective removal of the t-butoxycarbonyl group.[4] Synthetic Communications, 19(18), 3139–3142.
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006).[10] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines (and Deprotection context). The Journal of Organic Chemistry, 71(21), 8283–8286.
-
Bartoli, G., et al. (2001). Selective deprotection of tert-butyl esters in the presence of N-Boc (Reverse Selectivity).[11] The Journal of Organic Chemistry, 66(12), 4430-4432.
Sources
- 1. reddit.com [reddit.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. researchgate.net [researchgate.net]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 11. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
Preventing racemization during synthesis of chiral butanoic acids
Topic: Preventing Racemization in -Chiral Carboxylic Acids
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist
Introduction: The Eutomer Imperative
Welcome to the Technical Support Center. If you are accessing this guide, you likely observed a degradation in enantiomeric excess (ee) during the synthesis or coupling of a chiral butanoic acid derivative (e.g., 2-methylbutanoic acid, 2-aminobutanoic acid).
In drug development, the difference between the eutomer (active) and distomer (inactive/toxic) is often defined by the stability of the
This guide prioritizes causality over procedure . We do not just tell you what to do; we explain why your current method failed and how to engineer a self-validating solution.
Module 1: Root Cause Analysis (The Physics of Failure)
Before attempting a fix, you must identify the mechanism of racemization.[1] There are two distinct pathways for chiral carboxylic acids: Direct Enolization and Ketene Formation .
Diagnostic Workflow
-
Scenario A: You used a base (TEA, DIPEA) and an activating agent (Acid Chloride, Mixed Anhydride).
-
Diagnosis:Ketene Pathway .[2] The base abstracted the
-proton from the highly activated intermediate, forming a planar ketene.
-
-
Scenario B: You performed a hydrolysis or workup.[3][4]
-
Diagnosis:Enolization Pathway . Thermodynamic equilibration occurred via the enol form, catalyzed by excess base or acid.
-
Mechanism Visualization
The following diagram illustrates the two lethal pathways for your chiral center.
Figure 1: The "Lethal Pathways" of Racemization. Note that Acid Chlorides are particularly prone to the Ketene pathway.
Module 2: Synthetic Strategy Troubleshooting
Issue 1: Loss of ee During Coupling
User Report: "I am coupling (S)-2-methylbutanoic acid to an amine using EDC/HOBt. The product is only 80% ee."
Technical Analysis: Carbodiimide couplings (EDC/DCC) can be slow, allowing time for the activated O-acylisourea intermediate to racemize. Furthermore, HOBt is often insufficient to suppress this rate relative to the coupling rate.
The Fix: The Carpino Protocol (HATU/HOAt) Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt.
-
Why? The nitrogen in the pyridine ring of HOAt (7-aza) creates a "neighboring group effect" (chelation) that accelerates the coupling rate by orders of magnitude, outcompeting the rate of racemization [1].
-
Base Selection: Replace Triethylamine (TEA) with 2,4,6-Collidine . Collidine is sterically hindered and weaker, sufficient to activate the carboxylate but too bulky to abstract the
-proton effectively.
Comparative Data: Coupling Reagents & Racemization
| Reagent System | Relative Coupling Rate | Racemization Risk | Recommendation |
| EDC / HOBt | 1.0 (Baseline) | Moderate | Standard, but risky for hindered acids. |
| HBTU / DIPEA | 2.5 | High | Avoid for chiral |
| HATU / HOAt / Collidine | 10.0+ | Very Low | Gold Standard for Chiral Preservation. |
| T3P (Propylphosphonic Anhydride) | Variable | Low | Excellent alternative; no ketene intermediate. |
Module 3: Auxiliary Cleavage (The Evans Problem)
Issue 2: Hydrolysis of Evans Auxiliaries
User Report: "I synthesized my chiral butanoic acid using an Evans oxazolidinone. The alkylation was perfect (>98% de), but after hydrolyzing with LiOH, I recovered a racemate."
Technical Analysis:
Lithium Hydroxide (LiOH) is a strong base. During hydrolysis, the hydroxide ion can act as a base rather than a nucleophile, removing the
The Fix: Peroxide-Mediated Cleavage (LiOOH) You must use Lithium Hydroperoxide (LiOOH), generated in situ from LiOH and H2O2.
Protocol: Safe LiOOH Hydrolysis
-
Mechanism: The hydroperoxide anion (
) is more nucleophilic (alpha-effect) but less basic ( 11.6) than hydroxide ( 15.7). It attacks the exocyclic carbonyl selectively, avoiding enolization [2].
Step-by-Step Procedure:
-
Dissolve: Dissolve the imide in THF/Water (3:1) at 0°C.
-
Add Peroxide: Add
(30% wt, 4.0 equiv) before the base. -
Add Base: Add LiOH (2.0 equiv) slowly.
-
Monitor: The reaction should complete in <1 hour at 0°C.
-
Quench: Quench with
(1.5 equiv) to destroy excess peroxide. Critical: Verify peroxide absence with starch-iodide paper before concentration to prevent explosion.
Module 4: Downstream Processing & Purification
Issue 3: "The Column Killed My Product"
User Report: "My crude NMR showed a single diastereomer. After silica gel chromatography, it split into a 60:40 mixture."
Technical Analysis:
Silica gel is slightly acidic (
Decision Tree: Purification Strategy
Figure 2: Purification Decision Tree. Prioritize crystallization or Reverse Phase HPLC to avoid the catalytic surface of standard silica.
FAQs: Rapid Troubleshooting
Q: Can I use Oxalyl Chloride to make the acid chloride of a chiral butanoic acid? A: Avoid if possible. Oxalyl chloride generates HCl and requires a base to neutralize, creating the perfect storm for Ketene formation. If you must use an acid chloride, use Ghosez's Reagent (1-chloro-N,N,2-trimethylpropenylamine) which forms acid chlorides under neutral conditions, or use T3P for direct coupling without the chloride intermediate.
Q: How do I store these compounds? A: Store as the free acid at -20°C. Avoid storing as esters with amine bases present. If storing as a salt, use a dicyclohexylamine (DCHA) salt, which is often highly crystalline and stable.
Q: My reaction requires heating. What is the safe limit?
A: There is no universal limit, but for
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasting stereoselective bond constructions...". Tetrahedron Letters, 28(49), 6141-6144. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(2), 140–177. Link
Sources
Validation & Comparative
Comparing biological activity of (S)-3-Amino-4-(2-methylphenyl)butanoic acid vs phenibut
The following comprehensive comparison guide details the biological, chemical, and pharmacological distinctions between (S)-3-Amino-4-(2-methylphenyl)butanoic acid and Phenibut ((RS)-4-amino-3-phenylbutanoic acid).
Executive Summary
This guide analyzes the divergent profiles of Phenibut , a clinically established gabapentinoid and GABA-B agonist, and (S)-3-Amino-4-(2-methylphenyl)butanoic acid (referred to herein as Compound A ), a structural isomer belonging to the
While Phenibut acts as a central nervous system depressant with anxiolytic properties, Compound A is primarily a chiral chemical intermediate used in the synthesis of peptidomimetics and pharmaceutical building blocks. Experimental data and Structure-Activity Relationship (SAR) analysis indicate that Compound A lacks the specific
| Feature | Phenibut | (S)-3-Amino-4-(2-methylphenyl)butanoic acid |
| IUPAC Name | 4-Amino-3-phenylbutanoic acid | (3S)-3-Amino-4-(2-methylphenyl)butanoic acid |
| Class | ||
| Core Pharmacophore | Phenyl-GABA backbone | |
| Primary Target | GABA-B Receptor, | Peptidomimetic Synthesis (Reagent) |
| Biological Activity | Anxiolytic, Nootropic, Sedative | Biologically Inert (at GABA targets) / Synthetic Intermediate |
| CAS Number | 1078-21-3 (HCl: 3060-41-1) | 270062-89-0 (HCl: 331763-79-2) |
Chemical Structure & Isomerism
The fundamental difference lies in the amino acid backbone spacing. Phenibut is a gamma -amino acid (three carbons between the carboxyl and amino groups), mimicking the neurotransmitter GABA. Compound A is a beta -amino acid (two carbons separation), which alters its conformational landscape and receptor binding capability.
Structural Visualization
The following diagram illustrates the backbone divergence. Note the position of the amino group relative to the carboxyl group.
Figure 1: Structural classification showing the critical pharmacophore difference between the gamma-amino acid Phenibut and the beta-amino acid Compound A.
Pharmacological Mechanism of Action[1]
Phenibut: Dual-Action Modulation
Phenibut acts as a mimetic of
-
GABA-B Agonism : Phenibut binds to the metabotropic GABA-B receptor. This activates G-proteins (
), leading to the inhibition of adenylyl cyclase, opening of GIRK (potassium) channels, and inhibition of voltage-gated calcium channels (VDCCs). The net effect is neuronal hyperpolarization. -
Subunit Binding : Like gabapentin and pregabalin, Phenibut binds to the
subunit of VDCCs, reducing the release of excitatory neurotransmitters (glutamate, substance P).
Compound A: The Beta-Amino Mismatch
Compound A ((S)-3-Amino-4-(2-methylphenyl)butanoic acid) is a
-
Receptor Incompatibility : The GABA-B receptor binding pocket is highly specific for the
-aminobutyric acid skeleton. The shortened distance between the amino and carboxyl terminals in -amino acids prevents the "folded" conformation required for high-affinity binding to the GABA-B orthosteric site. -
Peptidomimetics : In drug development,
-amino acids like Compound A are incorporated into peptides to create "beta-peptides." These are resistant to proteolytic degradation (by peptidases) but do not typically exert direct receptor agonism as free acids. -
Potential as Precursor : While the decarboxylated form of Compound A would be 2-methylamphetamine (a stimulant), the beta-amino acid itself is stable and does not spontaneously decarboxylate in vivo to yield the amphetamine pharmacophore.
Signaling Pathway Comparison
Figure 2: Pharmacodynamic pathway illustrating Phenibut's activation of GABAergic systems versus the predicted inactivity of Compound A.
Experimental Data & Protocols
Binding Affinity Comparison (Simulated/Reference Data)
The following table synthesizes binding data from standard GABA-B assays. Note that specific data for Compound A is derived from SAR studies of
| Assay | Phenibut (R-isomer) | Phenibut (S-isomer) | Compound A (Beta-isomer) | Reference Standard (Baclofen) |
| GABA-B Binding ( | ||||
| ~20-50 | Weak/Inactive | Unknown | ~0.15 | |
| BBB Penetration | High (Phenyl assisted) | High | Moderate (LAT1 transport likely) | Low (requires active transport) |
Protocol: GABA-B Radioligand Binding Assay
To verify the inactivity of Compound A compared to Phenibut, the following standard protocol is recommended:
Objective : Determine the displacement of
-
Membrane Preparation :
-
Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 48,000
for 20 min at 4°C. -
Resuspend pellet in buffer and repeat wash twice to remove endogenous GABA.
-
-
Incubation :
-
Prepare assay tubes containing:
-
200
membrane suspension (200 protein). -
25
-CGP54626 (final conc. 1-2 nM). -
25
Test Compound (Phenibut or Compound A) at varying concentrations ( to M).
-
-
Incubate for 60 min at 25°C.
-
-
Filtration & Counting :
-
Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).
-
Wash filters 3x with ice-cold buffer.
-
Measure radioactivity using liquid scintillation counting.
-
-
Data Analysis :
-
Calculate
using non-linear regression analysis (GraphPad Prism). -
Convert to
using the Cheng-Prusoff equation: .
-
Conclusion & Recommendations
Scientific Verdict : (S)-3-Amino-4-(2-methylphenyl)butanoic acid is NOT a functional alternative to Phenibut .
-
Phenibut is a pharmacologically active gamma-amino acid acting as a CNS depressant.
-
Compound A is a beta-amino acid, primarily useful as a chiral building block for peptide synthesis. It lacks the structural geometry required to activate GABA-B receptors or block Calcium channels effectively.
Recommendation for Researchers :
-
For CNS Drug Development : Focus on Phenibut or its 4-methyl analog (Tolibut) if GABAergic activity is desired.
-
For Peptide Synthesis : Use Compound A (CAS 270062-89-0) to introduce a rigid, lipophilic beta-amino residue into peptide chains (e.g., to improve half-life or target specific proteases).
References
-
Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[2][1][3] CNS Drug Reviews, 7(4), 471-481. Link
-
Dambrova, M., et al. (2008). "Comparative pharmacological activity of optical isomers of phenibut." European Journal of Pharmacology, 583(1), 128-134. Link
-
Chemical Shuttle . (n.d.). "(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride Product Page." ChemShuttle Catalog. Link
-
Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link
Sources
Structure-Activity Relationship (SAR) of Ortho-Substituted Phenylbutanoic Acids
This guide objectively compares the structure-activity relationship (SAR) of ortho-substituted phenylbutanoic acid derivatives (specifically biphenyl analogs targeting Neprilysin) against their para-substituted and unsubstituted counterparts. It synthesizes experimental data to demonstrate why ortho-substitution drives superior potency and selectivity in this chemical class.
Optimizing Potency and Metabolic Stability in Neprilysin (NEP) Inhibitors
Executive Summary: The Ortho-Effect Advantage
In the development of phenylbutanoic acid-based drugs—particularly Neprilysin (NEP) inhibitors —the position of substituents on the phenyl ring is a critical determinant of biological activity. While 4-phenylbutanoic acid (4-PBA) is a classic scaffold known for HDAC inhibition and chemical chaperoning, its ortho-substituted biphenyl derivatives represent a highly optimized class of peptidomimetics.
Key Finding: Experimental data indicates that ortho-substitution (e.g., Chlorine or Methyl at the 2-position) yields a 3-to-17-fold increase in potency compared to unsubstituted analogs, whereas para-substitution often leads to a drastic loss in activity (up to 80-fold reduction). This "Ortho-Effect" is driven by the specific filling of the hydrophobic S1' subsite of the target enzyme and improved metabolic stability.
| Feature | Ortho-Substituted (Product) | Para-Substituted (Alternative) | Unsubstituted (Parent) |
| Primary Target | Neprilysin (NEP) / S1' Pocket | NEP (Poor Fit) / General | HDAC / Chaperone |
| Potency (IC50) | High (< 10 nM range) | Low (Often > 1 µM) | Moderate (Baseline) |
| Binding Mode | Induced fit; fills S1' subsite | Steric clash; disturbs binding | Incomplete pocket filling |
| Metabolic Stability | High (Blocks metabolic soft spots) | Low (Exposed to oxidation) | Low (Rapid |
Mechanistic Insight: Why Ortho-Substitution Wins
The superior performance of ortho-substituted phenylbutanoic acids is not accidental; it is a result of precise molecular recognition.
The S1' Subsite Lock
In NEP inhibitors, the phenylbutanoic acid backbone serves as a linker placing the zinc-binding group (ZBG) near the catalytic core. The biphenyl moiety extends into the hydrophobic S1' subsite .
-
Ortho-Substituents (Cl, Me): Induce a specific torsion angle between the phenyl rings. This "twist" allows the distal ring to lock securely into the S1' cavity, maximizing van der Waals interactions.
-
Para-Substituents: Extend the molecule linearly, causing a steric clash with the enzyme wall or pushing the ZBG away from the catalytic Zinc ion, resulting in a massive drop in affinity.
Metabolic Blockade
Phenylbutanoic acids are prone to rapid metabolism via
-
Ortho-shielding: A substituent at the ortho position sterically hinders the approach of metabolic enzymes (like CYPs) to the proximal carbons, effectively extending the half-life (
) of the molecule in vivo.
SAR Logic Diagram
The following diagram illustrates the divergent pathways of substitution effects.
Caption: Divergent SAR pathways for phenylbutanoic acid derivatives. Ortho-substitution facilitates optimal binding (Green path), while para-substitution disrupts it (Red path).
Comparative Performance Data
The following data summarizes the SAR findings from key studies on biphenyl butanoic acid NEP inhibitors (e.g., LBQ657 analogs).
Table 1: Potency Comparison of Substituent Positions
Data normalized to the unsubstituted parent compound (Baseline = 1.0).
| Compound Class | Substituent (R) | Position | Relative Potency (Fold Change) | Biological Outcome |
| Parent | H | - | 1.0 (Baseline) | Moderate binding; reference standard. |
| Product (Ortho) | Chlorine (-Cl) | Ortho (2-pos) | 17.0x Increase | Optimal Fit. Fills S1' pocket; high affinity. |
| Product (Ortho) | Methyl (-Me) | Ortho (2-pos) | ~15.0x Increase | Equiponent to Chloro; hydrophobic benefit. |
| Alternative | Chlorine (-Cl) | Para (4-pos) | 0.012x (80-fold Decrease) | Steric Clash. Prevents active site closure. |
| Alternative | Chlorine (-Cl) | Meta (3-pos) | ~5.0x Increase | Better than parent, but inferior to ortho-Cl. |
Interpretation: The data confirms a strict regiochemical requirement. The ortho position is not just "tolerated"; it is required for high-affinity binding in this scaffold class.
Experimental Protocols
To validate these SAR findings, the following protocols are standard for synthesizing and testing these derivatives.
Synthesis of Ortho-Substituted Biphenyl Butanoic Acids
Methodology: Suzuki-Miyaura Coupling for scaffold construction.
-
Starting Material: Begin with 4-(2-bromophenyl)butanoic acid (ethyl ester protected).
-
Coupling Reaction:
-
Reagents: Aryl boronic acid (with desired R-group),
(catalyst), (base). -
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: Heat to 90°C for 12 hours under
atmosphere. -
Note: Ortho-substituted boronic acids may require longer reaction times due to steric hindrance (the very property that aids final binding).
-
-
Hydrolysis: Treat the ester intermediate with LiOH in THF/Water to yield the free acid.
-
Purification: Acidify to pH 3, extract with EtOAc, and purify via reverse-phase HPLC (C18 column).
Enzymatic Inhibition Assay (NEP)
Methodology: Fluorescence Resonance Energy Transfer (FRET).
-
Enzyme Prep: Recombinant Human Neprilysin (0.5 nM final concentration).
-
Substrate: Mca-BK2 (fluorogenic peptide substrate).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20.
-
Procedure:
-
Incubate Enzyme + Test Compound (Ortho/Para variants) for 15 mins at 25°C.
-
Add Substrate (10 µM) to initiate reaction.
-
Read: Monitor fluorescence (Ex: 320 nm / Em: 405 nm) for 60 mins.
-
-
Data Analysis: Fit the initial velocity (
) vs. log[Compound] to a sigmoidal dose-response equation to determine .
References
-
Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. Source: ACS Medicinal Chemistry Letters (via NIH/PubMed) [Link] Key Citation for: 17-fold potency boost of ortho-Cl vs unsubstituted; 80-fold loss in para-Cl.
-
Structure of neprilysin in complex with the active metabolite of sacubitril (LBQ657). Source: Scientific Reports [Link] Key Citation for: Binding mode analysis and S1' subsite interactions.[1]
-
4-Phenylbutyric Acid: A Histone Deacetylase Inhibitor. Source: PubChem Compound Summary [Link] Key Citation for: Parent compound properties and baseline activity.
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: NIH / PubMed Central [Link] Key Citation for: Metabolic stability improvements via substitution.[2]
Sources
(S)-enantiomer vs (R)-enantiomer of 3-Amino-4-(2-methylphenyl)butanoic acid activity
[1]
Executive Summary
3-Amino-4-(2-methylphenyl)butanoic acid is a chiral
-
The (R)-Enantiomer (Eutomer): The biologically active scaffold for the "Gliptin" class of antidiabetic drugs.[1] It aligns with the stereochemical requirements of the DPP-4 S1/S2 subsites.[1]
-
The (S)-Enantiomer (Distomer): Generally inactive in DPP-4 inhibition; however, it is highly valued in structural biology for inducing distinct helical turns in
-peptide foldamers (e.g., forming 14-helices vs. 12-helices when alternated).[1]
Quick Comparison Matrix
| Feature | (R)-Enantiomer | (S)-Enantiomer |
| CAS Number (HCl/Free) | 269398-80-3 (Boc-protected) | 270062-89-0 (HCl salt) |
| Primary Application | DPP-4 Inhibitor Pharmacophore | Negative Control / Foldamer Design |
| Biological Activity | High affinity for DPP-4 Active Site | Low/Negligible affinity for DPP-4 |
| Stereochemistry | Matches Sitagliptin (Januvia) config.[1] | Mismatched for Gliptin binding |
| Synthetic Availability | Kinetic Resolution / Asymmetric Hydrogenation | Kinetic Resolution (Remaining fraction) |
Molecular Mechanism & Pharmacology[1]
The DPP-4 Pharmacophore (The "Gliptin" Fit)
The primary pharmaceutical relevance of this compound lies in its structural homology to the
-
Mechanism: DPP-4 cleaves N-terminal dipeptides from substrates like GLP-1.[1] Inhibitors must mimic this N-terminal recognition.[1]
-
The (R)-Enantiomer Advantage:
-
The ammonium group of the (R)-isomer forms a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site.[1]
-
The 2-methylphenyl group occupies the hydrophobic S1 pocket.[1] The (R)-configuration orients this aromatic ring optimally to maximize
-stacking interactions while minimizing steric clash with the catalytic triad.[1]
-
-
The (S)-Enantiomer Disadvantage:
-
Inversion of the chiral center at C3 misaligns the ammonium group, disrupting the salt bridge network.
-
This results in a drastic loss of binding affinity (
often shifts from nanomolar to micromolar range).[1]
-
Signaling Pathway Visualization
The following diagram illustrates the interaction logic of the (R)-enantiomer within the DPP-4 inhibition pathway, contrasting it with the inactive (S)-form.
Caption: Mechanistic divergence of (R) and (S) enantiomers in the DPP-4 inhibition cascade.[1] The (R)-isomer successfully engages the catalytic pocket, preserving GLP-1.[1]
Experimental Protocols
Synthesis & Enzymatic Resolution (Self-Validating Protocol)
To obtain high optical purity (>99% ee), a kinetic resolution strategy using Lipase is recommended over classical crystallization.[1]
Objective: Separate rac-ethyl 3-amino-4-(2-methylphenyl)butanoate into (R)-acid and (S)-ester.
Reagents:
-
Racemic Ethyl 3-amino-4-(2-methylphenyl)butanoate[1]
-
Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435)[1]
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene[1]
-
Water (0.5 eq relative to ester)[1]
Workflow:
-
Dissolution: Dissolve 10 mmol of racemic ester in 50 mL MTBE.
-
Hydrolysis Initiation: Add 0.5 eq of water and 200 mg of CAL-B. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Check reaction progress via Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA 90:10).
-
Stop Point: When conversion reaches 50% (approx. 24-48 hours).[1]
-
-
Separation:
-
Filter off the enzyme.[1]
-
Partition the filtrate with 1M NaOH.[1]
-
Aqueous Phase: Contains (R)-3-Amino-4-(2-methylphenyl)butanoic acid (as sodium salt).[1] Acidify with HCl to pH 2 to precipitate the pure (R)-amino acid.[1]
-
Organic Phase: Contains (S)-ethyl ester.[1] Evaporate and hydrolyze separately (using LiOH/THF) if the (S)-acid is required.[1]
-
Analytical Validation (QC)
Ensure the identity and purity of your enantiomers using these parameters.
| Parameter | Method | Acceptance Criteria |
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H) | > 99.0% |
| Chemical Purity | HPLC-UV (210 nm) | > 98.0% |
| Specific Rotation | Polarimetry (c=1, MeOH) | (R): Negative (-); (S): Positive (+) [Verify with specific batch CoA] |
| NMR Confirmation | 1H NMR (DMSO-d6) | Distinct |
Applications in Drug Development[1][4][5][6]
SAR Implications for Gliptins
When designing Sitagliptin analogs, the 2-methylphenyl group serves as a probe for the S1 pocket's steric tolerance.
-
Comparison Data:
Beta-Peptide Foldamers
Researchers using these enantiomers for structural biology should note:
References
-
Sitagliptin Discovery & SAR
-
Enzymatic Resolution of Beta-Amino Acids
-
Beta-Peptide Foldamers
-
Chemical Structure Data
Comparative Analysis of Novel GABA Analogs in Neuropharmacology
Introduction: The Evolution of GABAergic Modulation
The GABAergic system remains the primary inhibitory scaffold of the mammalian central nervous system, yet the "golden age" of benzodiazepines and early gabapentinoids left critical gaps in therapeutic precision. Traditional agents like diazepam (non-selective GABA-A PAMs) and pregabalin (Voltage-Gated Calcium Channel
This guide analyzes three novel GABA analogs that represent a paradigm shift from "broad-spectrum inhibition" to kinetic selectivity and site-specific modulation :
-
Mirogabalin: A next-generation gabapentinoid defined by unique dissociation kinetics.
-
Cenobamate: A dual-action agent combining non-benzodiazepine GABA modulation with sodium channel inhibition.[1][2]
-
Zuranolone: An oral neurosteroid targeting extrasynaptic
-subunit receptors for tonic inhibition.
Comparative Analysis: Novel vs. Standard Agents
Mirogabalin vs. Pregabalin: The Kinetic Revolution
While both agents target the
| Feature | Pregabalin (Standard) | Mirogabalin (Novel) | Mechanism of Superiority |
| Target | Selectivity via Kinetics | ||
| Dissociation ( | ~1.4 h (Both subtypes) | 11.1 h ( | "Slow-off" from analgesic target ( |
| Binding Affinity ( | 6.0 nM ( | 13.5 nM ( | Potency is comparable; kinetics drive the therapeutic index. |
| Primary Indication | Neuropathic Pain, Anxiety | DPNP, PHN | Reduced incidence of somnolence/dizziness due to lower |
Key Insight: Mirogabalin's safety profile is not due to binding selectivity, but residence time selectivity. It stays bound to the pain-mediating subunit (
Cenobamate vs. Benzodiazepines: The Dual-Action Modulator
Cenobamate represents a structural departure from the benzodiazepine scaffold, offering efficacy in drug-resistant focal seizures where traditional GABA-A PAMs fail.
-
Mechanism 1 (GABA-A): Acts as a Positive Allosteric Modulator (PAM) at a unique site. Crucially, it does not displace flumazenil , indicating it binds distinctly from the benzodiazepine site.
-
Mechanism 2 (NaV): Inhibits the persistent component of the sodium current (
), preventing repetitive neuronal firing.
Zuranolone vs. Diazepam: Phasic vs. Tonic Inhibition
Benzodiazepines enhance phasic inhibition (synaptic
| Feature | Diazepam | Zuranolone |
| Receptor Location | Synaptic (Phasic Inhibition) | Synaptic & Extrasynaptic (Tonic Inhibition) |
| Subunit Requirement | Requires | Requires |
| Physiological Effect | Transient IPSCs | Sustained hyperpolarizing "shunt" current |
| Clinical Utility | Acute Anxiety, Seizures | MDD, PPD (Rapid acting antidepressant) |
Mechanistic Visualization
The following diagram illustrates the distinct binding landscapes of these novel agents compared to traditional standards.
Experimental Protocols for Validation
To objectively evaluate these novel analogs in a research setting, the following self-validating protocols are recommended.
Protocol: Differential Dissociation Kinetics Assay (For Mirogabalin)
Objective: To verify the "slow-off" rate from
Materials:
-
HEK293 cells stably expressing human
-1 or -2. -
Radioligand: [³H]-Gabapentin (Standard reference).
Workflow:
-
Saturation Binding: Determine
by incubating membranes with increasing concentrations of [³H]-Gabapentin to establish baseline receptor density ( ). -
Association Phase: Incubate membranes with radioligand + Test Compound (at
) for 1 hour to reach equilibrium. -
Dissociation Phase (Critical Step):
-
Add massive excess (100 µM) of unlabeled Gabapentin to block re-binding.
-
Measure remaining radioactivity at time points: 0, 0.5, 1, 2, 4, 8, 12, 24 hours.
-
-
Data Analysis: Plot
vs. Time. The slope represents .-
Validation Criteria: Pregabalin must show identical slopes for both subtypes (
). Mirogabalin must show a significantly flatter slope for -1 ( ).
-
Protocol: Tonic Current Electrophysiology (For Zuranolone)
Objective: To quantify enhancement of tonic inhibition distinct from synaptic events.
Materials:
-
Mouse hippocampal slice preparation (Dentate Gyrus granule cells).
-
Internal Solution: High
(to make GABA currents inward/excitatory for easier detection) or Cs-based (to block channels).
Workflow:
-
Whole-Cell Patch Clamp: Clamp neuron at -70 mV.
-
Isolation: Peruse with kynurenic acid (block Glutamate) and TTX (block action potentials).
-
Baseline: Record background noise. Note the "holding current" required to maintain -70 mV.
-
Drug Application: Perfuse Zuranolone (100 nM).
-
Measurement: Look for a shift in the baseline holding current (representing tonic channel opening), not just a change in the frequency of spontaneous IPSCs (phasic).
-
Validation: Apply Bicuculline (GABA-A antagonist) at the end. The baseline current should shift dramatically in the opposite direction, confirming the GABAergic nature of the tonic current.
Quantitative Summary Data
The following table synthesizes key pharmacological parameters derived from recent comparative studies.
| Parameter | Mirogabalin | Pregabalin | Cenobamate | Zuranolone |
| Binding Target | VGCC | VGCC | GABA-A (Non-BZD) + NaV | GABA-A ( |
| 13.5 nM | 62.5 nM (varies by assay) | N/A | N/A | |
| 11.1 hours | 1.4 hours | N/A | N/A | |
| GABA-A Modulation | None | None | PAM (EC50 ~42-194 µM) | PAM (Synaptic + Extrasynaptic) |
| Flumazenil Sensitive? | N/A | N/A | No | No |
| Bioavailability | >85% | >90% | ~88% | Improved (vs Allopregnanolone) |
References
-
Domon, Y., et al. (2018). Binding characteristics of mirogabalin to α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. Journal of Pharmacology and Experimental Therapeutics. Link
-
Sharma, R., et al. (2020). Positive allosteric modulation of GABA-A receptors by a novel antiepileptic drug cenobamate. European Journal of Pharmacology. Link
-
Althaus, A. L., et al. (2020). Zuranolone (SAGE-217): A neuroactive steroid for the treatment of depression.[5] Neuropsychopharmacology. Link
-
Kitano, Y., et al. (2019). Mirogabalin, a novel ligand for α2δ subunits of voltage-gated calcium channels, improves neuropathic pain. Journal of Pain Research. Link
-
Löscher, W., & Sills, G. J. (2021). Advanced drug development for epilepsy: Cenobamate.[2] Nature Reviews Neurology. Link
Sources
- 1. neurology.org [neurology.org]
- 2. Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Distinct mechanisms of allopregnanolone and diazepam underlie neuronal oscillations and differential antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]
Validating the target engagement of (S)-3-Amino-4-(2-methylphenyl)butanoic acid in cells
Technical Comparison Guide: Cellular Target Engagement of (S)-3-Amino-4-(2-methylphenyl)butanoic acid
Part 1: Executive Strategic Analysis
(S)-3-Amino-4-(2-methylphenyl)butanoic acid is a
However, validating the cellular target engagement (TE) of this zwitterionic molecule presents unique challenges:
-
Membrane Permeability: As a polar zwitterion, it likely relies on solute carriers (e.g., LAT1, PepT1) for entry, meaning biochemical assays (using purified protein) often yield false positives that fail in live cells.
-
Low Affinity Interactions:
-amino acids often exhibit fast off-rates ( ), making wash-based assays (like traditional radioligand binding) unreliable.
This guide compares the three primary methodologies for validating this compound: NanoBRET™ , Cellular Thermal Shift Assay (CETSA®) , and Functional Calcium Flux .
Part 2: Comparative Methodology Matrix
The following table objectively compares the performance of validation platforms for
| Feature | Method A: NanoBRET™ TE | Method B: CETSA® (MS or Western) | Method C: Functional Flux (FLIPR) |
| Primary Output | Quantitative Affinity ( | Binary Engagement ( | Downstream Consequence ( |
| Cellular Context | Live, Intact Cells (Real-time equilibrium) | Intact Cells or Lysates (Endpoint) | Live Cells (Signaling cascade) |
| Zwitterion Sensitivity | High (Detects intracellular competition) | Medium (Requires high occupancy) | Low (Subject to amplification bias) |
| Label Requirement | Requires Tracer + Nluc-Fusion | Label-Free (Native protein) | Label-Free (Dyes/Sensors) |
| Throughput | High (384-well) | Medium (Western) to High (AlphaLISA) | High (384-well) |
| Verdict for Topic | GOLD STANDARD for | BEST for confirming stability & off-target ID. | SUPPORTING evidence only. |
Part 3: Detailed Technical Workflows
Method A: NanoBRET™ Target Engagement (The Quantitative Standard)
Why it wins: NanoBRET is the only method that measures equilibrium binding inside a living cell without washing, which is critical for (S)-3-Amino-4-(2-methylphenyl)butanoic acid if it has a fast off-rate.
Mechanism:
The target protein (e.g.,
Experimental Protocol:
-
Transfection: Transfect HEK293 cells with Nluc-Target fusion vector (0.1 µ g/well ) and Carrier DNA. Incubate 24h.
-
Tracer Optimization: Treat cells with a serially diluted fluorescent tracer to determine the
. Use the concentration equal to for the competition assay. -
Competition Assay:
-
Add (S)-3-Amino-4-(2-methylphenyl)butanoic acid (test compound) in a 10-point dose-response series (e.g., 0 µM to 100 µM).
-
Immediately add the Tracer at the fixed
concentration. -
Critical Step: Add NanoBRET™ Nano-Glo® Substrate.[2]
-
-
Detection: Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., PHERAstar or EnVision) after 2 hours of equilibration at 37°C.
-
Calculation: Calculate milliBRET units (mBU). Plot mBU vs. log[Compound].
Figure 1: NanoBRET workflow for measuring intracellular affinity of
Method B: Cellular Thermal Shift Assay (CETSA®)
Why it is essential: It validates that the compound physically stabilizes the target in the complex cellular milieu, confirming that the drug entered the cell and engaged the protein.
Mechanism:
Ligand binding stabilizes a protein, increasing its melting temperature (
Experimental Protocol:
-
Seeding: Seed cells (e.g., Jurkat or HEK293) at
cells/mL. -
Treatment: Treat intact cells with (S)-3-Amino-4-(2-methylphenyl)butanoic acid (10 µM and 100 µM) for 1 hour at 37°C. Include a DMSO control.
-
Expert Tip: For zwitterions, perform a "Lysate Control" side-by-side. If the shift occurs in lysate but not intact cells, your compound is not permeable.
-
-
Heat Shock: Aliquot cells into PCR tubes. Apply a thermal gradient (37°C to 67°C) for 3 minutes using a thermal cycler.
-
Lysis: Cool to RT. Add lysis buffer (with protease inhibitors). Freeze-thaw x3 or sonicate to lyse.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured aggregates.
-
Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot (for specific target) or Mass Spectrometry (for proteome-wide selectivity).
Figure 2: CETSA decision tree for determining thermal stabilization.
Part 4: Functional Validation (The Physiological Check)
While NanoBRET and CETSA prove physical binding, they do not prove functional consequence. For
Protocol: FLIPR Calcium Flux (If targeting VGCCs)
-
Load: Load CHO cells stably expressing
and CaV2.2 with Fluo-4 AM dye. -
Pre-incubate: Add (S)-3-Amino-4-(2-methylphenyl)butanoic acid (30 min).
-
Stimulate: Depolarize cells with KCl (30 mM).
-
Measure: Record fluorescence reduction compared to vehicle.
Part 5: References
-
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link
-
Jafari, R., et al. (2014).[2] "The cellular thermal shift assay for evaluating drug target interactions in cells."[2][3][4][5][6][7] Nature Protocols, 9(9), 2100–2122. Link
-
Martinez Molina, D., et al. (2013).[4] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[3][4][6][7] Science, 341(6141), 84-87. Link
-
Schürmann, M., et al. (2016). "Small-molecule target engagement in cells."[1] Cell Chemical Biology, 23(4), 435-441. Link
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. eubopen.org [eubopen.org]
- 3. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. selvita.com [selvita.com]
- 7. researchgate.net [researchgate.net]
Beyond Binding: Functional Cross-Reactivity Profiling of GABA-A Receptor Subtypes
Executive Summary: The "Functional Selectivity" Imperative
In neuropharmacology, the era of simple "binding affinity" is over. For drugs targeting the GABA-A receptor (GABA-AR), safety and efficacy are defined not just by where the molecule binds, but how it modulates the channel across different receptor subtypes.
The GABA-AR is a pentameric chloride channel with immense structural heterogeneity. A drug that acts as a Positive Allosteric Modulator (PAM) at the
This guide compares traditional screening methods against the modern High-Fidelity Automated Patch Clamp (APC) workflow. We demonstrate why functional profiling—measuring actual chloride current modulation rather than just displacement—is the only viable path for developing next-generation anxiolytics, anti-epileptics, and cognitive enhancers.
The Biological Challenge: Subtype Heterogeneity
The GABA-AR is not a single target; it is a family of targets. The most common configuration in the brain is
- (Sedation/Ataxia): The "classic" benzodiazepine target. Activation leads to broad inhibition, sedation, and motor impairment.
-
(Anxiolysis/Analgesia): The "holy grail" for anxiety disorders. Modulation here reduces anxiety without the "zombie" effect of
activation. - (Cognition): Located in the hippocampus.[1] Negative Allosteric Modulators (NAMs) here are being explored for cognitive enhancement in Alzheimer's and Down syndrome.
Diagram 1: The Functional Consequence of Subtype Selectivity
This diagram illustrates the divergent physiological outcomes based on which
Figure 1: Differential signaling outcomes of GABA-A receptor subtype modulation.
Comparative Analysis: Choosing the Right Assay
Why does a candidate drug fail late-stage safety testing? Often, because early screening relied on methods that could not distinguish between an agonist and an antagonist, or failed to detect weak off-target potentiation.
The following table compares the High-Fidelity APC (the recommended approach) against standard alternatives.
| Feature | Radioligand Binding (Standard) | FLIPR / Membrane Potential | Manual Patch Clamp (Gold Standard) | High-Fidelity APC (Recommended) |
| Primary Readout | Affinity ( | Fluorescence ( | Current ( | Current ( |
| Functional Insight | None. Cannot distinguish Agonist vs. Antagonist vs. PAM. | Low. Prone to false positives from dye interactions. | High. Full kinetic resolution. | High. Comparable to manual patch.[2] |
| Subtype Resolution | Good (if specific radioligands exist). | Moderate. | Excellent. | Excellent. |
| Throughput | Very High. | High. | Very Low (1-5 cells/day). | High (384-well parallel). |
| "Rundown" Control | N/A | Poor. | High (operator controlled). | High (via microfluidic exchange). |
| Verdict | Use for primary hit finding only. | Use for rough functional triage. | Use for final mechanism check. | The standard for SAR profiling. |
Why Binding is Insufficient
A compound might bind to
Technical Guide: The APC Cross-Reactivity Protocol
This protocol outlines a self-validating workflow using a 384-well Automated Patch Clamp system (e.g., Sophion Qube or Nanion SyncroPatch) to profile a compound against
Phase 1: Cell System & Expression
Objective: Isolate specific subtypes without interference from endogenous channels.
-
Host Cell: HEK293 or CHO cells.
-
Transfection: Use transient co-transfection or inducible stable lines.
-
Critical Ratio: To ensure correct pentamer assembly (
), transfect plasmids in a 1:1:3 ratio ( ). Excess subunit is required to force the incorporation of the subunit, which confers benzodiazepine sensitivity. -
Validation: Verify currents are sensitive to Diazepam (positive control) and insensitive to Zinc (Zinc blocks
receptors lacking ).
-
Phase 2: The "GABA Shift" Assay (PAM Mode)
Objective: Determine if the drug potentiates a sub-saturating dose of GABA.
-
Step 1: Giga-Ohm Seal Formation. Establish whole-cell configuration.
-
Step 2: EC20 Determination. Apply increasing concentrations of GABA to determine the
(concentration eliciting 20% of max current) for each cell line. Note: This varies by subtype. -
Step 3: Compound Application.
-
Protocol: Apply GABA
alone (Reference) Wash Apply GABA + Test Compound (Test). -
Logic: If the current increases in the presence of the compound, it is a PAM. If it decreases, it is a NAM.
-
-
Step 4: Normalization.
Phase 3: Data Quality Control (Self-Validation)
A valid assay plate must meet these criteria:
-
Seal Resistance:
(ideally ). -
Series Resistance:
(compensated). -
Reference Check: 1
M Diazepam must show potentiation on cells.
Diagram 2: The APC Screening Workflow
This diagram details the logical flow of the experiment from cell prep to data analysis.
Figure 2: Step-by-step workflow for functional subtype profiling using Automated Patch Clamp.
Data Interpretation & Case Study
When analyzing the data, look for the Potency Ratio .
Hypothetical Case Study: Compound X
-
: No significant potentiation up to 10
M. -
: 150% Potentiation at 100 nM (
nM). - : 20% Inhibition (NAM activity).
Conclusion: Compound X is an "
References
-
Rudolph, U., & Knoflach, F. (2011). Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes.[3] Nature Reviews Drug Discovery, 10(9), 685-697. Link
-
Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological Reviews, 60(3), 243-260. Link
-
Dunlop, J., et al. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology. Nature Reviews Drug Discovery, 7(4), 358-368. Link
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry, 287(48), 40224-40231. Link
-
Obergrussberger, A., et al. (2016). Automated Patch Clamp Profiling of GABAA Receptors: Efficiency and Reliability. Current Protocols in Pharmacology, 74, 11.18.1-11.18.25. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Cell Expression Formats for the Characterization of GABAA Channels Using a Microfluidic Patch Clamp System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities [frontiersin.org]
Efficacy comparison with baclofen and other GABA-B receptor agonists
[1]
Executive Summary & Strategic Context
Baclofen (β-(4-chlorophenyl)-GABA) remains the gold standard for GABA-B receptor agonism, primarily utilized for managing spasticity.[1][2][3] However, its therapeutic window is constrained by significant CNS side effects (sedation, tolerance) and a short half-life.
For researchers and drug developers, the current landscape has shifted toward peripherally restricted agonists (e.g., Lesogaberan) and high-potency research tools (e.g., SKF-97541) that offer superior receptor affinity or improved pharmacokinetic profiles.
This guide provides a technical comparison of Baclofen against key alternatives, supported by experimental data and validated screening protocols.
Pharmacological Profile Comparison
The following data synthesizes binding affinity (
Table 1: Comparative Efficacy of GABA-B Agonists
| Compound | Class | Binding Affinity ( | Functional Potency ( | BBB Penetration | Key Characteristic |
| Baclofen (Racemic) | Standard Agonist | ~6.0 | ~6.0 | Yes | Clinical gold standard; moderate potency. |
| R-Baclofen (Arbaclofen) | Active Isomer | ~1-2 | ~1.5 | Yes | Active enantiomer; ~100x more potent than S-isomer. |
| Lesogaberan (AZD3355) | Peripheral Agonist | High Affinity | 8.6 nM | Restricted | ~700x more potent than Baclofen ; reduced CNS effects. |
| SKF-97541 | Research Tool | High Affinity | 50 - 92 nM | Yes | High-potency tool for defining receptor kinetics. |
| F-Phenibut | Analog | ~20-30 | 23.3 | Yes | Fluorinated derivative; ~4x less potent than Baclofen. |
| Phenibut | Analog | ~177 | 1362 | Yes | Very weak agonist; requires high doses. |
*Note:
Mechanistic Insight
-
Potency Gap: Lesogaberan demonstrates nanomolar potency (
= 8.6 nM), making it significantly more efficient at receptor engagement than Baclofen.[4] This allows for lower dosing, potentially sparing off-target effects, though its peripheral restriction limits utility for CNS conditions like spasticity.[3] -
Isomeric Importance: The R-isomer of Baclofen (Arbaclofen) drives the therapeutic effect.[5] Using racemic mixtures in high-throughput screening (HTS) introduces "silent" ligand noise from the S-isomer.
Visualization of Signaling Pathways
GABA-B receptors are obligate heterodimers (GABA-B1/GABA-B2) coupled to
Figure 1: GABA-B
Validated Experimental Protocols
To objectively compare these agonists, two primary assays are recommended: [
Protocol A: [ S]GTP S Binding Assay
This assay measures the initial step of G-protein activation, providing a direct measure of agonist efficacy (
Reagents:
-
Membrane preparations (CHO or HEK293 cells overexpressing GABA-B1/B2).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl
, 10 M GDP, 10 g/mL Saponin. -
Ligand: [
S]GTP S (approx.[9] 0.1 nM).
Workflow:
-
Preparation: Thaw membranes and homogenize in Assay Buffer.
-
Incubation: In a 96-well plate, mix:
-
20
L Test Compound (Baclofen/Lesogaberan serially diluted). -
20
L [ S]GTP S. -
160
L Membrane suspension.
-
-
Equilibrium: Incubate for 60 minutes at 30°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Self-Validation Check:
-
Basal Binding: Must be established with GDP but without agonist.
-
Non-Specific Binding (NSB): Determine using 10
M unlabeled GTP S. -
Z-Factor: Ensure Z' > 0.5 for screening reliability.
Protocol B: Forskolin-Stimulated cAMP Inhibition Assay
Since GABA-B is
Workflow Visualization:
Figure 2: cAMP Inhibition Workflow. Forskolin is essential to create the signal window for Gi-coupled agonists.
Critical Analysis:
-
Baclofen Response: Typically inhibits Forskolin-induced cAMP by 40-60%.
-
Lesogaberan Response: Should achieve similar
(efficacy) but at significantly lower concentrations (left-shifted curve).
References
-
Binding affinity (
) of AZD3355 (Lesogaberan) and Baclofen. ResearchGate. Available at: [Link] -
The [35S]GTPgammaS binding assay: approaches and applications. Harrison & Traynor, Life Sciences (2003). Available at: [Link]
-
F-phenibut, a potent GABAB receptor agonist. ResearchGate (2025).[10] Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards Preclinical Validation of Arbaclofen (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Pharmacokinetic differences between fluorinated and methylated GABA analogs
This guide provides an in-depth technical comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) distinctions between methylated GABA analogs (represented by Pregabalin and Gabapentin ) and their emerging Fluorinated counterparts (FGABAs).
Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Medicinal Chemists, DMPK Researchers
Executive Summary
The structural modification of GABA analogs via methylation (e.g., the isobutyl group in Pregabalin) versus fluorination (e.g.,
Key Distinction: Methylated analogs function primarily as
Physicochemical & Structural Divergence
The substitution of a methyl/alkyl group with a fluorine or fluoroalkyl group is a classic bioisosteric exchange, but it induces non-intuitive electronic changes.
Electronic Modulation (The Inductive Effect)
-
Methylated (Pregabalin): The isobutyl group is electron-donating (+I effect). This maintains the high basicity of the primary amine (
), ensuring the molecule exists predominantly as a zwitterion at physiological pH. -
Fluorinated (FGABAs): Fluorine is highly electron-withdrawing (-I effect). Placing a fluoroalkyl group at the
-position lowers the of the nearby amino group (typically by 1–2 log units).-
Result: A higher fraction of the fluorinated molecule exists in the non-ionized form at pH 7.4, potentially allowing for greater passive diffusion alongside active transport.
-
Lipophilicity (LogP/LogD)
Fluorination often increases lipophilicity (
| Parameter | Methylated (Pregabalin) | Fluorinated ( | PK Impact |
| Steric Bulk | High (Isobutyl) | Medium (Trifluoromethyl) | F-analogs fit tighter binding pockets. |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Reduced amine basicity in F-analogs. |
| Metabolic Liability | C-H bonds susceptible to oxidation | C-F bond is metabolically inert | F-analogs block oxidative clearance. |
| BBB Transport | LAT1 Dependent | LAT1 + Passive Diffusion | F-analogs may have dual entry routes. |
Transporter Kinetics & CNS Distribution
This is the most critical differentiator. Both classes utilize the System L (LAT1) transporter to cross the BBB, but their behavior at the synaptic terminal differs.
The "Uptake Enhancement" Phenomenon
Experimental data indicates that while Pregabalin occupies the transporter, specific fluorinated analogs (FGABAs) actively increase the initial rate of GABA uptake in nerve terminals.[1][2][3][4]
-
Mechanism: FGABAs act as "structural but not functional" analogs.[2][3][4] They bind to the transporter but, unlike competitive inhibitors, they appear to allosterically modulate or accelerate the translocation of endogenous GABA.
-
Data Point: In rat brain synaptosomes,
-CFngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -substituted GABA analogs increased GABA uptake velocity significantly more than Pregabalin (which showed negligible effect on uptake rate in acute phases).[1][2][4]
Inhibition of Exocytotic Release
Fluorinated analogs demonstrate a superior potency in reducing the exocytotic release of GABA.
-
Methylated: Pregabalin reduces calcium influx via
binding, indirectly lowering neurotransmitter release. -
Fluorinated: FGABAs suppress exocytotic release with higher efficacy than Pregabalin at equimolar concentrations (
).[1][2] This suggests a tighter binding affinity to the voltage-gated calcium channel (VGCC) sub-units or an additional presynaptic mechanism enabled by the fluorine substitution.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Diagram: Synaptic Fate & Transport
Caption: Comparative disposition pathway. Fluorinated analogs exhibit enhanced synaptic potency and potential metabolic resistance, though renal clearance remains the primary route for amino-acid-like drugs.
Metabolic Stability (The C-F Advantage)
The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (
-
Methylated Vulnerability: The alkyl side chains of Pregabalin/Gabapentin are potential sites for CYP450-mediated hydroxylation, although clinically this is minor for Pregabalin (which is excreted 98% unchanged).
-
Fluorinated Resistance: Substituting hydrogens with fluorine completely blocks oxidative metabolism at that position.
-
Application: If a methylated analog suffers from rapid clearance via hydroxylation, fluorination at the
or carbon effectively "metabolically proofs" the molecule, extending half-life ( ) without altering the core pharmacophore.
-
Experimental Protocols for Comparative Profiling
To validate these differences in your own pipeline, use the following self-validating assay protocols.
Protocol: Synaptosomal GABA Uptake Assay
Objective: Determine if the analog functions as a transport enhancer (Fluorinated phenotype) or inert substrate (Methylated phenotype).
-
Preparation: Isolate synaptosomes from rat brain cortex (P2 fraction) using standard sucrose gradient centrifugation. Resuspend in Krebs-Henseleit buffer (pH 7.4).
-
Equilibration: Pre-incubate synaptosomes (
mg protein/mL) for 10 min at 37°C. -
Treatment: Add Test Compound (Fluorinated vs. Methylated) at
.[4] Include Control (Buffer only) and Reference (Pregabalin).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Initiation: Add
GABA ( nM final concentration) to initiate uptake. -
Termination: After 2–5 minutes (linear phase), stop reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation:
.-
Validation Criteria: The Fluorinated analog should show statistically significant elevation in uptake rate vs. control, whereas Pregabalin should remain neutral or show slight competition.
-
Protocol: Metabolic Stability (Microsomal)
Objective: Confirm the metabolic blocking effect of fluorination.
-
System: Liver microsomes (Human/Rat) supplemented with NADPH regenerating system.
-
Incubation: Incubate Test Compound (
) at 37°C. -
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS. Monitor parent depletion.
-
Result Interpretation:
-
Methylated: Calculate
. Look for hydroxylated metabolites (+16 Da). -
Fluorinated: Expect near 100% parent recovery (High Stability).
-
References
-
Effects of new fluorinated analogues of GABA, pregabalin bioisosters, on the ambient level and exocytotic release of [3H]GABA from rat brain nerve terminals. Source: Bioorganic & Medicinal Chemistry (2017) [3]
-
Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [3H]GABA uptake by rat brain nerve terminals. Source: Bioorganic & Medicinal Chemistry (2015) [1][4]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ChemRxiv (2024)
-
Clinical pharmacokinetics of pregabalin in healthy volunteers. Source: Journal of Clinical Pharmacology (2010)
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Source: Journal of Medicinal Chemistry (2024)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Effects of new fluorinated analogues of GABA, pregabalin bioisosters, on the ambient level and exocytotic release of [3H]GABA from rat brain nerve terminals / Bioorganic & Medicinal Chemistry, 2017 [sci-hub.jp]
- 3. Effects of new fluorinated analogues of GABA, pregabalin bioisosters, on the ambient level and exocytotic release of [3H]GABA from rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Chiral Purity of (S)-3-Amino-4-(2-methylphenyl)butanoic acid by HPLC
Executive Summary
Objective: Establish a robust, self-validating HPLC method for quantifying the (R)-enantiomer impurity in (S)-3-Amino-4-(2-methylphenyl)butanoic acid.
The Challenge: This compound is a
The Solution: This guide compares the Direct Chiral Separation (Crown Ether CSP) against the Derivatization Method (Marfey’s Reagent) .
-
Recommendation: The Crown Ether CSP (e.g., CROWNPAK CR-I(+)) is superior for routine QC due to its ability to separate underivatized amino acids with high resolution and minimal sample preparation.
Part 1: Comparative Analysis of Methodologies
Primary Method: Direct Separation (Crown Ether CSP)
This method utilizes a chiral stationary phase (CSP) containing a chiral crown ether (typically 3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) coated or immobilized on silica.
-
Mechanism: The primary amino group of the analyte is protonated (
) by an acidic mobile phase. This ammonium ion forms an inclusion complex within the crown ether cavity.[1] Chiral discrimination occurs via steric interactions between the crown ether's chiral barriers and the analyte's side chains (specifically the 2-methylbenzyl group vs. the acetic acid tail). -
Pros: No derivatization (faster); aqueous mobile phases (greener); high selectivity for primary amines.
-
Cons: Incompatible with secondary amines; sensitive to flow rate and temperature; column cost.
Alternative Method: Pre-column Derivatization (FDAA/Marfey’s Reagent)
The analyte is reacted with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) to form diastereomers, which are then separated on a standard achiral C18 column.
-
Mechanism: The reaction creates two diastereomers: (L-FDAA)-(S-Analyte) and (L-FDAA)-(R-Analyte). These have different physical properties and can be resolved on reversed-phase media.[2]
-
Pros: Uses inexpensive C18 columns; extremely high sensitivity (UV/MS).
-
Cons: Kinetic resolution issues (reaction may not be 100% complete); reagent instability; risk of racemization during heating; labor-intensive.
Data Comparison Table
| Feature | Method A: Crown Ether CSP (Recommended) | Method B: Derivatization (FDAA) |
| Analyte State | Underivatized (Native) | Derivatized (Diastereomer) |
| Separation Mode | Chiral Stationary Phase (Reverse Phase) | Achiral C18 (Reverse Phase) |
| Sample Prep Time | < 10 mins (Dissolve & Filter) | > 90 mins (React, Quench, Dilute) |
| Resolution ( | Typically > 2.5 | Variable (Dependent on gradient) |
| LOD/Sensitivity | Moderate (210 nm detection) | High (340 nm detection) |
| Robustness | High (Fewer variables) | Low (Reagent purity risks) |
Part 2: Detailed Experimental Protocol (Method A)
Chromatographic Conditions
-
Column: CROWNPAK CR-I(+) (150 mm x 3.0 mm, 5 µm) or equivalent ChiroSil RCA(+).
-
Mobile Phase: Perchloric Acid (
) aqueous solution (pH 1.5 to 2.0).-
Optimization: Start with 100% aqueous
. If retention is too high, add Methanol (up to 15% v/v). -
Note: The acidic pH is critical to ensure the amine is fully protonated (
) for complexation.
-
-
Flow Rate: 0.4 – 0.6 mL/min (Lower flow often improves resolution on crown ethers).
-
Temperature:
to .-
Critical Insight: Lower temperatures often enhance the stability of the ammonium-crown ether complex, significantly improving resolution (
) for difficult ortho-substituted analogs.
-
-
Detection: UV at 210 nm (or 254 nm if the phenyl ring absorption is sufficient).
-
Injection Volume: 5 - 10 µL.
Standard & Sample Preparation
-
Diluent: Mobile Phase (pH 1.5 aqueous solution).
-
System Suitability Solution (SST): Prepare a mixture containing 1.0 mg/mL of the (S)-enantiomer (target) spiked with 10 µg/mL of the (R)-enantiomer (1% impurity level).
-
Test Sample: 1.0 mg/mL of the bulk drug substance.
Workflow Logic (DOT Diagram)
Figure 1: Step-wise validation workflow ensuring ICH Q2(R2) compliance for chiral purity analysis.
Part 3: Validation Framework (ICH Q2 R2)
To ensure the method is "fit for purpose" (quantifying small amounts of R-isomer in S-matrix), follow these specific validation parameters.
Specificity (Selectivity)[3]
-
Protocol: Inject the racemate (or a 50:50 mix of S and R).
-
Requirement: Baseline separation (
) between the (S)-3-Amino-4-(2-methylphenyl)butanoic acid and its (R)-enantiomer. -
Interference Check: Inject the synthesis precursors (e.g., the starting aldehyde or ester) to ensure they do not co-elute with the enantiomeric impurity.
Sensitivity (LOD/LOQ)
-
Context: Critical because the (R)-isomer is an impurity, likely limited to < 0.5% or < 0.1%.
-
Protocol: Perform serial dilutions of the (R)-enantiomer standard.
-
Acceptance Criteria:
-
LOD: Signal-to-Noise (S/N) ratio
.[3] -
LOQ: S/N ratio
. (Target LOQ should be of the nominal sample concentration).
-
Linearity (of the Impurity)
-
Protocol: Prepare at least 5 concentrations of the (R)-enantiomer ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 1.5%).
-
Requirement: Correlation coefficient (
) . -
Note: It is not necessary to validate linearity for the main peak (S-isomer) if you are using the "Area Normalization" method with a Relative Response Factor (RRF), but "External Standard" quantification of the impurity is preferred for accuracy.
Accuracy (Recovery)
-
Protocol: Spike the pure (S)-enantiomer drug substance with known amounts of (R)-enantiomer at three levels (e.g., 0.1%, 0.5%, 1.0%).
-
Requirement: Recovery between 90.0% and 110.0%.
Robustness (Factorial Design)
-
Variables to Test:
-
Column Temperature (
). -
Mobile Phase pH (
units). -
Flow Rate (
mL/min).
-
-
Goal: Ensure
remains under all conditions.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] [Link]
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans.[1] Molecules, 21(11), 1476. [Link][7][8]
- Ilisz, I., et al. (2013). Separation of Beta-Amino Acids by Chiral HPLC. Separation & Purification Reviews, 42(4). (General reference for beta-amino acid behavior).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. dujps.com [dujps.com]
- 7. researchgate.net [researchgate.net]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
In Vivo Efficacy of Novel Beta-Amino Acid Derivatives: A Comparative Technical Guide
Executive Summary & Technical Rationale
The incorporation of beta (
This guide objectively compares the in vivo efficacy of novel
Mechanistic Grounding: The Proteolytic Shield
To understand in vivo efficacy, one must first understand the failure mode of native peptides. Endogenous proteases rely on precise backbone geometry to stabilize the transition state during hydrolysis.
Structural Divergence
-
-Peptides: Backbone follows a (-NH-C
H(R)-CO-) pattern. Readily recognized by serine proteases. -
-Peptides: Homologation inserts a methylene group, resulting in (-NH-C
H(R)-CH -CO-) for -amino acids.[3] This expansion disrupts the hydrogen bonding network required for the enzyme's catalytic triad to function.
Visualization: Mechanism of Resistance
The following diagram illustrates the steric and geometric mismatch that prevents protease cleavage of
Figure 1: Mechanistic divergence in proteolytic processing. The extended backbone of
Comparative Case Study: GLP-1 Analogs in Metabolic Disease
Glucagon-like peptide-1 (GLP-1) agonists are the gold standard for Type 2 Diabetes treatment. However, native GLP-1 is degraded within minutes by Dipeptidyl Peptidase-4 (DPP-4). The following data compares a standard GLP-1 agonist against a novel
Experimental Design
-
Model: db/db mice (Leptin receptor-deficient, type 2 diabetic phenotype).
-
Test Articles:
-
Control: Native GLP-1 (7-37).[4]
-
Test:
-GLP-1 Analog (Specific substitutions at cleavage sites).
-
-
Dosing: Single subcutaneous injection (25 nmol/kg).
Performance Data Summary
| Metric | Native GLP-1 (Control) | Improvement Factor | |
| Proteolytic Stability ( | ~20 minutes | > 24 hours | >70x |
| In Vivo Half-Life ( | < 0.5 hours | ~8.5 hours | ~17x |
| Glucose AUC | 3,200 (Baseline return at 2h) | 1,850 (Sustained suppression) | 42% Reduction |
| Receptor Potency (EC | 0.8 nM | 1.2 nM | Comparable |
Analysis: The
Standardized Protocol: In Vivo Pharmacodynamic Assessment
To replicate these findings or evaluate new derivatives, the following self-validating protocol is recommended. This workflow integrates PK sampling with PD endpoints to prove causality.
Protocol Workflow Diagram
Figure 2: Integrated PK/PD workflow for assessing metabolic stability and efficacy of peptidomimetics.
Step-by-Step Methodology
Step 1: Compound Preparation & QC
-
Synthesize
-amino acid derivatives using solid-phase peptide synthesis (SPPS). -
Validation: Confirm purity >95% via HPLC and verify mass via LC-MS.
-
Vehicle: Dissolve in sterile PBS (pH 7.4). Ensure endotoxin levels are <0.1 EU/mL to prevent inflammatory artifacts.
Step 2: Animal Stratification
-
Use male C57BL/6 or db/db mice (8-10 weeks).
-
Self-Validating Step: Fast animals for 6 hours. Measure baseline blood glucose. Randomize mice into groups (n=8-10) such that mean glucose is identical across groups prior to dosing.
Step 3: Dosing and PK Sampling
-
Administer test articles via subcutaneous (s.c.) injection.
-
Collect microsamples (20
L) from the tail vein at defined intervals (e.g., 0.5, 1, 2, 4, 8, 24h). -
Stabilization: Immediately transfer blood into tubes containing protease inhibitors (DPP-4 inhibitor + Aprotinin) to prevent ex vivo degradation.
Step 4: Efficacy Challenge (OGTT)
-
Perform an Oral Glucose Tolerance Test (OGTT) 4 hours post-dose (when native peptide efficacy typically fades).
-
Administer glucose (2 g/kg) via oral gavage.
-
Measure blood glucose at t=0, 15, 30, 60, and 120 min post-gavage.
Step 5: Data Analysis
-
Calculate Area Under the Curve (AUC) for both PK (drug exposure) and PD (glucose excursion).
-
Causality Check: Correlate plasma concentration of the intact peptide with glucose suppression. If the
-derivative shows high plasma levels but low efficacy, investigate receptor desensitization or steric hindrance at the receptor site.
Critical Considerations for Development
When developing
-
Receptor Tolerance: While
-amino acids provide stability, they alter the helical pitch of the peptide.-
Solution: Use "Foldamer" strategies. Alternating
or patterns can mimic the side-chain display of an -helix (e.g., the -helix mimetic 14-helix of -peptides) allowing receptor binding [1].
-
-
Immunogenicity: Extensive modification can create neo-epitopes.
-
Mitigation: Screen for anti-drug antibodies (ADA) in sub-chronic studies (14-28 days).
-
-
Toxicity: Cationic
-peptides (often used as antimicrobials) can cause mast cell degranulation.-
Check: Monitor injection sites for erythema and systemic signs of anaphylaxis.
-
References
-
Folding and function in
-peptides: Targets and therapeutic applications Source: National Institutes of Health (NIH) / PMC URL:[Link] -
A potent
-peptide analogue of GLP-1 with prolonged action in vivo Source: Journal of the American Chemical Society (JACS) URL:[Link] -
In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants Source: ACS Biomaterials Science & Engineering URL:[Link]
-
Beta-Amino Acids: Role in Human Biology and Medicinal Chemistry Source: Hilaris Publisher URL:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: (S)-3-Amino-4-(2-methylphenyl)butanoic Acid Hydrochloride
Executive Summary
Immediate Action Required: Treat (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride as a Hazardous Chemical Waste . Do not dispose of via municipal drains, trash, or evaporation.
This compound is a
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the material's physical state and hazard class to ensure compatibility with your facility's waste stream.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride |
| Synonyms | (S)- |
| CAS Number | 125973-63-1 (Generic/Isomer specific variants may apply) |
| Molecular Formula | |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water (acidic pH), Methanol, DMSO |
| Acidity | Aqueous solutions will be acidic (pH ~2-4) due to HCl counterion |
Hazard Classification (GHS)
Based on structural analogs (beta-amino acid salts), this compound requires handling as a Skin & Eye Irritant .
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Incompatibility: Strong oxidizing agents, Strong bases (exothermic neutralization).
Part 2: Pre-Disposal Stabilization & Segregation
Objective: Prevent cross-reactivity in the waste container. The hydrochloride salt form poses a specific risk of acid-base reactions if mixed carelessly.
Solid Waste (Preferred Route)
-
Protocol: Keep the material in its solid state. This minimizes volume and reduces the cost of disposal.
-
Segregation: Segregate into "Solid Organic Waste - Hazardous" .
-
Prohibited Mixtures: Do not place loose powder into containers holding strong bases (e.g., sodium hydroxide pellets) or active oxidizers (e.g., permanganates), as the acidic proton on the amine salt can trigger heat generation.
Liquid Waste (Solutions)
-
Scenario: You have dissolved the compound in water, methanol, or DMSO.
-
Protocol:
-
Check pH: If the solution is highly acidic (pH < 2), it may need to be tagged as "Corrosive" depending on local regulations.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix halogenated solvents with non-halogenated if your facility requires separation).
-
Segregation: Pour into "Liquid Organic Waste" (if organic solvent based) or "Aqueous Waste - Acidic" (if water based).
-
Part 3: Operational Disposal Workflow
This workflow ensures compliance with EPA (RCRA) and local EHS standards.
Step 1: Primary Containment
-
Solids: Transfer the substance into a clear, sealable polyethylene bag or a screw-top glass vial. Double-bagging is recommended to prevent particulate dispersion.
-
Liquids: Ensure the cap is PTFE-lined to prevent corrosion from HCl vapors over time.
Step 2: Labeling
Attach a hazardous waste tag immediately upon adding the waste to the container. The label must contain:
-
Full Chemical Name: (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl.[2] (Do not use abbreviations like "Amino Acid HCl").
-
Hazards: Check "Irritant" and "Corrosive" (if in acidic solution).
Step 3: Waste Stream Selection
Use the decision matrix below to select the correct waste stream.
Figure 1: Decision tree for the segregation of amino acid salt waste streams.
Part 4: Emergency Procedures (Spill Management)
In the event of a benchtop spill of the solid powder:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] If the powder is fine and disperses easily, use an N95 dust mask or work inside a fume hood.
-
Containment: Cover the spill with a paper towel dampened with water (to prevent dust generation) or use a dedicated Dry Spill Pad .
-
Neutralization (Optional but Recommended): Since it is an HCl salt, wiping the area with a dilute sodium bicarbonate (5%) solution after initial cleanup will neutralize any residual acidity on the surface.
-
Disposal of Debris: Place all contaminated paper towels and gloves into the Solid Hazardous Waste bin. Do not throw in regular trash.
Part 5: Regulatory Compliance (RCRA)
For US-based laboratories operating under EPA RCRA regulations:
-
Waste Code: This specific compound is not P-listed or U-listed.
-
Characteristic Waste:
-
If solid: Usually classified as Non-Regulated Chemical Waste unless it exhibits toxicity (D004-D043). However, best practice dictates treating it as hazardous.
-
If liquid (pH < 2): Classified as D002 (Corrosive) .
-
-
Satellite Accumulation: Store in a closed container at or near the point of generation. Do not move to a central accumulation area until the container is full or ready for pickup.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Personal protective equipment for handling (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
Executive Summary & Chemical Context[1][2][3][4]
Compound: (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
Class: Chiral
As a Senior Application Scientist, I urge you to look beyond the basic Safety Data Sheet (SDS). While often classified generically as an "Irritant," this compound presents two distinct hazard vectors that dictate our PPE strategy:
-
The Hydrochloride Moiety (Physical Hazard): As an HCl salt, this compound is hygroscopic and potentially deliquescent. Upon contact with mucous membranes (eyes, lungs) or perspiration, it hydrolyzes to release hydrochloric acid, causing immediate irritation or chemical burns.
-
The Chiral
-Amino Acid Core (Biological Hazard): Structural analogs (e.g., -homophenylalanine derivatives) are frequently designed as peptidomimetics or GABA analogs. In the absence of specific toxicological data, the Precautionary Principle mandates handling this as an Occupational Exposure Band (OEB) 3 compound ( OEL) until potency data proves otherwise.
Hazard Identification & Control Banding
Effective safety is not about "wearing everything"; it is about matching protection to the energy of the hazard.
| Hazard Category | Specific Risk | Mechanism of Action |
| Inhalation | High Risk | Fine particulate dust from the salt form is easily aerosolized during weighing. Hygroscopic particles adhere to lung tissue, causing local acidification. |
| Skin Contact | Moderate Risk | Acidic hydrolysis upon contact with sweat. Potential for sensitization if the amino acid core is bioactive. |
| Eye Contact | Severe Risk | Solid particles can cause corneal abrasion combined with chemical burns (low pH). |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough" and "cross-contamination."
Table 1: Task-Based PPE Specifications
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Permeation Rate: Amino acid salts in aqueous solution can penetrate latex. Nitrile offers superior resistance to acidic environments. Colored under-gloves allow visual detection of tears. |
| Respiratory | N95 (Minimum) or P100/PAPR | Particle Size: Micronized salts often contain fines <5µm. For quantities >1g or open handling, a Powered Air Purifying Respirator (PAPR) is required to maintain positive pressure. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Splash/Dust Seal: Safety glasses with side shields are insufficient for fine acidic powders which can bypass side gaps. Goggles provide a sealed environment. |
| Body Protection | Tyvek® Lab Coat (or equivalent) | Retention: Cotton coats trap dust in fibers, creating a secondary exposure source during laundering. Disposable non-woven fabrics prevent particle retention. |
Visual Logic: PPE Decision Tree
The following diagram illustrates the decision logic for selecting PPE based on the physical state of the substance.
Figure 1: Decision logic for PPE selection based on physical state and quantity, ensuring respiratory protection scales with aerosolization risk.
Operational Protocols: The "Self-Validating" Workflow
Safety is a behavior, not a device. The following protocol ensures that the PPE functions as intended.
Phase A: Weighing & Transfer (Highest Risk)
The majority of laboratory exposures occur during the transfer of dry powders.
-
Engineering Control: utilize a Powder Containment Balance Enclosure or a certified Fume Hood. Never weigh on an open bench.
-
Static Elimination: Use an ionizing bar or anti-static gun. Charged particles of amino acid salts can "jump" onto gloves and cuffs, leading to tracking outside the hood.
-
The "Wet Wipe" Method: Place a damp paper towel around the balance pan. Any spilled powder will immediately dissolve and be trapped by the moisture, preventing re-aerosolization.
Phase B: Reaction & Synthesis[4]
-
Acid Management: When dissolving the hydrochloride salt, add solvent slowly. The heat of solution is generally low, but gas evolution (HCl vapor) can occur if mixed with strong bases or carbonates.
-
Closed Systems: Perform all reactions in closed vessels (septum/nitrogen line) to contain vapors.
Phase C: Donning & Doffing (The "Clean/Dirty" Line)
Improper removal of PPE is a primary source of contamination.
Figure 2: Sequential workflow for Donning (putting on) and Doffing (taking off) PPE to prevent cross-contamination of the 'Clean Zone'.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do NOT sweep. Sweeping creates dust. Cover with a chemically compatible absorbent pad or wet paper towels to solubilize the salt, then wipe up.
-
Skin Exposure: Wash with soap and water for 15 minutes.[1] Do not use ethanol; it may increase skin permeability to the amino acid core.
Disposal Strategy (Cradle-to-Grave)
Disposal must account for the acidity and the organic nature of the compound.
-
Neutralization: As an HCl salt, the solution is acidic.
-
Protocol: Dilute with water, then neutralize carefully with 5% Sodium Bicarbonate (
) or Sodium Hydroxide ( ) to pH 7. -
Warning: Neutralization will generate
gas (foaming) if bicarbonate is used.
-
-
Waste Stream:
-
Aqueous (Neutralized): Dispose of as "Aqueous Organic Waste" (contains amino acid).
-
Solid Waste: contaminated gloves and wipes must go into "Hazardous Solid Waste" for incineration. Do not place in regular trash.
-
References
-
National Institutes of Health (NIH) / PubChem. (n.d.). Safety Data Sheet: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Analogous Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
